MreB Perturbing Compound A22 hydrochloride
描述
属性
IUPAC Name |
(3,4-dichlorophenyl)methyl carbamimidothioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2S.ClH/c9-6-2-1-5(3-7(6)10)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJNMXMOMSWRDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC(=N)N)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385285 | |
| Record name | MreB Perturbing Compound A22 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22816-60-0 | |
| Record name | Carbamimidothioic acid, (3,4-dichlorophenyl)methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22816-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 28121 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022816600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22816-60-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 22816-60-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 22816-60-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MreB Perturbing Compound A22 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22816-60-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of MreB-Perturbing Compound A22 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of S-(3,4-dichlorobenzyl) isothiourea hydrochloride, commonly known as A22. This small molecule inhibitor is a crucial tool for studying the bacterial cytoskeleton and a promising lead compound for the development of novel antibiotics. A22 specifically targets the bacterial actin homolog MreB, a protein essential for maintaining cell shape, polarity, and other vital cellular processes in many rod-shaped bacteria.[1][2]
Core Mechanism of Action: Inhibition of MreB Polymerization
The primary mechanism of action of A22 is the disruption of the MreB cytoskeleton through the inhibition of MreB polymerization.[3][4][5] This leads to defects in cell morphology, chromosome segregation, and ultimately, a loss of viability in susceptible bacteria.[3][4][5]
Initially, A22 was thought to be a competitive inhibitor of ATP binding to MreB.[3][4][5] However, subsequent crystallographic studies have provided a more nuanced understanding. While A22 does bind in the vicinity of the nucleotide-binding pocket, it occupies a distinct but adjacent site.[1] This binding is not strictly competitive with ATP; both molecules can bind to MreB simultaneously.[1][6]
The binding of A22 induces a conformational change in MreB, resulting in a state with a greatly reduced affinity for polymerization.[3][4] This A22-bound state of MreB functionally resembles the ADP-bound form, which has a higher critical concentration for polymerization.[3][4][5] By increasing the critical concentration required for MreB filament assembly, A22 effectively prevents the formation of long, rigid polymers, leading to the disassembly of the MreB cytoskeleton.[3][4][5] Some studies also suggest that A22 may impede the release of inorganic phosphate (Pi) after ATP hydrolysis, further contributing to filament instability.[1][7][8]
The consequences of MreB disruption are pleiotropic, affecting a range of essential cellular processes that are dependent on a functional MreB cytoskeleton. These include:
-
Cell Shape Maintenance: Disruption of MreB filaments leads to a loss of the characteristic rod shape, causing cells to become spherical or lemon-shaped.[3][9]
-
Cell Wall Synthesis: MreB is crucial for guiding the machinery responsible for peptidoglycan synthesis. Its inhibition leads to disorganized cell wall growth.[1]
-
Chromosome Segregation: A22 treatment results in defects in chromosome partitioning, leading to the formation of anucleate cells.[3][10][11]
-
Other Cellular Processes: The disruption of MreB also impacts cell division, cell polarity, motility, and biofilm formation.[1]
Quantitative Data on A22-MreB Interaction
The following tables summarize key quantitative data from various studies on the interaction between A22 and MreB.
| Parameter | Value | Organism/System | Reference |
| Binding Affinity (Kd) | 1.32 ± 0.14 µM | In vitro (MreB from Caulobacter crescentus) | [3] |
| Critical Concentration (ATP-MreB) | 500 nM | In vitro | [3][4][5] |
| Critical Concentration (A22-MreB) | ~2000 nM | In vitro | [3][4][5] |
| Maximal Inhibition Concentration (Light Scattering Assay) | 300 µM | In vitro | [3] |
| Organism | MIC Range (µg/mL) | Reference |
| Escherichia coli | 3.1 | [10] |
| Escherichia coli (clinical isolates) | 4 - 64 | [12] |
| Pseudomonas aeruginosa (clinical isolates) | 2 - 64 | [12] |
Experimental Protocols
Detailed methodologies for key experiments used to elucidate the mechanism of action of A22 are provided below.
This assay monitors the polymerization of MreB in real-time by measuring the increase in light scattering as monomers assemble into larger filaments.
Protocol:
-
Purified MreB protein is prepared at a concentration of 5 µM in polymerization buffer (10 mM imidazole, pH 7.0, 20 mM KCl, 1 mM MgCl₂).
-
Varying concentrations of A22 hydrochloride are added to the MreB solution.
-
Polymerization is initiated by the addition of 200 µM ATP.
-
The reaction is monitored at 20°C by measuring right-angle light scattering at a wavelength of 400 nm in a fluorometer.[3]
-
The change in light scattering intensity over time is recorded to determine the kinetics of polymerization.
This method allows for the direct visualization of MreB polymer formation and the effect of A22 on filament structure.
Protocol:
-
MreB protein is covalently labeled with a fluorescent dye, such as Alexa-488.
-
Labeled MreB (e.g., 1 µM) is incubated under polymerizing conditions (as described above) in the presence or absence of A22 (e.g., 300 µM) for one hour.[3]
-
Aliquots of the reaction are applied to a glass slide and visualized using epifluorescence microscopy.
-
The morphology of the fluorescently labeled MreB structures (e.g., long, rigid polymers versus small, poorly defined clumps) is observed and documented.[3]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
A two-fold serial dilution of A22 hydrochloride is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test bacterium (e.g., E. coli or P. aeruginosa).
-
The plate is incubated at 37°C for 16-20 hours.[12]
-
The MIC is determined as the lowest concentration of A22 that completely inhibits visible bacterial growth.[12]
Visualizations
Caption: Mechanism of A22 action on MreB and its downstream cellular effects.
Caption: A typical experimental workflow for characterizing the effects of A22.
Caption: Logical diagram of A22 and ATP binding to MreB and their functional outcomes.
References
- 1. Frontiers | Status of Targeting MreB for the Development of Antibiotics [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. Effect of A22 on the Conformation of Bacterial Actin MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
A22 Hydrochloride: A Technical Guide to its Effects on Bacterial Cell Morphology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A22 hydrochloride, a small molecule S-(3,4-dichlorobenzyl)isothiourea, is a potent and specific inhibitor of the bacterial cytoskeletal protein MreB. MreB, a homolog of eukaryotic actin, is essential for maintaining the rod shape of many bacteria. By targeting MreB, A22 hydrochloride disrupts the spatial organization of cell wall synthesis, leading to profound changes in bacterial cell morphology. This technical guide provides an in-depth analysis of the mechanism of action of A22 hydrochloride, its quantifiable effects on bacterial cell dimensions, and detailed protocols for key experimental assays. This information is critical for researchers studying bacterial cell division, morphogenesis, and for professionals in the field of antibiotic drug development seeking to exploit the MreB pathway as a novel therapeutic target.
Mechanism of Action: Disruption of MreB-Mediated Cell Wall Synthesis
The primary molecular target of A22 hydrochloride is the bacterial actin homolog, MreB.[1][2][3] In its normal function, MreB polymerizes in an ATP-dependent manner to form filamentous structures that associate with the inner leaflet of the cytoplasmic membrane.[4][5] These filaments are dynamic and play a crucial role in guiding the peptidoglycan (PG) synthesis machinery, including key enzymes like RodA and PBP2, to ensure the uniform insertion of new cell wall material along the lateral walls of the cell.[3][6] This organized synthesis is what allows rod-shaped bacteria to elongate while maintaining their characteristic morphology.
A22 hydrochloride acts as a competitive inhibitor of ATP binding to MreB.[1][2][4] By occupying the ATP-binding pocket, A22 prevents MreB from adopting its active, polymerization-competent conformation. This leads to the disassembly of existing MreB filaments and prevents the formation of new ones.[1][7] The delocalization of MreB results in a disorganized and uncontrolled insertion of new peptidoglycan, causing the cell to lose its rod shape and adopt a spherical or lemon-shaped morphology.[7][8] This dramatic change in cell shape has cascading effects on other essential cellular processes, including chromosome segregation, biofilm formation, and motility.[8]
Quantitative Effects on Bacterial Cell Morphology
Treatment of rod-shaped bacteria with A22 hydrochloride leads to quantifiable changes in cellular dimensions. As the concentration of A22 increases, there is a progressive decrease in cell length and a corresponding increase in cell width, ultimately resulting in a more spherical morphology.
Table 1: Effect of A22 Hydrochloride on E. coli DH5α Cell Dimensions [2]
| A22 Concentration (µg/mL) | Mean Cell Length (µm) | Mean Cell Width (µm) |
| 0 | ~3.5 | ~0.8 |
| 0.5 | ~3.0 | ~0.9 |
| 1.0 | ~2.5 | ~1.0 |
| 1.5 | ~2.0 | ~1.1 |
Note: The values presented are estimations based on graphical data and are intended for comparative purposes.
Table 2: In Vitro Effect of A22 on MreB Polymerization [1][2][4]
| Parameter | Condition | Value |
| Critical Concentration for MreB Assembly | ATP-bound MreB | 500 nM |
| A22-bound MreB | ~2000 nM |
Table 3: Minimum Inhibitory Concentration (MIC) of A22 Hydrochloride [8][9]
| Bacterial Species | Strain | MIC Range (µg/mL) |
| Escherichia coli | MG1655 | 3.13 |
| Clinical Isolates | 4 - 64 | |
| Pseudomonas aeruginosa | PAO1 | 4 |
| Clinical Isolates | 2 - 64 |
Experimental Protocols
Analysis of Bacterial Cell Morphology via Microscopy
This protocol outlines the general steps for observing and quantifying changes in bacterial cell morphology following treatment with A22 hydrochloride using fluorescence microscopy.
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
Appropriate liquid growth medium (e.g., LB broth)
-
A22 hydrochloride stock solution
-
Microscope slides and coverslips
-
Agarose
-
Phase-contrast and/or fluorescence microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Culture Preparation: Inoculate the bacterial strain into fresh liquid medium and grow to the mid-logarithmic phase (OD600 ≈ 0.4-0.6) with shaking at the appropriate temperature.
-
A22 Treatment: Aliquot the bacterial culture into separate tubes and add A22 hydrochloride to achieve the desired final concentrations. Include an untreated control.
-
Incubation: Continue to incubate the cultures under the same growth conditions for a predetermined time (e.g., 1-2 hours or longer, depending on the bacterial strain and experimental goals).
-
Slide Preparation: Prepare a 1% agarose pad with the same growth medium on a microscope slide. Spot a small volume (e.g., 1-2 µL) of the treated and untreated bacterial cultures onto the agarose pad and cover with a coverslip.
-
Microscopy: Visualize the cells using a phase-contrast or fluorescence microscope. If using fluorescence, appropriate staining (e.g., membrane or cell wall dyes) may be necessary. Acquire images at multiple positions for each condition.
-
Image Analysis: Use image analysis software to measure the length and width of a statistically significant number of cells for each treatment condition.
MreB Polymerization Assay (Light Scattering)
This protocol describes an in vitro assay to monitor the polymerization of purified MreB protein in the presence and absence of A22 hydrochloride by measuring right-angle light scattering.[7]
Materials:
-
Purified MreB protein
-
Polymerization buffer (e.g., 10 mM Imidazole, pH 7.0, 20 mM KCl, 1 mM MgCl2)
-
ATP solution
-
A22 hydrochloride solution
-
Fluorometer or a dedicated light scattering instrument
Procedure:
-
Reaction Setup: In a cuvette, prepare the reaction mixture containing the polymerization buffer and the desired concentration of purified MreB protein.
-
A22 Addition: For the experimental condition, add A22 hydrochloride to the desired final concentration. For the control, add an equivalent volume of the solvent.
-
Initiate Polymerization: Initiate the polymerization by adding ATP to the reaction mixture.
-
Measure Light Scattering: Immediately place the cuvette in the instrument and measure the right-angle light scattering at a specific wavelength (e.g., 400 nm) over time. An increase in light scattering indicates MreB polymerization.
-
Data Analysis: Plot the light scattering intensity as a function of time to compare the kinetics of MreB polymerization in the presence and absence of A22.
Minimum Inhibitory Concentration (MIC) Assay
This protocol details the broth microdilution method for determining the MIC of A22 hydrochloride against a specific bacterial strain.[9][10][11][12]
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
A22 hydrochloride stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Grow an overnight culture of the bacteria. Dilute the culture in fresh broth to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of A22: In a 96-well plate, prepare a two-fold serial dilution of A22 hydrochloride in the broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the A22 dilutions. Include a positive control well (bacteria in broth without A22) and a negative control well (broth only).
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of A22 hydrochloride that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Conclusion
A22 hydrochloride is a valuable research tool for dissecting the role of the MreB cytoskeleton in bacterial physiology. Its specific inhibition of MreB polymerization provides a powerful method to study the consequences of disrupting cell shape maintenance. The quantifiable changes in cell morphology, coupled with the detailed experimental protocols provided, offer a robust framework for investigating the mechanism of action of A22 and for screening new antimicrobial compounds that target the MreB pathway. As antibiotic resistance continues to be a major global health threat, the exploration of novel targets like MreB is of paramount importance, and A22 hydrochloride serves as a critical compound in these endeavors.
References
- 1. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Escherichia coli, MreB and FtsZ Direct the Synthesis of Lateral Cell Wall via Independent Pathways That Require PBP 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How to build a bacterial cell: MreB as the foreman of E. coli construction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. protocols.io [protocols.io]
The Discovery and Development of A22 as a Potent MreB Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of A22, a small molecule inhibitor of the bacterial cytoskeletal protein MreB. A22, chemically identified as S-(3,4-dichlorobenzyl)isothiourea, has emerged as a crucial tool for studying bacterial cell shape determination and as a potential lead compound for the development of novel antibiotics. This document details the key experimental findings, presents quantitative data in a structured format, outlines detailed experimental protocols, and provides visual representations of the underlying molecular and cellular processes.
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The bacterial cytoskeleton, once thought to be absent in prokaryotes, has been identified as a promising target for novel antimicrobial agents. MreB, a prokaryotic homolog of eukaryotic actin, is a key component of this cytoskeleton in many rod-shaped bacteria. It forms filamentous structures that are essential for maintaining cell shape, chromosome segregation, and proper localization of cell wall synthesis machinery. Disruption of MreB function leads to the formation of non-viable, spherical cells, making it an attractive target for antibiotic development.
A22 was discovered through a chemical library screening for compounds that induce the formation of anucleate Escherichia coli cells. Subsequent studies revealed that A22 directly targets and inhibits MreB, leading to the disruption of the bacterial actin cytoskeleton. This guide provides an in-depth analysis of the scientific journey from the initial discovery of A22 to our current understanding of its molecular interactions and cellular effects.
Discovery of A22
A22 was identified in a screen of a chemical library for compounds that interfere with chromosome partitioning in E. coli. The "anucleate cell blue assay" was utilized, which identifies compounds that cause defects in DNA segregation, leading to the formation of cells lacking a nucleoid. A22, an S-benzylisothiourea derivative, was one of the hits from this screen that induced a distinct phenotype: the conversion of rod-shaped E. coli into spherical cells.[1] This morphological change strongly suggested an effect on the cell's shape-determining machinery.
Mechanism of Action
Direct Binding to MreB
Initial genetic studies with A22-resistant mutants of Caulobacter crescentus identified mutations in the mreB gene, providing the first evidence that MreB is the direct target of A22. Biochemical assays later confirmed a direct interaction between A22 and purified MreB protein.
Nuclear Magnetic Resonance (NMR) spectroscopy demonstrated that A22 binds to nucleotide-free MreB with a dissociation constant (Kd) in the low micromolar range.[1] Further crystallographic studies of MreB from Caulobacter crescentus in complex with A22 and ADP revealed that A22 binds in a pocket adjacent to the nucleotide-binding site.[2] The isothiourea moiety of A22 forms hydrogen bonds with key residues, while the dichlorobenzyl group is situated in a hydrophobic pocket.[2]
Inhibition of MreB Polymerization
MreB functions by polymerizing into filaments in an ATP-dependent manner. A22 disrupts this process by binding to MreB and inducing a state with a reduced affinity for polymerization.[1][3][4] This leads to a significant increase in the critical concentration required for MreB assembly. In vitro studies have shown that in the presence of A22, the critical concentration for ATP-bound MreB assembly increases approximately four-fold.[1][3][4] This effect is specific to the ATP-bound state, as A22 has no significant impact on MreB in the presence of ADP.[1] The A22-bound state of MreB is thought to resemble the ADP-bound form, which has a lower propensity to polymerize.[1][3][4]
Impact on Peptidoglycan Synthesis and Cell Morphology
MreB filaments act as scaffolds that guide the machinery responsible for peptidoglycan synthesis along the cylindrical part of the bacterial cell wall. By disrupting MreB polymerization, A22 indirectly inhibits the organized synthesis of the peptidoglycan layer. This leads to a cessation of lateral cell wall elongation and results in the characteristic morphological change from a rod shape to a spherical or lemon-like shape.[5][6] This alteration in cell shape ultimately compromises cell integrity and viability.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of A22 with MreB and its effects on bacteria.
| Parameter | Value | Organism/Conditions | Reference |
| Binding Affinity (Kd) | ≤ 1.3 µM | Nucleotide-free Thermotoga maritima MreB | [1] |
| ~27 µM (for MP265) | ΔCcMreBdh | [7] | |
| IC50 (MreB ATPase Activity) | 447 ± 87 µM | E. coli MreB | [8] |
| Critical Concentration (MreB Polymerization) | |||
| ATP-bound MreB (no A22) | 500 nM | In vitro | [1][3][4] |
| ATP-bound MreB (+A22) | ~2000 nM | In vitro | [1][3][4] |
Table 1: Biochemical Parameters of A22-MreB Interaction
| Organism | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Escherichia coli | MG1655 | 3.1 | ~11.4 | [9] |
| Escherichia coli | Clinical Isolates | 4 - 64 | ~14.7 - 235.6 | [10] |
| Escherichia coli | ATCC 25922 | > 256 | > 942.5 | [11] |
| Escherichia coli | CGSC #7636 (wild-type) | 8 | ~29.5 | [12] |
| Pseudomonas aeruginosa | Clinical Isolates | 2 - 64 | ~7.4 - 235.6 | [13][14] |
Table 2: Minimum Inhibitory Concentrations (MIC) of A22 against Various Bacteria (Conversion from µg/mL to µM is based on the molecular weight of A22 hydrochloride: 271.59 g/mol )
Experimental Protocols
Synthesis of A22 (S-(3,4-dichlorobenzyl)isothiourea)
Materials:
-
3,4-Dichlorobenzyl chloride
-
Thiourea
-
Ethanol
-
Diethyl ether
-
Sodium bicarbonate
Procedure:
-
Dissolve 3,4-dichlorobenzyl chloride (1 equivalent) and thiourea (1.1 equivalents) in absolute ethanol.
-
Reflux the mixture for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, S-(3,4-dichlorobenzyl)isothiourea hydrochloride, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it with cold diethyl ether.
-
To obtain the free base, dissolve the hydrochloride salt in water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield A22 as a solid.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
MreB Protein Purification (E. coli)
Materials:
-
E. coli strain overexpressing MreB (e.g., BL21(DE3) with a pET vector containing the mreB gene)
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF, lysozyme, DNase I)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM DTT, 0.1 mM EDTA, 10% glycerol)
Procedure:
-
Inoculate a starter culture of the MreB-overexpressing E. coli strain and grow overnight at 37°C.
-
The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce MreB expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 3-4 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation and resuspend the pellet in ice-cold lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at high speed to pellet cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged MreB protein with elution buffer.
-
Analyze the fractions by SDS-PAGE to identify those containing pure MreB.
-
Pool the pure fractions and dialyze against dialysis buffer to remove imidazole and for buffer exchange.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Aliquot the purified MreB, flash-freeze in liquid nitrogen, and store at -80°C.
MreB Polymerization Assay (Light Scattering)
Materials:
-
Purified MreB protein
-
Polymerization buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT)
-
ATP stock solution (e.g., 100 mM)
-
A22 stock solution (dissolved in DMSO)
-
Fluorometer or spectrophotometer with a light scattering detector (e.g., at 360 nm)
Procedure:
-
Prepare a reaction mixture containing purified MreB in polymerization buffer in a cuvette. The final MreB concentration is typically in the low micromolar range (e.g., 5 µM).
-
Add A22 from the stock solution to the desired final concentration. Include a control reaction with an equivalent volume of DMSO.
-
Equilibrate the mixture at the desired temperature (e.g., 25°C) in the fluorometer.
-
Initiate the polymerization reaction by adding ATP to a final concentration of 1-2 mM.
-
Immediately start monitoring the change in light scattering intensity over time.
-
To determine the critical concentration, set up a series of reactions with varying concentrations of MreB, with and without a fixed concentration of A22.
-
Allow the reactions to reach steady state (i.e., when the light scattering signal plateaus).
-
Plot the steady-state light scattering intensity as a function of MreB concentration. The x-intercept of the linear portion of the curve represents the critical concentration.
MreB ATPase Activity Assay (Malachite Green Assay)
Materials:
-
Purified MreB protein
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT)
-
ATP stock solution
-
A22 stock solution (in DMSO)
-
Malachite Green reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a standard curve using the phosphate standard solution.
-
In a 96-well plate, set up reaction mixtures containing MreB in assay buffer with varying concentrations of A22 (and a DMSO control).
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes). The reaction should be in the linear range of phosphate release.
-
Stop the reaction by adding the Malachite Green reagent to each well. This reagent will form a colored complex with the inorganic phosphate released during ATP hydrolysis.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at ~620-650 nm using a microplate reader.
-
Determine the amount of phosphate released in each reaction by comparing the absorbance values to the phosphate standard curve.
-
Calculate the ATPase activity (e.g., in nmol phosphate/min/mg MreB) and determine the IC50 value of A22 by plotting the percentage of inhibition against the A22 concentration.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
Materials:
-
E. coli strain (e.g., ATCC 25922 or a clinical isolate)
-
Mueller-Hinton Broth (MHB)
-
A22 stock solution
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
Procedure:
-
Prepare a serial two-fold dilution of A22 in MHB in the wells of a 96-well microplate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum by diluting the 0.5 McFarland standard 1:150 in MHB to achieve a concentration of approximately 1 x 10^6 CFU/mL.
-
Add 50 µL of the diluted bacterial inoculum to each well containing the A22 dilutions, resulting in a final inoculum of ~5 x 10^5 CFU/mL and a final volume of 100 µL.
-
Include a positive control well (bacteria in MHB without A22) and a negative control well (MHB only).
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of A22 that completely inhibits visible bacterial growth.
Analysis of Bacterial Cell Morphology
Materials:
-
E. coli culture
-
A22 stock solution
-
Microscope slides and coverslips
-
Phase-contrast or differential interference contrast (DIC) microscope with a camera
-
Image analysis software (e.g., ImageJ/Fiji with the MicrobeJ plugin)
Procedure:
-
Grow an E. coli culture to the mid-logarithmic phase.
-
Treat the culture with A22 at a concentration at or above its MIC. Include an untreated control.
-
Incubate the cultures for a period sufficient to observe morphological changes (e.g., 1-2 hours).
-
Take a small aliquot of the culture and place it on a microscope slide. Cover with a coverslip.
-
Observe the cells under the microscope and capture images.
-
Use image analysis software to quantify cell shape parameters such as length, width, and aspect ratio.
-
Compare the cell morphology of the A22-treated cells to the untreated control cells.
Visualizations
A22 Mechanism of Action
Caption: Mechanism of A22 inhibition of MreB polymerization.
Experimental Workflow for A22 Characterization
Caption: Experimental workflow for the discovery and characterization of A22.
Cellular Effects of A22 on Rod-Shaped Bacteria
Caption: Pathway of A22-induced morphological changes in bacteria.
Conclusion
A22 has proven to be an invaluable tool for dissecting the intricacies of the bacterial cytoskeleton and its role in cell morphogenesis. Its specific inhibition of MreB has provided significant insights into the dynamic processes that govern bacterial cell shape. Furthermore, as a compound that targets a novel and essential bacterial protein, A22 and its analogs hold promise for the development of a new class of antibiotics to combat the growing challenge of antimicrobial resistance. This technical guide has provided a comprehensive resource for researchers and drug developers, summarizing the key findings and methodologies in the study of this important MreB inhibitor. Continued research into the structure-activity relationships of A22 derivatives and their interactions with MreB from various pathogenic bacteria will be crucial for translating this fundamental knowledge into clinical applications.
References
- 1. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Status of Targeting MreB for the Development of Antibiotics [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanical Control of Bacterial Cell Shape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bacterial actin MreB forms antiparallel double filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of A22 Hydrochloride in Elucidating the Bacterial Cytoskeleton: A Technical Guide
Introduction
S-(3,4-Dichlorobenzyl)isothiourea hydrochloride, commonly known as A22, is a small molecule that has become an invaluable tool for studying the bacterial cytoskeleton. As a reversible inhibitor of the bacterial actin homolog MreB, A22 allows for the acute disruption of cytoskeletal functions, providing researchers with a powerful method to investigate fundamental cellular processes.[1][2] MreB is crucial for maintaining the rod shape of many bacteria, and is also involved in chromosome segregation, cell wall synthesis, and establishing cell polarity.[3] By inhibiting MreB polymerization, A22 induces a characteristic change from a rod shape to a spherical or coccoid form, offering a clear phenotype for studying the consequences of a dysfunctional cytoskeleton.[2][4] This technical guide provides an in-depth overview of A22's mechanism of action, quantitative data on its activity, and detailed protocols for its application in microbiological research.
Mechanism of Action
A22 directly targets the MreB protein. It was initially thought to be a competitive inhibitor of ATP binding to MreB.[5][6] A22 binds with micromolar affinity to the nucleotide-binding pocket of MreB, in a manner that is sterically incompatible with the simultaneous binding of ATP.[5][6] This inhibition prevents the proper, ATP-dependent polymerization of MreB into filaments.[3] The A22-bound state of MreB has a greatly reduced affinity for polymerization, functionally resembling the ADP-bound state.[5][6] This leads to the disassembly of the helical MreB filaments that are essential for directing cell wall synthesis and maintaining a rod shape.
Recent crystallographic studies have provided a more nuanced view, suggesting that A22 and ATP can bind to MreB at distinct sites. In this model, A22's mechanism may also involve impeding the release of inorganic phosphate (Pi) after ATP hydrolysis or antagonizing the conformational changes in MreB required for stable filament formation.
The overall effect is a disruption of the MreB cytoskeleton, leading to defects in cell morphology, chromosome segregation, and ultimately, inhibition of bacterial growth.[1][2]
Quantitative Data Presentation
The efficacy of A22 can be quantified through various in vitro and in vivo assays. Key metrics include its effect on MreB polymerization and its minimum inhibitory concentration (MIC) against different bacterial species.
| Parameter | Organism/System | Value | Reference |
| Effect on MreB Polymerization | In vitro MreB Polymerization Assay | Increases Critical Concentration from 500 nM to ~2000 nM | [5][6] |
| Binding Affinity (Kd) | Nucleotide-free MreB | ≤ 1.3 µM | |
| Minimum Inhibitory Concentration (MIC) | Escherichia coli | 3.1 µg/mL | [7] |
| Minimum Inhibitory Concentration (MIC) | E. coli K-12 | 200 µg/mL | [4] |
| Minimum Inhibitory Concentration (MIC) Range | Clinical Isolates of P. aeruginosa and E. coli | 2 - 64 µg/mL | [3][8][9] |
Experimental Protocols
A22 is a versatile tool that can be used in a variety of experimental setups to probe the function of the bacterial cytoskeleton. Below are detailed protocols for key experiments.
Determining the Minimum Inhibitory Concentration (MIC) of A22 via Broth Microdilution
This protocol determines the lowest concentration of A22 that inhibits the visible growth of a bacterial strain.[3][10][11][12]
Materials:
-
A22 hydrochloride stock solution (e.g., 10 mg/mL in DMSO)
-
Test bacterial strain (e.g., E. coli K-12)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Methodology:
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in the growth medium to achieve a final target concentration of 5 x 10⁵ CFU/mL in the wells.
-
A22 Dilution Series: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of a 2x concentrated A22 stock solution to the first column of wells. This creates the highest concentration to be tested. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th or 11th column. Discard the final 100 µL from the last dilution well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the A22 dilutions. This brings the final volume to 200 µL and dilutes the A22 to its final test concentration.
-
Controls:
-
Growth Control: A well containing 200 µL of broth and the bacterial inoculum, but no A22.
-
Sterility Control: A well containing 200 µL of broth only, with no bacteria.
-
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Reading the MIC: After incubation, determine the MIC by identifying the lowest concentration of A22 that completely inhibits visible bacterial growth. This can be assessed by eye or with a microplate reader by measuring the optical density at 600 nm (OD600).
Analysis of Bacterial Morphology Changes using Fluorescence Microscopy
This protocol details how to observe the morphological effects of A22 treatment on rod-shaped bacteria, such as the transition to spherical cells.[4]
References
- 1. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A22 (antibiotic) - Wikipedia [en.wikipedia.org]
- 3. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. protocols.io [protocols.io]
- 12. benchchem.com [benchchem.com]
The Inhibitory Action of A22 Hydrochloride on E. coli's MreB Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bacterial cytoskeletal protein MreB, a homolog of eukaryotic actin, is essential for maintaining the rod shape of Escherichia coli and other bacteria. Its role in cell wall synthesis, chromosome segregation, and cell polarity makes it a compelling target for novel antimicrobial agents. A22 hydrochloride, S-(3,4-dichlorobenzyl)isothiourea, is a small molecule inhibitor that disrupts the MreB cytoskeleton, leading to a loss of cell shape and viability. This technical guide provides an in-depth analysis of the molecular mechanisms through which A22 inhibits MreB polymerization in E. coli, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Introduction to MreB and its Function in E. coli
MreB is a crucial protein in many rod-shaped bacteria, where it forms filamentous structures just beneath the cytoplasmic membrane. These filaments are highly dynamic and play a pivotal role in guiding the machinery for peptidoglycan synthesis, thus ensuring the elongation of the cell wall and the maintenance of a bacilliform morphology.[1][2][3] The proper functioning of MreB is dependent on its ability to bind and hydrolyze ATP, which drives its polymerization into protofilaments.[4][5][6] Disruption of MreB function, either through mutation or chemical inhibition, leads to rounded cells that are ultimately unable to survive.[1][2][7]
Mechanism of A22 Hydrochloride Inhibition
The precise mechanism by which A22 inhibits MreB function has been a subject of detailed investigation, with early models suggesting competitive inhibition of ATP binding and more recent structural studies pointing to a more complex allosteric mechanism.
Early Model: Competitive Inhibition of ATP Binding
Initial studies proposed that A22 acts as a competitive inhibitor of ATP binding to MreB.[1][8] This model is supported by evidence that A22 binds to the nucleotide-binding pocket of MreB, sterically hindering the binding of ATP.[1][8][9][10] This inhibition of ATP binding prevents the conformational changes necessary for MreB polymerization, leading to the disassembly of existing MreB filaments and a diffuse cytoplasmic localization of MreB monomers.[1]
Current Understanding: Allosteric Inhibition and Impeded ATP Hydrolysis
More recent X-ray crystallography studies of MreB from Caulobacter crescentus in complex with ATP and A22 have provided a more nuanced view. These studies suggest that A22 and ATP can bind to MreB simultaneously at distinct sites.[11] In this model, A22 binds to a pocket adjacent to the nucleotide-binding site.[11][12] This binding is proposed to inhibit MreB function through several concerted effects:
-
Impeding ATP Hydrolysis: A22 is thought to interfere with the catalytic residues required for ATP hydrolysis, specifically the catalytic glutamate (Glu140).[11]
-
Blocking Phosphate Release: The binding of A22 may also physically block the channel through which inorganic phosphate (Pi) is released after ATP hydrolysis.[11] This traps MreB in a state that is unfavorable for stable filament formation.
-
Disrupting Protofilament Interfaces: A22 binding can displace a key dimerization helix, thereby disrupting the interactions between MreB protofilaments necessary for the formation of stable, double protofilaments.[11]
Molecular dynamics simulations have further supported the idea that A22 does not directly prevent ATP binding but rather antagonizes the ATP-induced conformational changes required for polymerization.[13][14][15]
Quantitative Data on A22 Inhibition of MreB
The inhibitory effects of A22 on MreB have been quantified through various biochemical and cellular assays. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Organism/Conditions | Reference |
| Binding Affinity (Kd) | 1.32 ± 0.14 µM | T. maritima MreB, NMR spectroscopy | [1] |
| ~0.19 µM (docking) | T. maritima MreB, in silico docking | [9] | |
| Critical Concentration | |||
| ATP-MreB (no A22) | 500 nM | T. maritima MreB, 20°C | [1] |
| A22-MreB | ~2000 nM | T. maritima MreB, 20°C | [1][9] |
| ADP-MreB | 1700 nM | T. maritima MreB | [1] |
| Inhibitory Concentration | |||
| IC50 (growth inhibition) | ~71 µg/mL | E. coli | [16] |
| MIC Range | 4–64 µg/mL | E. coli clinical isolates | [7] |
| Cellular Effect | Observation | A22 Concentration | Organism | Reference |
| Cell Morphology | Increased cell width and decreased cell length. | Increasing conc. | E. coli DH5α | [17] |
| Induces spherical cell shape. | Varies | E. coli | [1][11] | |
| MreB Localization | Diffuse cytoplasmic distribution of MreB. | Varies | E. coli | [1] |
| Reduction in the number of moving MreB puncta. | Varies | E. coli | [2][18] | |
| Bacterial Growth | Bacteriostatic at 1x MIC; bactericidal at higher concentrations (≥2x MIC). | 1x MIC, ≥2x MIC | E. coli | [7] |
Experimental Protocols for Studying A22 Inhibition
A variety of in vitro and in vivo techniques are employed to investigate the interaction between A22 and MreB.
In Vitro MreB Polymerization Assays
These assays directly measure the effect of A22 on the ability of purified MreB to form polymers.
-
Light Scattering Assay:
-
Protein Purification: Purify E. coli MreB protein.
-
Reaction Mixture: Prepare a standard reaction mixture containing 50 mM Tris-HCl (pH 7.0), 5 mM DTT, 2 mM MgCl₂, 50 mM KCl, and 10% glycerol.
-
Initiation: Add purified MreB to the desired concentration and initiate the reaction by adding 2 mM ATP.
-
Measurement: Immediately transfer the reaction mixture to a cuvette and measure dynamic light scattering (DLS) at a 90° angle using a 658-nm laser. Monitor the increase in light scattering over time as an indicator of polymerization.
-
Inhibition Assay: Perform parallel reactions in the presence of varying concentrations of A22 hydrochloride to determine its effect on the rate and extent of polymerization.
-
-
Sedimentation Assay:
-
Polymerization: Incubate purified MreB under polymerizing conditions (as described above) with and without A22 for a set period (e.g., 1 hour).
-
Centrifugation: Subject the reaction mixtures to ultracentrifugation (e.g., 100,000 x g for 30 minutes) to pellet the polymerized MreB.
-
Analysis: Carefully separate the supernatant (containing monomeric MreB) from the pellet (containing filamentous MreB).
-
Quantification: Analyze the protein content of the supernatant and pellet fractions by SDS-PAGE and densitometry to quantify the amount of polymerized MreB.
-
-
Fluorescence Microscopy of In Vitro Polymers:
-
Labeling: Covalently label a cysteine-substituted MreB mutant with a fluorescent dye (e.g., Alexa-488).
-
Polymerization: Polymerize the labeled MreB in the presence or absence of A22.
-
Visualization: Apply the reaction mixture to a glass slide and visualize the MreB polymers using epifluorescence or total internal reflection fluorescence (TIRF) microscopy. Compare the length and morphology of polymers formed under different conditions.
-
A22-MreB Binding Assays
These assays are designed to measure the direct interaction between A22 and MreB.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Prepare a sample of A22 at a known concentration (e.g., 5 mM) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).
-
Titration: Acquire an initial NMR spectrum of A22. Titrate increasing concentrations of purified MreB into the A22 sample.
-
Data Acquisition: Acquire an NMR spectrum after each addition of MreB.
-
Analysis: Monitor the changes in the chemical shifts or peak intensities of the A22 protons. Plot the normalized integrated peak areas versus the MreB concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).[1]
-
In Vivo Cellular Assays
These assays assess the effects of A22 on live E. coli cells.
-
Growth Curve Analysis:
-
Culture Preparation: Grow E. coli in a suitable liquid medium (e.g., LB broth) to a specific optical density (OD).
-
Treatment: Add A22 at various concentrations to the cultures.
-
Monitoring Growth: Incubate the cultures and monitor the OD at regular intervals to determine the effect of A22 on the growth rate and final cell density.
-
-
Microscopy of Cell Morphology and MreB Localization:
-
Strain Construction: Use an E. coli strain expressing a fluorescently tagged MreB (e.g., MreB-GFP).
-
Treatment: Treat the cells with A22 for a specified duration.
-
Imaging: Immobilize the cells on an agarose pad and image them using phase-contrast and fluorescence microscopy.
-
Analysis: Quantify changes in cell dimensions (length and width) and observe the localization pattern of the fluorescently tagged MreB.
-
Visualizing the Inhibition of MreB Polymerization
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.
Caption: MreB polymerization cycle and its inhibition by A22.
Caption: Workflow for MreB polymerization light scattering assay.
Caption: Comparison of proposed A22 inhibition mechanisms.
Conclusion and Future Directions
A22 hydrochloride is a potent inhibitor of MreB polymerization in E. coli, primarily by interfering with the nucleotide-dependent assembly of MreB filaments. While the precise molecular interactions are still being refined, the downstream cellular consequences are clear: a loss of cell shape, disorganized cell wall synthesis, and eventual cell death. The dual proposed mechanisms of competitive and allosteric inhibition highlight the complexity of this interaction and underscore the need for further structural and dynamic studies.
The detailed understanding of how A22 inhibits MreB provides a valuable framework for the development of new antimicrobial agents targeting the bacterial cytoskeleton. Future research should focus on elucidating the structures of E. coli MreB in complex with A22 and nucleotides to resolve the remaining questions about its mechanism of action. Furthermore, the development of A22 analogs with improved pharmacological properties could lead to the generation of a novel class of antibiotics.
References
- 1. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to build a bacterial cell: MreB as the foreman of E. coli construction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. pnas.org [pnas.org]
- 5. Purification and Characterization of Escherichia coli MreB Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. figshare.com [figshare.com]
- 11. Frontiers | Status of Targeting MreB for the Development of Antibiotics [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Exploring the A22-Bacterial Actin MreB Interaction through Molecular Dynamics Simulations. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. The bacterial actin MreB rotates, and rotation depends on cell-wall assembly - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the interaction between A22 and the MreB ATP binding site
An In-depth Technical Guide on the Interaction Between A22 and the MreB ATP Binding Site
Introduction
The bacterial actin homolog, MreB, is a crucial cytoskeletal protein responsible for maintaining the rod shape of many bacteria. It achieves this by forming filamentous structures that direct the synthesis of the peptidoglycan cell wall.[1][2] Due to its essential role in bacterial morphology and viability, MreB has emerged as a promising target for the development of novel antibiotics. One such compound is S-(3,4-dichlorobenzyl)isothiourea, commonly known as A22. This small molecule has been observed to disrupt the MreB cytoskeleton, leading to the formation of spherical cells and defects in chromosome segregation.[3][4][5] This guide provides a comprehensive technical overview of the molecular interactions between A22 and the MreB ATP binding site, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.
The Evolving Understanding of A22's Mechanism of Action
The precise mechanism by which A22 inhibits MreB function has been a subject of ongoing research, with the initial hypothesis evolving as new structural and biochemical data have become available.
Initial Hypothesis: Competitive Inhibition of ATP Binding
-
Direct Binding: Nuclear Magnetic Resonance (NMR) spectroscopy provided the first direct evidence of A22 binding to MreB.[3]
-
Steric Hindrance: Docking studies suggested that A22 binds within the nucleotide-binding pocket of MreB in a manner that is sterically incompatible with the simultaneous binding of ATP.[3] The aromatic ring and thiourea group of A22 were proposed to occupy the space that would normally be taken up by the beta and gamma phosphates of ATP.[3]
-
Effects on Polymerization: In the presence of ATP, A22 was shown to negatively impact both the rate and the overall extent of MreB polymerization in vitro.[3][4][5] It prevents the assembly of MreB into the long, rigid polymers characteristic of its active state.[3][4][5][6]
-
Increased Critical Concentration: A22 significantly increases the critical concentration required for the assembly of ATP-bound MreB, shifting it from approximately 500 nM to around 2000 nM.[3][4][5][6] This suggests that A22 induces a state in MreB that has a lower affinity for polymerization, similar to the ADP-bound state.[3][4][5][6]
A Paradigm Shift: Evidence from X-ray Crystallography
Later X-ray crystallographic studies of the Caulobacter crescentus MreB (CcMreB) in complex with A22 and ATP provided compelling evidence that contradicted the competitive inhibition model.[7] These studies revealed that A22 and ATP can, in fact, bind to MreB simultaneously at distinct sites.[7] This led to the proposal of several alternative, non-mutually exclusive mechanisms of inhibition.
Current Mechanistic Hypotheses
The current understanding is that A22's inhibitory action is likely multifaceted, affecting MreB's structure, enzymatic activity, and polymerization dynamics.
-
Impeding ATP Hydrolysis: The crystal structures suggest that A22 interacts with the catalytic glutamate residue (Glu140), which is essential for ATP hydrolysis.[7] By interacting with this key residue, A22 may impede the hydrolysis process.[7]
-
Blocking Phosphate Release: Following ATP hydrolysis, the inorganic phosphate (Pi) must be released from the active site. It has been proposed that A22 blocks the channel through which Pi exits, effectively trapping MreB in a post-hydrolysis, pre-phosphate-release state.[7] Molecular dynamics simulations support this, indicating that A22 is more likely to interact with the γ-phosphate of ATP than the catalytic residue and that its presence slows phosphate release.[7][8][9]
-
Disruption of Filament Formation: A22 binding is thought to displace a key dimerization helix at the inter-protofilament interface, thereby disrupting the formation of the stable double protofilaments necessary for MreB function.[7]
-
Antagonizing Conformational Changes: ATP binding induces specific conformational changes in MreB that are required for its polymerization into stable filaments.[10][11] Molecular dynamics studies suggest that A22 inhibits MreB in part by antagonizing these essential ATP-induced structural changes.[7][10][11]
In essence, while A22 does not prevent ATP from binding, it appears to interfere with the subsequent steps of the MreB functional cycle: ATP hydrolysis, phosphate release, and the conformational changes required for proper filament assembly and stability.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on the A22-MreB interaction.
| Parameter | Value | Species/Conditions | Reference |
| Binding Affinity (Kd) | |||
| A22 to nucleotide-free MreB | ≤ 1.3 µM | Thermotoga maritima MreB | [3] |
| Effect on Polymerization | |||
| Critical Concentration (ATP-MreB) | ~500 nM | In vitro polymerization assay | [3] |
| Critical Concentration (ATP-MreB + A22) | ~2000 nM | In vitro polymerization assay | [3][4][5] |
| Inhibitory Concentration | |||
| Maximal inhibition in light scattering assay | 300 µM | In vitro polymerization assay | [3] |
| Ligand | Protein | Dissociation Free Energy (kBT) | Reference |
| A22 | MreB | -35.9 ± 2 | [12] |
| A22 | Eukaryotic Actin | -12 ± 2.5 | [12] |
| MP265 | MreB | -45.5 ± 2.5 | [12] |
| MP265 | Eukaryotic Actin | -15.8 ± 2.5 | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to investigate the A22-MreB interaction.
MreB Protein Purification
-
Expression: The mreB gene is typically cloned into an expression vector (e.g., pET vectors) and transformed into an E. coli expression strain like BL21(DE3).[3]
-
Cell Growth and Induction: Cells are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal optical density, after which protein expression is induced (e.g., with IPTG) at a lower temperature (e.g., 16-20°C) overnight.
-
Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., NiG8 buffer), and lysed by sonication or other mechanical means.[3]
-
Purification: If using a His-tagged MreB construct, the lysate is cleared by centrifugation and the supernatant is applied to a Ni-agarose affinity column.[3]
-
Elution and Dialysis: The column is washed, and MreB is eluted using a buffer containing imidazole.[3] The eluted protein is then dialyzed against a storage buffer without nucleotide to remove imidazole and prepare the protein for assays.[3]
-
Quantification: Protein concentration is determined using methods like SDS-PAGE followed by Coomassie Blue staining and densitometry, with a known standard such as rabbit actin.[3]
MreB Polymerization Assays
-
Light Scattering Assay: This method monitors the increase in light scattering as MreB monomers polymerize into larger filaments over time. Assays are typically performed in a spectrophotometer or fluorometer. The reaction is initiated by adding ATP, and the change in scattering (e.g., at 350 nm) is measured. The effect of A22 is assessed by pre-incubating MreB with the compound before initiating polymerization.[3]
-
Sedimentation Assay: This assay separates MreB polymers (pellet) from monomers (supernatant) by ultracentrifugation. MreB is incubated under polymerizing conditions (with ATP) in the presence or absence of A22. After centrifugation, the supernatant and pellet fractions are analyzed by SDS-PAGE to quantify the amount of polymerized and monomeric MreB.[3][4][5]
-
Fluorescence Microscopy: MreB can be fluorescently labeled (e.g., with NT-647) to directly visualize filament formation. Labeled MreB is mixed with unlabeled MreB and polymerized in the presence or absence of A22. The samples are then observed using epifluorescence or total internal reflection fluorescence (TIRF) microscopy to assess the length and morphology of the filaments.[3]
A22 Resistance Mutant Generation and Analysis
-
Selection: Wild-type bacterial strains (e.g., Caulobacter crescentus) are plated on rich media containing a concentration of A22 sufficient to inhibit growth.[1]
-
Isolation: Spontaneously resistant colonies that appear after incubation are isolated and re-streaked on A22-containing plates to confirm resistance.[1]
-
Sequencing: Genomic DNA is extracted from the resistant strains, and the mreB gene is amplified by PCR.[1] The PCR product is then sequenced to identify point mutations that confer resistance.[1]
-
Phenotypic Analysis: The morphological and growth phenotypes of the resistant mutants are characterized using microscopy and growth curve analysis, both in the presence and absence of A22.[1][13]
Visualizations of Pathways and Workflows
Caption: Proposed mechanisms of MreB inhibition by A22.
Caption: General workflow for in vitro MreB polymerization assays.
Caption: Logical flow from A22 binding to altered cell morphology.
Conclusion
The interaction between A22 and the MreB ATP binding site is more complex than initially perceived. While early evidence pointed towards a simple competitive inhibition model, structural studies have revealed a more nuanced mechanism where A22 binds at a site distinct from, yet allosterically coupled to, the nucleotide-binding pocket.[3][7] A22 appears to act as a multi-faceted inhibitor, disrupting ATP hydrolysis, subsequent phosphate release, and the crucial conformational changes that drive MreB polymerization.[7][8][10][11] This leads to the disassembly of the MreB cytoskeleton, ultimately causing a loss of the bacterium's characteristic rod shape and compromising its viability.[3] The detailed understanding of this interaction, facilitated by a combination of biochemical assays, structural biology, and computational modeling, provides a solid foundation for the structure-based design of new and more potent MreB inhibitors, paving the way for a novel class of antibiotics.
References
- 1. Mutations in the nucleotide binding pocket of MreB can alter cell curvature and polar morphology in Caulobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. figshare.com [figshare.com]
- 7. Frontiers | Status of Targeting MreB for the Development of Antibiotics [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Effect of A22 on the Conformation of Bacterial Actin MreB | MDPI [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A22 Hydrochloride's Impact on Bacterial Chromosome Segregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A22 hydrochloride, a small molecule inhibitor, has emerged as a critical tool for dissecting the intricacies of bacterial cell division and morphogenesis. Its primary target, the bacterial actin homolog MreB, is a cornerstone of the bacterial cytoskeleton, playing a pivotal role in maintaining cell shape, orchestrating cell wall synthesis, and ensuring the faithful segregation of chromosomes. This technical guide provides an in-depth analysis of the impact of A22 hydrochloride on bacterial chromosome segregation, consolidating quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, cell biology, and antibiotic development.
Mechanism of Action: A22 Hydrochloride and the MreB Cytoskeleton
A22, chemically known as S-(3,4-dichlorobenzyl)isothiourea, directly targets and inhibits the function of the MreB protein.[1][2][3] MreB is an ATPase that polymerizes into filamentous structures, forming a helical network underneath the bacterial cell membrane.[4][5] These filaments are highly dynamic and are essential for guiding the machinery responsible for peptidoglycan synthesis, thereby dictating the rod shape of many bacteria.[6]
A22 acts as a competitive inhibitor of ATP binding to MreB.[1][2][3] By occupying the nucleotide-binding pocket, A22 prevents MreB from adopting its active, ATP-bound conformation, which is necessary for polymerization.[1][2][3] This leads to the disassembly of MreB filaments and a diffuse localization of MreB protein within the cytoplasm.[1] The disruption of the MreB cytoskeleton has profound consequences for the bacterial cell, leading to a loss of rod shape and defects in chromosome segregation.[1][2][7]
Quantitative Impact of A22 Hydrochloride on MreB and Chromosome Segregation
The inhibitory effect of A22 on MreB function and the subsequent impact on bacterial physiology have been quantified in several studies. The following tables summarize key quantitative data.
| Parameter | Organism | Method | A22 Concentration | Result | Reference |
| MreB Polymerization | In vitro | Light Scattering Assay | 100 µM | Decreased rate and extent of MreB assembly. | [1] |
| In vitro | Sedimentation Assay | 100 µM | Decreased fraction of MreB in the polymerized (pellet) fraction. | [1] | |
| Critical Concentration for MreB Assembly | In vitro | Light Scattering Assay | 100 µM | Increased from ~500 nM to ~2000 nM. | [1][2][3][8] |
| Minimum Inhibitory Concentration (MIC) | Caulobacter crescentus | Broth Dilution | - | 1.25 µg/ml (liquid media) | [1] |
| Caulobacter crescentus | Agar Dilution | - | 2.5 µg/ml (solid media) | [1] | |
| Escherichia coli | Broth Dilution | - | 3.1 µg/ml | [9][10] | |
| Pseudomonas aeruginosa | Broth Microdilution | - | 2-64 µg/mL | [7] | |
| Escherichia coli | Broth Microdilution | - | 4-64 µg/mL | [7] | |
| Anucleate Cell Formation | Escherichia coli | Fluorescence Microscopy (DAPI staining) | Not specified | Increased frequency of anucleate cells. | [7][11] |
| Origin (oriC) Segregation | Caulobacter crescentus | Fluorescence Microscopy (ParB-GFP) | 10 µg/ml | Blocked movement of newly replicated origins. | [11][12] |
| Escherichia coli | Fluorescence Microscopy (ParB-GFP) | Not specified | Blocked separation of newly replicated oriC regions. | [11] |
Signaling Pathways and Logical Relationships
The segregation of bacterial chromosomes is a complex process involving the coordinated action of multiple proteins. A22's inhibition of MreB disrupts a key pathway involved in the segregation of the chromosomal origin region.
Caption: A22 inhibits MreB, blocking origin segregation.
This diagram illustrates that A22 hydrochloride inhibits the ATP binding of MreB, preventing its polymerization into functional filaments.[1][2][3] These MreB filaments are crucial for the proper positioning and segregation of the chromosomal origin of replication (oriC), likely through interaction with the ParABS partition system.[2][11][12] Inhibition of this process leads to a failure in origin segregation, which can result in the formation of anucleate cells upon cell division.[7][11] The segregation of the bulk of the chromosome appears to be less directly dependent on MreB.[12]
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the effects of A22 hydrochloride on bacterial chromosome segregation.
Fluorescence Microscopy to Visualize Chromosome Segregation
This protocol is adapted from studies using fluorescently tagged proteins to monitor the localization of the chromosomal origin.[1][11][13]
Objective: To visualize the effect of A22 on the segregation of the chromosomal origin of replication.
Materials:
-
Bacterial strain expressing a ParB-GFP fusion protein (e.g., Caulobacter crescentus MT174 or a similar E. coli strain). ParB binds to the parS site near the origin, allowing visualization of the origin as a fluorescent focus.
-
A22 hydrochloride stock solution (e.g., 10 mg/mL in DMSO).
-
Growth medium appropriate for the bacterial strain (e.g., PYE for C. crescentus).
-
Microscope slides and coverslips.
-
Agarose pads (1% in growth medium).
-
Fluorescence microscope with appropriate filter sets for GFP and phase-contrast or DIC imaging.
Procedure:
-
Grow the bacterial culture to early or mid-exponential phase.
-
Divide the culture into two: a control group and an A22-treated group.
-
To the treated group, add A22 hydrochloride to the desired final concentration (e.g., 10 µg/mL). Add an equivalent volume of DMSO to the control culture.
-
Incubate both cultures under normal growth conditions for a specified time (e.g., 1-2 hours, or for a time equivalent to one or two cell cycles).
-
Prepare an agarose pad by pipetting a small volume of melted 1% agarose in growth medium onto a microscope slide and covering it with another slide to create a flat surface.
-
Once the agarose has solidified, remove the top slide.
-
Spot a small volume (e.g., 1-2 µL) of the bacterial culture onto the agarose pad and allow it to dry slightly.
-
Place a coverslip over the culture on the agarose pad.
-
Image the cells using a fluorescence microscope. Acquire both phase-contrast or DIC images to visualize cell morphology and fluorescence images to visualize the ParB-GFP foci.
-
Analyze the images to determine the number and position of the ParB-GFP foci in a large population of cells for both control and A22-treated samples.
Quantification of Anucleate Cell Formation
This protocol describes a method to quantify the anucleate cell phenotype induced by A22 treatment.[7][11]
Objective: To determine the percentage of cells lacking a chromosome after treatment with A22.
Materials:
-
Bacterial strain of interest.
-
A22 hydrochloride stock solution.
-
Growth medium.
-
DNA stain (e.g., DAPI - 4′,6-diamidino-2-phenylindole).
-
Fixative (e.g., 70% ethanol or 4% paraformaldehyde).
-
Fluorescence microscope with appropriate filter sets for DAPI and phase-contrast or DIC imaging.
Procedure:
-
Grow a bacterial culture to mid-exponential phase.
-
Treat the culture with A22 at a concentration known to induce morphological changes and segregation defects.
-
Incubate the culture for a period sufficient to allow for several rounds of cell division (e.g., 4-6 hours).
-
Harvest the cells by centrifugation.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells by resuspending them in a fixative solution and incubating for a specified time.
-
Wash the cells again with PBS to remove the fixative.
-
Resuspend the cells in PBS containing DAPI at a final concentration of approximately 1 µg/mL.
-
Incubate in the dark for 15-30 minutes.
-
Wash the cells to remove excess DAPI.
-
Mount the cells on a microscope slide and visualize using a fluorescence microscope.
-
Count the total number of cells (using phase-contrast or DIC) and the number of cells that do not contain a DAPI-stained nucleoid (anucleate cells).
-
Calculate the percentage of anucleate cells.
Experimental and Logical Workflows
The following diagram outlines a typical experimental workflow for investigating the impact of A22 on bacterial chromosome segregation.
Caption: Workflow for A22 and chromosome segregation studies.
Conclusion and Future Directions
A22 hydrochloride is a potent and specific inhibitor of the bacterial cytoskeletal protein MreB. Its application has been instrumental in elucidating the critical role of MreB in bacterial chromosome segregation, particularly in the active separation of the origin of replication. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to further explore the intricate mechanisms governing bacterial cell division.
Future research directions could include:
-
High-resolution imaging techniques to visualize the direct interaction between MreB filaments and the chromosome segregation machinery.
-
Genetic and biochemical studies to identify the specific proteins that mediate the MreB-dependent positioning of the origin.
-
The development of novel MreB inhibitors with improved pharmacological properties as potential next-generation antibiotics.
By continuing to leverage tools like A22 hydrochloride, the scientific community can gain a deeper understanding of fundamental bacterial processes, paving the way for innovative strategies to combat bacterial infections.
References
- 1. Growth Conditions Regulate the Requirements for Caulobacter Chromosome Segregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dysfunctional MreB inhibits chromosome segregation in Escherichia coli | The EMBO Journal [link.springer.com]
- 5. Motion of variable-length MreB filaments at the bacterial cell membrane influences cell morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Actin Homologue MreB Affects Chromosome Segregation by Regulating Topoisomerase IV in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Actin homolog MreB and RNA polymerase interact and are both required for chromosome segregation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MreB actin-mediated segregation of a specific region of a bacterial chromosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Visualizing the Genome: Experimental Approaches for Live-Cell Chromatin Imaging | MDPI [mdpi.com]
The Reversible Inhibition of MreB by A22 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bacterial cytoskeletal protein MreB, a homolog of eukaryotic actin, is essential for maintaining the rod shape of many bacteria, playing a critical role in cell wall synthesis, chromosome segregation, and cell division.[1] Its importance in bacterial physiology has made it a promising target for the development of novel antibiotics. A22 hydrochloride, S-(3,4-dichlorobenzyl)isothiourea, is a small molecule inhibitor that has been extensively studied for its ability to reversibly disrupt MreB function.[2] This technical guide provides an in-depth overview of the mechanism of A22-mediated MreB inhibition, its effects on bacterial cells, and detailed protocols for key experimental assays used to characterize this interaction.
Mechanism of Action: Unraveling the Inhibition of MreB
A22 hydrochloride acts as a potent and reversible inhibitor of MreB polymerization.[2] The primary mechanism of action is the direct binding of A22 to MreB, which interferes with the protein's ability to form filamentous structures essential for its function.
Competitive Inhibition of ATP Binding
Initial studies proposed that A22 acts as a competitive inhibitor of ATP binding to MreB.[1][3][4] It is suggested that A22 binds to the nucleotide-binding pocket of MreB, sterically hindering the binding of ATP.[1][3][4] This is supported by the observation that A22 binds to nucleotide-free MreB with a dissociation constant (Kd) of less than or equal to 1.3 µM.[1][5] By preventing ATP binding, A22 locks MreB in a conformation that has a low affinity for polymerization.[1]
Allosteric Inhibition and Interference with ATP Hydrolysis
More recent crystallographic and molecular dynamics studies have presented an alternative, non-competitive binding model. This model suggests that A22 and ATP can bind to MreB simultaneously at distinct sites.[6] In this proposed mechanism, A22 binds to a pocket adjacent to the nucleotide-binding site.[6] This binding is thought to impede the release of inorganic phosphate (Pi) following ATP hydrolysis, a critical step in the MreB polymerization and depolymerization cycle.[6][7] This interference with the ATPase cycle leads to filament instability.[8][9]
Regardless of the precise binding mode, the functional consequence is the disruption of MreB polymerization. A22 effectively increases the critical concentration required for MreB assembly. In the presence of ATP, the critical concentration for MreB polymerization shifts from approximately 500 nM to around 2000 nM in the presence of A22.[1][3][4][5]
Reversibility of Inhibition
The inhibitory effect of A22 on MreB is reversible.[2] This characteristic allows for the temporal study of MreB function in bacterial cells, as its activity can be restored upon removal of the compound.
Effects on Bacterial Cells
The inhibition of MreB by A22 leads to a cascade of downstream effects on bacterial physiology and morphology.
Altered Cell Morphology
The most striking effect of A22 treatment is the loss of the characteristic rod shape in susceptible bacteria.[10][11] By disrupting the MreB cytoskeleton, which guides the synthesis of the peptidoglycan cell wall, A22 causes cells to become spherical or lemon-shaped.[10][11]
Defects in Chromosome Segregation
MreB plays a role in the proper segregation of chromosomes during cell division.[6] Inhibition of MreB by A22 leads to defects in this process, often resulting in the formation of anucleate cells.[12]
Inhibition of Growth and Biofilm Formation
By disrupting essential cellular processes, A22 inhibits bacterial growth.[12] The minimum inhibitory concentration (MIC) of A22 varies between bacterial species, with reported values ranging from 2 to 64 µg/mL for clinical isolates of Pseudomonas aeruginosa and Escherichia coli.[2][13] For E. coli, a specific MIC of 3.1 µg/mL has been documented.[12] Furthermore, A22 has been shown to inhibit biofilm formation, a critical aspect of bacterial pathogenesis and antibiotic resistance.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the inhibition of MreB by A22 hydrochloride.
| Parameter | Value | Organism/System | Reference |
| Binding Affinity (Kd) | ≤ 1.3 µM | Thermotoga maritima MreB (nucleotide-free) | [1][5] |
| Free Energy of Binding | -35.9 ± 2 kBT | MreB (computational) | [14] |
| Critical Concentration (ATP-MreB) | 500 nM | Thermotoga maritima MreB | [1][3][4][5] |
| Critical Concentration (A22-ATP-MreB) | ~2000 nM | Thermotoga maritima MreB | [1][3][4][5] |
| Minimum Inhibitory Concentration (MIC) | 3.1 µg/mL | Escherichia coli | [12] |
| Minimum Inhibitory Concentration (MIC) | 2 - 64 µg/mL | P. aeruginosa & E. coli clinical isolates | [2][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of A22 on MreB.
MreB Polymerization Assays
This assay monitors the polymerization of MreB in real-time by measuring the increase in light scattering as filaments form.
-
Materials:
-
Purified MreB protein
-
Polymerization Buffer (e.g., 10 mM Imidazole, pH 7.0, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT)
-
ATP solution (e.g., 100 mM)
-
A22 hydrochloride stock solution (in DMSO)
-
Spectrofluorometer or a dedicated light scattering instrument
-
-
Procedure:
-
Prepare a reaction mixture containing purified MreB (e.g., 5 µM) in polymerization buffer.
-
Add A22 to the desired final concentration (a DMSO control should be included).
-
Initiate the reaction by adding ATP to a final concentration of 1-2 mM.
-
Immediately place the cuvette in the instrument and record right-angle light scattering (e.g., at 400 nm) over time at a constant temperature (e.g., 25°C).
-
Monitor the change in scattering intensity, which reflects the rate and extent of polymerization.
-
This endpoint assay separates MreB polymers from monomers by ultracentrifugation.
-
Materials:
-
Purified MreB protein
-
Polymerization Buffer
-
ATP solution
-
A22 hydrochloride stock solution
-
Ultracentrifuge and appropriate tubes
-
SDS-PAGE reagents
-
-
Procedure:
-
Set up polymerization reactions as described for the light scattering assay in the presence and absence of A22.
-
Incubate the reactions at the desired temperature (e.g., 37°C) for a sufficient time to reach steady state (e.g., 1 hour).
-
Centrifuge the samples at high speed (e.g., >100,000 x g) for a specified time (e.g., 30 minutes) to pellet the polymerized MreB.
-
Carefully separate the supernatant (containing monomers) from the pellet (containing polymers).
-
Resuspend the pellet in a volume of buffer equal to the supernatant volume.
-
Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE and Coomassie blue staining to quantify the amount of MreB in each fraction.
-
A22-MreB Binding Assay (Saturation Transfer Difference NMR)
STD NMR is a powerful technique to detect the binding of a small molecule to a large protein.
-
Materials:
-
Purified MreB protein
-
A22 hydrochloride
-
NMR buffer (e.g., 10 mM Tris-HCl, pH 8.0 in D₂O)
-
NMR spectrometer
-
-
Procedure:
-
Prepare a sample containing a fixed concentration of A22 (e.g., 5 mM) and varying concentrations of MreB in the NMR buffer.
-
Acquire STD NMR spectra for each sample. This involves selectively saturating protein resonances and observing the transfer of saturation to the bound ligand.
-
The intensity of the A22 signals in the STD spectrum is proportional to the amount of bound ligand.
-
Plot the normalized integrated peak areas of A22 protons against the MreB concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).[1]
-
Bacterial Cell Morphology Analysis
This method is used to visualize the localization of MreB and the overall cell morphology.
-
Materials:
-
Bacterial strain (e.g., E. coli)
-
Appropriate growth medium (e.g., LB broth)
-
A22 hydrochloride stock solution
-
Fluorescent dyes (e.g., DAPI for DNA, FM4-64 for membrane)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filters
-
-
Procedure:
-
Grow a liquid culture of the bacterial strain to the mid-logarithmic phase.
-
Add A22 to the culture at the desired concentration (e.g., 10 µg/mL) and continue incubation. Include an untreated control.
-
At various time points, take aliquots of the cultures.
-
If desired, stain the cells with fluorescent dyes according to the manufacturer's protocols.
-
Place a small volume of the cell suspension on a microscope slide, cover with a coverslip, and seal.
-
Image the cells using phase-contrast and fluorescence microscopy to observe changes in cell shape and MreB localization (if using a fluorescently tagged MreB).
-
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
-
Materials:
-
Bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
A22 hydrochloride stock solution
-
Sterile 96-well microtiter plates
-
-
Procedure:
-
Prepare a bacterial inoculum adjusted to a standard density (e.g., 5 x 10⁵ CFU/mL) in the broth.
-
In a 96-well plate, perform a serial two-fold dilution of A22 in the broth to obtain a range of concentrations.
-
Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well with no A22.
-
Incubate the plate at the optimal growth temperature (e.g., 37°C) for 16-20 hours.
-
The MIC is defined as the lowest concentration of A22 that completely inhibits visible bacterial growth.
-
Visualizing the Impact of A22 on MreB
The following diagrams, generated using the DOT language, illustrate key concepts related to A22's interaction with MreB.
Caption: Mechanism of A22 inhibition of MreB polymerization.
Caption: Downstream effects of MreB inhibition by A22.
Caption: Experimental workflow for observing A22-induced morphological changes.
Conclusion
A22 hydrochloride serves as a valuable research tool for studying the bacterial cytoskeleton and represents a lead compound for the development of novel antibiotics targeting MreB. Its reversible mode of action and well-characterized effects on bacterial physiology make it an ideal probe for dissecting the intricate roles of MreB in bacterial life. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the therapeutic potential of MreB inhibitors and to explore the fundamental biology of the bacterial cytoskeleton.
References
- 1. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Purification and Characterization of Escherichia coli MreB Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring the A22-Bacterial Actin MreB Interaction through Molecular Dynamics Simulations [ouci.dntb.gov.ua]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A22 Hydrochloride: An In-depth Technical Guide to its Induction of Spherical Cell Formation in Rod-Shaped Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
A22 hydrochloride, a derivative of S-benzylisothiourea, is a potent and specific inhibitor of the bacterial cytoskeletal protein MreB.[1] MreB, a homolog of eukaryotic actin, is essential for maintaining the rod shape of many bacterial species. By inhibiting the polymerization of MreB, A22 hydrochloride disrupts the helical structure of the cytoskeleton, leading to a characteristic morphological switch from a rod to a spherical or coccoid shape.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of A22 hydrochloride, its quantitative effects on bacterial cells and the MreB protein, and detailed protocols for key experiments to study these phenomena. This information is intended to serve as a valuable resource for researchers in microbiology, cell biology, and antibiotic development.
Mechanism of Action: Targeting the Bacterial Cytoskeleton
A22 hydrochloride's primary molecular target is the bacterial protein MreB. MreB is a crucial component of the bacterial cytoskeleton, forming filamentous, helical structures beneath the cell membrane. These filaments are dynamic and play a pivotal role in directing the synthesis of the peptidoglycan cell wall, thereby dictating the rod shape of the bacterium.[3]
The inhibitory action of A22 is a result of its direct interaction with MreB. It acts as a competitive inhibitor of ATP binding to MreB, occupying the nucleotide-binding pocket.[4] This binding event prevents the conformational changes necessary for MreB monomers to polymerize into filaments. The disruption of MreB polymerization leads to the disorganization of the cell wall synthesis machinery, resulting in the loss of the characteristic rod shape and the formation of spherical cells.[2]
Quantitative Data
The following tables summarize the key quantitative data regarding the effects of A22 hydrochloride.
Table 1: In Vitro Effects of A22 on MreB Polymerization
| Parameter | Value | Conditions | Reference(s) |
| Critical Concentration for MreB Assembly (No A22) | 500 nM | In the presence of ATP | [4] |
| Critical Concentration for MreB Assembly (With A22) | ~2000 nM | In the presence of ATP | [4] |
| Binding Affinity (Dissociation Free Energy) | -35.9 ± 2 kBT | Molecular dynamics simulations | [5] |
Table 2: Minimum Inhibitory Concentration (MIC) of A22 Hydrochloride
| Bacterial Species | MIC Range (µg/mL) | Specific MIC (µg/mL) | Reference(s) |
| Escherichia coli | 2 - 64 | 3.1 | [5][6] |
| Pseudomonas aeruginosa | 2 - 64 | - | [5] |
Table 3: Concentration-Dependent Morphological Changes in E. coli
| A22 Concentration (µg/mL) | Mean Cell Width (µm) | Mean Cell Length (µm) | Reference(s) |
| 0 | ~0.9 | ~3.0 | [7] |
| 0.5 | ~1.4 | ~2.5 | [7] |
| 1.0 | ~1.7 | ~2.2 | [8] |
| 1.5 | - | - | [7] |
Note: The exact values can vary depending on the specific strain and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of A22 hydrochloride.
MreB Purification
A reliable supply of purified MreB is essential for in vitro studies. The following protocol is a general guideline for the purification of E. coli MreB.
Protocol:
-
Overexpression: Transform E. coli (e.g., BL21(DE3) strain) with a plasmid containing the mreB gene under an inducible promoter (e.g., T7). Grow the culture to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) for 3-4 hours at 30-37°C.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme). Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 30,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
Affinity Chromatography: If using a His-tagged MreB construct, load the clarified supernatant onto a Ni-NTA affinity column. Wash the column extensively with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).
-
Elution: Elute the bound MreB protein using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Further Purification (Optional but Recommended): For higher purity, further purify the eluted MreB using ion-exchange and/or size-exclusion chromatography.
-
Dialysis and Storage: Dialyze the purified MreB against a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM KCl, 1 mM DTT, 10% glycerol) and store at -80°C.
In Vitro MreB Polymerization Assays
This assay monitors the increase in light scattering as MreB monomers polymerize into larger filaments.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing polymerization buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT, and 1 mM ATP).
-
Initiation: Add purified MreB to the reaction mixture to a final concentration of 2-5 µM.
-
A22 Treatment: For inhibition studies, add A22 hydrochloride (dissolved in DMSO or water) to the desired final concentration. Include a vehicle control (DMSO or water alone).
-
Measurement: Immediately place the cuvette in a fluorometer or a dedicated light scattering instrument. Measure the light scattering intensity at a 90° angle (e.g., at 360 nm) over time at a constant temperature (e.g., 30°C).
-
Data Analysis: Plot the light scattering intensity as a function of time. A decrease in the rate and extent of the scattering increase in the presence of A22 indicates inhibition of polymerization.
This assay separates polymerized MreB (pellet) from monomeric MreB (supernatant) by ultracentrifugation.
Protocol:
-
Polymerization Reaction: Set up polymerization reactions as described for the light scattering assay in microcentrifuge tubes. Incubate the reactions at the desired temperature for a sufficient time to allow polymerization to reach steady state (e.g., 30-60 minutes).
-
Ultracentrifugation: Centrifuge the samples at high speed (e.g., 100,000 x g) for 30 minutes at the same temperature as the incubation.
-
Sample Collection: Carefully separate the supernatant from the pellet. Resuspend the pellet in the same volume of buffer as the supernatant.
-
Analysis: Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE. Stain the gel with Coomassie Brilliant Blue or a similar stain.
-
Quantification: Quantify the amount of MreB in the supernatant and pellet fractions using densitometry. An increase in the proportion of MreB in the supernatant in the presence of A22 indicates inhibition of polymerization.
Fluorescence Microscopy of A22-Treated Bacteria
This protocol allows for the visualization of morphological changes in bacteria upon treatment with A22 hydrochloride.
Protocol:
-
Bacterial Culture: Grow a rod-shaped bacterial strain (e.g., E. coli) in a suitable liquid medium to the mid-logarithmic phase of growth.
-
A22 Treatment: Add A22 hydrochloride to the culture at various concentrations (e.g., 0, 0.5, 1, 5, 10 µg/mL). Incubate the cultures for a desired period (e.g., 1-3 hours or for several generations).
-
Sample Preparation:
-
Prepare 1% agarose pads by melting agarose in the growth medium and pipetting a small volume onto a microscope slide, then pressing another slide on top to create a thin, flat pad.
-
Take a small aliquot of the bacterial culture and, if desired, stain with a membrane-permeable fluorescent dye such as FM4-64 to visualize the cell outline.
-
-
Mounting: Place a small drop of the cell suspension onto the agarose pad and cover with a coverslip.
-
Microscopy:
-
Image the cells using a fluorescence microscope equipped with phase-contrast and appropriate fluorescence filters.
-
Acquire images from multiple fields of view for each condition.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji with the MicrobeJ plugin) to segment the cells and measure their morphological parameters, such as length, width, and aspect ratio.
-
Statistically analyze the data to determine the concentration-dependent effects of A22 on cell shape.
-
Conclusion
A22 hydrochloride is a valuable research tool for dissecting the role of the MreB cytoskeleton in bacterial cell shape determination and other cellular processes. Its specific and potent inhibition of MreB polymerization provides a means to induce a rapid and quantifiable transition from a rod to a spherical morphology in many bacteria. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to investigate the multifaceted effects of A22 and to explore MreB as a potential target for novel antibacterial therapies. Further research into the downstream effects of MreB inhibition and the development of A22 analogs with improved pharmacological properties will continue to be important areas of investigation.
References
- 1. Rapid, precise quantification of bacterial cellular dimensions across a genomic-scale knockout library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Verification Required - Princeton University Library [oar.princeton.edu]
Methodological & Application
Application Notes and Protocols for A22 Hydrochloride in Microbiology
Introduction
A22 hydrochloride, also known as S-(3,4-dichlorobenzyl) isothiourea hydrochloride, is a chemical compound widely utilized in microbiology as a specific and reversible inhibitor of the bacterial protein MreB.[1][2] MreB is an actin homolog that is essential for maintaining the rod shape of many bacteria, playing critical roles in cell division, chromosome segregation, and cell wall synthesis.[3][4] By targeting MreB, A22 disrupts the bacterial cytoskeleton, leading to a cascade of effects including the conversion of rod-shaped cells into spherical forms, defects in DNA segregation, and ultimately, inhibition of bacterial growth.[1] These properties make A22 an invaluable tool for studying the bacterial cytoskeleton and a potential candidate for novel antimicrobial strategies.[5][6]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the effective use of A22 hydrochloride in various microbiological assays.
Mechanism of Action
A22 functions as a competitive inhibitor of ATP binding to MreB.[3] It interacts with the nucleotide-binding pocket of the MreB protein, preventing the binding of ATP.[1][3] This inhibition blocks the ATP-dependent polymerization of MreB filaments, which form a helical structure beneath the cell membrane.[2] The disassembly of these filaments disrupts the spatial organization of cell wall synthesis machinery, leading to the observed loss of rod shape and other cellular defects.[3][5]
Data Presentation
Handling and Preparation of A22 Hydrochloride
Proper handling and storage are crucial for maintaining the activity of A22.
| Parameter | Recommendation | Source(s) |
| Storage | Store solid compound at 2-8°C. Protect from light. | |
| Solvents | DMSO (≥20 mg/mL), DMF (≥20 mg/mL), Ethanol (1 mg/mL) | [4] |
| Stock Solution | Reconstitute in DMSO for a concentrated stock. Aliquot and freeze at -20°C. | |
| Stability | DMSO stock solutions are stable for up to 1 month at -20°C. Aqueous solutions are less stable (stable for up to 12 hours). |
Quantitative Biological Data
The following table summarizes key quantitative data for A22 hydrochloride from published studies.
| Parameter | Organism(s) | Value | Source(s) |
| Minimum Inhibitory Concentration (MIC) | Escherichia coli | 3.1 µg/mL | [4][7] |
| Minimum Inhibitory Concentration (MIC) Range | P. aeruginosa & E. coli clinical isolates | 2 - 64 µg/mL | [2][6][8] |
| Dissociation Constant (Kd) | A22 binding to nucleotide-free MreB | ≤ 1.3 µM | [3] |
| Effect on MreB Polymerization | Increases critical concentration of ATP-bound MreB assembly | From ~500 nM to ~2000 nM | [3][9] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of A22 that inhibits visible bacterial growth, following CLSI guidelines.[2][10][11]
Materials:
-
A22 hydrochloride stock solution (in DMSO or ethanol)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum: a. Culture bacteria overnight in CAMHB. b. Dilute the overnight culture in fresh CAMHB and grow to the logarithmic phase. c. Adjust the bacterial suspension with CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.[2][8]
-
Prepare A22 Dilutions: a. Perform serial twofold dilutions of the A22 stock solution in CAMHB across the wells of a 96-well plate. A typical concentration range to test is 256 to 0.007 µg/mL.[2]
-
Inoculation: a. Add an equal volume of the prepared bacterial inoculum to each well containing the A22 dilutions. b. Include a positive control well (bacteria in CAMHB without A22) and a negative control well (CAMHB only).
-
Incubation: a. Incubate the plate at 37°C for 16-20 hours.[2][8]
-
Determine MIC: a. After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of A22 where no visible turbidity (growth) is observed.[11][12]
References
- 1. A22 (antibiotic) - Wikipedia [en.wikipedia.org]
- 2. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apec.org [apec.org]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for A22 Hydrochloride Treatment of Bacterial Cultures for Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
A22 hydrochloride, also known as S-(3,4-dichlorobenzyl) isothiourea hydrochloride, is a cell-permeable compound that acts as a specific and reversible inhibitor of the bacterial cytoskeletal protein MreB.[1] MreB, a homolog of eukaryotic actin, is essential for maintaining the rod shape of many bacterial species by directing the synthesis of the peptidoglycan cell wall.[2][3][4] Inhibition of MreB polymerization by A22 disrupts the bacterial cytoskeleton, leading to the formation of spherical cells from rod-shaped bacteria and causing defects in chromosome segregation.[1] These characteristics make A22 hydrochloride a valuable tool for studying bacterial cell shape determination, cell division, and the dynamics of the bacterial cytoskeleton. It is also explored as a potential antibiotic adjuvant. This document provides detailed application notes and protocols for the treatment of bacterial cultures with A22 hydrochloride for microscopy studies.
Mechanism of Action
A22 hydrochloride functions as a competitive inhibitor of ATP binding to MreB.[5][6] By occupying the nucleotide-binding pocket of the MreB protein, A22 prevents the conformational changes required for its polymerization into filaments.[5] This disruption of the MreB cytoskeleton leads to a loss of spatial control over cell wall synthesis, resulting in the observed morphological changes.
Applications
-
Study of Bacterial Cytoskeleton and Cell Shape: A22 is widely used to investigate the role of MreB in maintaining cell morphology in various bacterial species.
-
Microscopy-Based Screening: The distinct morphological changes induced by A22 can be utilized in high-throughput screening assays to identify new compounds that target the bacterial cytoskeleton.
-
Investigation of Cell Division and Chromosome Segregation: By disrupting MreB function, researchers can study the downstream effects on cell division and the partitioning of genetic material.
-
Synergistic Antibiotic Studies: A22 has been shown to act synergistically with some conventional antibiotics, making it a tool to explore new therapeutic strategies.
Quantitative Data Summary
The following tables summarize the effects of A22 hydrochloride on different bacterial species.
Table 1: Minimum Inhibitory Concentrations (MIC) of A22 Hydrochloride
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | MG1655 | 3.1 | MedchemExpress |
| Escherichia coli | Clinical Isolates | 2 - 64 | [7] |
| Pseudomonas aeruginosa | PAO1 | 4 | |
| Pseudomonas aeruginosa | Clinical Isolates | 2 - 64 | [7] |
Table 2: Reported Morphological and Growth Effects of A22 Hydrochloride
| Bacterial Species | A22 Concentration | Incubation Time | Observed Effects | Reference |
| Escherichia coli | Sub-lethal | Not Specified | Conversion of rod-shaped cells to spherical cells. | |
| Pseudomonas aeruginosa | Sub-inhibitory | 4 hours | Inhibition of aggregation. | |
| Escherichia coli | 50 µg/mL | 30 minutes | Reduction in the number and intensity of MreB-msfGFP and GFP-RodZ peaks. |
Experimental Protocols
Protocol 1: Preparation of A22 Hydrochloride Stock Solution
Materials:
-
A22 hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Prepare a 10 mg/mL stock solution of A22 hydrochloride by dissolving the powder in DMSO.
-
Gently vortex to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months. Aqueous solutions of A22 are less stable and should be prepared fresh before use.
Protocol 2: Treatment of Escherichia coli for Phase-Contrast Microscopy
Materials:
-
E. coli culture (e.g., MG1655)
-
Luria-Bertani (LB) broth
-
A22 hydrochloride stock solution (10 mg/mL in DMSO)
-
Microscope slides and coverslips
-
Agarose
-
Phosphate-buffered saline (PBS)
Procedure:
-
Inoculate a fresh culture of E. coli in LB broth and grow to early or mid-logarithmic phase (OD600 ≈ 0.2-0.4) at 37°C with shaking.
-
Dilute the A22 hydrochloride stock solution in fresh, pre-warmed LB broth to the desired final concentration. For morphological studies, a sub-lethal concentration (e.g., 1-5 µg/mL) is recommended to observe changes without causing immediate cell lysis.
-
Add the A22 solution to the bacterial culture. A control culture with an equivalent volume of DMSO should be run in parallel.
-
Incubate the treated and control cultures at 37°C with shaking for the desired time period (e.g., 30 minutes to 2 hours). Time-course experiments are recommended to observe the progression of morphological changes.
-
Prepare a 1% agarose pad by melting 1% agarose in PBS and pipetting a small drop onto a clean microscope slide. Quickly place another slide on top to create a thin, flat pad. Once solidified, gently remove the top slide.
-
Take a small aliquot (1-2 µL) of the treated and control bacterial cultures and place it on the agarose pad.
-
Gently place a coverslip over the droplet on the agarose pad.
-
Observe the cells under a phase-contrast microscope. Rod-shaped cells in the control culture should appear normal, while A22-treated cells will exhibit a more spherical morphology.
Protocol 3: Treatment of Pseudomonas aeruginosa for Fluorescence Microscopy (Staining with a Membrane Dye)
Materials:
-
P. aeruginosa culture (e.g., PAO1)
-
Tryptic Soy Broth (TSB)
-
A22 hydrochloride stock solution (10 mg/mL in DMSO)
-
Fluorescent membrane stain (e.g., FM™ 4-64)
-
Microscope slides and coverslips
-
Poly-L-lysine solution
Procedure:
-
Grow a culture of P. aeruginosa in TSB to the mid-logarithmic phase (OD600 ≈ 0.5) at 37°C with shaking.
-
Treat the culture with the desired concentration of A22 hydrochloride (e.g., 2-10 µg/mL) or DMSO for the control.
-
Incubate the cultures for 1-3 hours at 37°C with shaking.
-
Coat a clean microscope slide with poly-L-lysine solution and allow it to air dry. This will help the bacteria adhere to the slide.
-
Add a fluorescent membrane stain (e.g., FM™ 4-64 at a final concentration of 1 µg/mL) to the treated and control cultures and incubate for a further 5-10 minutes in the dark.
-
Gently pellet the cells by centrifugation (e.g., 5000 x g for 3 minutes) and wash once with PBS to remove excess dye and media.
-
Resuspend the cell pellet in a small volume of PBS.
-
Pipette a small drop of the cell suspension onto the poly-L-lysine coated slide and place a coverslip on top.
-
Visualize the cells using a fluorescence microscope with the appropriate filter set for the chosen dye. The membrane stain will allow for clear visualization of the cell morphology.
Visualizations
Signaling Pathway of MreB Inhibition by A22
Caption: A22 inhibits MreB, disrupting cell shape.
Experimental Workflow for Microscopy
Caption: From culture to analysis with A22.
References
- 1. researchgate.net [researchgate.net]
- 2. Relationship between the Rod complex and peptidoglycan structure in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RodZ links MreB to cell wall synthesis to mediate MreB rotation and robust morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changes in Cell Size and Shape during 50,000 Generations of Experimental Evolution with Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Techniques for Visualizing the Effects of A22 on MreB Localization
Audience: Researchers, scientists, and drug development professionals.
Introduction
MreB, a prokaryotic homolog of eukaryotic actin, is a crucial cytoskeletal protein that forms filamentous structures essential for maintaining cell shape, particularly the rod shape of many bacteria.[1][2] It also plays a vital role in other cellular processes, including cell division, chromosome segregation, and cell polarity.[2] The compound S-(3,4-dichlorobenzyl)isothiourea, known as A22, is a small molecule inhibitor that specifically targets MreB.[3][4] Treatment of bacterial cells with A22 disrupts the MreB cytoskeleton, leading to a loss of rod shape and the formation of spherical cells.[3][5] Visualizing the direct effect of A22 on MreB localization is critical for understanding its mechanism of action and for the development of novel antibiotics targeting the bacterial cytoskeleton.
This application note provides detailed protocols and data presentation guidelines for visualizing the impact of A22 on MreB localization using common and advanced microscopy techniques.
Mechanism of Action of A22 on MreB
A22 disrupts MreB function by directly interfering with its polymerization dynamics.[3] It binds to MreB in or near the nucleotide-binding pocket, acting as a competitive inhibitor of ATP binding.[3][4] This binding event induces a state in MreB that has a greatly reduced affinity for polymerization, functionally resembling the ADP-bound state.[3][4] The primary consequence is the prevention of MreB assembly into long, rigid polymers and the disassembly of existing filaments, resulting in a diffuse cytoplasmic localization of MreB monomers.[3]
Quantitative Effects of A22 on MreB
The interaction between A22 and MreB has been characterized biochemically, providing quantitative measures of its inhibitory effects. These parameters are essential for designing effective experiments.
| Parameter | Value | Description | Reference |
| A22 Binding Affinity (Kd) | ~1.32 µM | Dissociation constant for A22 binding to nucleotide-free MreB.[3] | [3] |
| MreB Critical Concentration | From ~500 nM to ~2000 nM | A22 increases the critical concentration required for the assembly of ATP-bound MreB.[3][4][6] | [3][4][6] |
| Effective Cellular Concentration | 1 - 10 µg/mL (Sublethal) | Concentration range often used in live-cell imaging to observe morphological changes without immediate lysis.[5] | [5] |
| In Vitro Inhibition | 300 µM | Concentration for maximal inhibition of MreB assembly in bulk light scattering assays.[3] | [3] |
Key Visualization Techniques and Protocols
Protocol 1: Live-Cell Imaging of MreB-Fusion Proteins
This protocol describes the use of fluorescence microscopy to visualize the change in localization of a fluorescently-tagged MreB protein in live bacterial cells upon A22 treatment. A common approach involves using an MreB-RFP or MreB-GFP fusion protein.[7]
Methodology:
-
Strain and Culture Preparation:
-
Grow a bacterial strain (e.g., E. coli) harboring a plasmid with an inducible MreB-fluorescent protein (FP) fusion construct.[7]
-
Culture cells in a suitable medium (e.g., LB broth) with appropriate antibiotics to mid-log phase (OD600 ≈ 0.4-0.6).
-
Induce the expression of the MreB-FP fusion protein according to the specific promoter system (e.g., add IPTG for a lac-based promoter). Incubate for an appropriate time to allow for protein expression.
-
-
A22 Treatment:
-
Prepare a stock solution of A22 in DMSO.
-
Divide the cell culture into two samples: a treatment sample and a control sample.
-
To the treatment sample, add A22 to a final concentration of 1-10 µg/mL.[5]
-
To the control sample, add an equivalent volume of DMSO.
-
Incubate both samples for a time course (e.g., 30, 60, and 120 minutes) to observe the progression of effects.
-
-
Microscopy and Imaging:
-
Prepare a 1% agarose pad using the growth medium to keep cells viable during imaging.
-
Pipette a small volume (1-2 µL) of the cell culture onto the agarose pad and cover with a coverslip.
-
Use a fluorescence microscope equipped with appropriate filters for the chosen fluorescent protein.
-
Acquire both phase-contrast (to visualize cell morphology) and fluorescence images.
-
Expected Outcome: In control cells, MreB-FP will appear as distinct, often helical or patchy structures along the cell periphery.[7] In A22-treated cells, this distinct localization will be lost, and the fluorescence will become diffuse throughout the cytoplasm.[3] Concurrently, cells will lose their rod shape and become rounded.[5]
-
Protocol 2: In Vitro MreB Polymerization Assay
This assay directly visualizes the effect of A22 on the assembly of purified MreB into polymers using fluorescence microscopy.[3]
Methodology:
-
Protein Preparation:
-
Purify MreB protein.
-
Covalently label a cysteine-substituted variant of MreB with a fluorescent dye such as Alexa-488.[3]
-
-
Polymerization Reaction:
-
Prepare a standard polymerization buffer (containing salts like MgCl2 and KCl, and a buffer like Tris-HCl).
-
Set up at least two reaction conditions:
-
Control: Add labeled MreB (e.g., 1 µM) to the polymerization buffer with ATP.
-
A22 Treatment: Add labeled MreB (1 µM) to the polymerization buffer with ATP and A22 (e.g., 300 µM).[3]
-
-
Incubate the reactions at a suitable temperature (e.g., 20°C) for one hour to allow polymerization to occur.[3]
-
-
Microscopy:
-
Apply a small volume of each reaction directly to a glass slide and cover with a coverslip.
-
Visualize the samples using an epifluorescence microscope with the appropriate filter set for the fluorophore.
-
Expected Outcome: The control reaction will show long, rigid fluorescent polymers.[3] The A22-treated reaction will show a lack of these polymers, with fluorescence appearing as small, poorly defined clumps.[3]
-
Advanced Visualization Techniques
-
Super-Resolution Microscopy: Techniques like Photoactivated Localization Microscopy (PALM) or Stochastic Optical Reconstruction Microscopy (STORM) can overcome the diffraction limit of conventional microscopy. These methods have been used to show that MreB in live cells exists as small, motile patches rather than continuous helical filaments, and can be used to visualize the disruption of these patches by A22 with high precision.[7]
-
FRAP and Photoactivation: Fluorescence Recovery After Photobleaching (FRAP) and photoactivation studies are powerful tools for measuring protein dynamics. In the context of A22, these techniques can demonstrate changes in MreB mobility. For instance, after A22 treatment, which causes MreB depolymerization, the diffusion of photoactivated MreB-PAmCherry has been shown to increase, and fluorescence recovery in FRAP experiments is also altered, indicating a more mobile, monomeric population.[8][9]
References
- 1. Effect of A22 on the Conformation of Bacterial Actin MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Status of Targeting MreB for the Development of Antibiotics [frontiersin.org]
- 3. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Disruption of the MreB Elongasome Is Overcome by Mutations in the Tricarboxylic Acid Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The bacterial actin MreB rotates, and rotation depends on cell-wall assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Application Note: Determining the Minimum Inhibitory Concentration (MIC) of A22 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
A22 hydrochloride, also known as S-(3,4-Dichlorobenzyl)isothiourea hydrochloride, is a cell-permeable compound that acts as a specific and reversible inhibitor of the bacterial cytoskeletal protein MreB.[1][2][3] MreB is an actin homolog essential for maintaining the rod shape of many bacteria, playing a crucial role in cell wall synthesis, chromosome segregation, and cell division.[4][5] By inhibiting MreB, A22 disrupts these fundamental processes, leading to the formation of spherical, non-viable cells.[2][5][6] This unique mechanism of action makes A22 hydrochloride a valuable tool for studying the bacterial cytoskeleton and a potential lead compound for the development of novel antimicrobial agents.
This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of A22 hydrochloride against Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, using the broth microdilution method.[6][7][8][9][10][11] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13][14] Accurate MIC determination is critical for evaluating the potency of antimicrobial compounds and is a foundational assay in drug discovery and resistance monitoring.
Mechanism of Action of A22 Hydrochloride
A22 hydrochloride targets the bacterial protein MreB.[15][16] Initially thought to be an ATP-competitive inhibitor, current evidence suggests that A22 binds to a pocket near the ATP-binding site of MreB.[4][6] This binding event is believed to impede ATP hydrolysis and induce a low-affinity state in MreB, which in turn prevents its proper polymerization into filaments.[17][18] The disruption of MreB filaments leads to a cascade of downstream effects, ultimately resulting in the inhibition of bacterial growth.
Figure 1: Signaling pathway of A22 hydrochloride's mechanism of action.
Quantitative Data Summary
The MIC of A22 hydrochloride can vary depending on the bacterial species and strain. Below is a summary of reported MIC values for common Gram-negative bacteria.
| Bacterial Species | Strain | MIC Range (µg/mL) | Reference |
| Escherichia coli | MG1655 | 3.1 | [1] |
| Escherichia coli | Clinical Isolates | 4 - 64 | [6][11] |
| Pseudomonas aeruginosa | PAO1 | 4 | [19] |
| Pseudomonas aeruginosa | Clinical Isolates | 2 - 64 | [6][10][11] |
| Klebsiella pneumoniae | ATCC 10031 | 16 - 32 | [19] |
Experimental Protocol: Broth Microdilution Method
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[6]
Materials
-
A22 hydrochloride (powder)
-
Dimethyl sulfoxide (DMSO) or Ethanol (for stock solution)[1]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]
-
Sterile 96-well microtiter plates (U-bottom or flat-bottom)[12][20]
-
Bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)
-
Spectrophotometer
-
Sterile petri dishes, tubes, and pipette tips
-
Incubator (35 ± 2°C)[8]
Procedure
Figure 2: Experimental workflow for MIC determination.
1. Preparation of A22 Hydrochloride Stock Solution
-
Prepare a stock solution of A22 hydrochloride at a concentration of 10 mg/mL in DMSO or absolute ethanol.[1][6]
-
Store the stock solution at -20°C.[6]
2. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to adjust the turbidity to an optical density (OD) at 625 nm of 0.08 to 0.13.[21]
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]
3. Broth Microdilution Assay
-
Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 50 µL of the A22 hydrochloride working solution to the first column of wells, resulting in the highest desired concentration.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column of the dilution series.
-
The final volume in each well after dilution will be 50 µL.
-
Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension. The final volume in each well will be 100 µL.
-
Include the following controls:
-
Growth Control: A well containing 50 µL of CAMHB and 50 µL of the bacterial inoculum (no A22).
-
Sterility Control: A well containing 100 µL of sterile CAMHB (no bacteria or A22).
-
4. Incubation and Reading of Results
-
Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[8][9]
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of A22 hydrochloride in which there is no visible growth (i.e., the well is clear).[12][22]
Conclusion
This application note provides a standardized and reproducible method for determining the MIC of A22 hydrochloride. The broth microdilution assay is a robust technique for assessing the in vitro activity of this MreB inhibitor against various bacterial strains. The provided data and protocols are intended to support researchers in the fields of microbiology, drug discovery, and infectious disease in their evaluation of A22 hydrochloride and other novel antimicrobial compounds. Adherence to standardized methodologies is crucial for generating comparable and reliable data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A22 (antibiotic) - Wikipedia [en.wikipedia.org]
- 3. MreB Perturbing Compound A22 [sigmaaldrich.com]
- 4. Frontiers | Status of Targeting MreB for the Development of Antibiotics [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. A22 hydrochloride|CAS 22816-60-0 |DC Chemicals [dcchemicals.com]
- 16. abmole.com [abmole.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. figshare.com [figshare.com]
- 19. researchgate.net [researchgate.net]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
A22 Hydrochloride: Application Notes and Protocols for Biofilm Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing A22 hydrochloride, a potent inhibitor of the bacterial cytoskeletal protein MreB, for studying biofilm formation and inhibition. The protocols outlined below are specifically tailored for research involving Pseudomonas aeruginosa, a clinically significant pathogen known for its robust biofilm formation and antibiotic resistance.
Introduction
A22 hydrochloride, also known as S-(3,4-dichlorobenzyl) isothiourea hydrochloride, is a cell-permeable compound that disrupts the bacterial cytoskeleton. Its primary target is the MreB protein, an actin homolog essential for maintaining the rod shape of many bacteria.[1][2] By inhibiting MreB polymerization, A22 hydrochloride induces a morphological change in bacteria from a rod to a coccoid (spherical) shape.[2][3] This alteration in cell structure has profound downstream effects, including impaired motility, reduced surface adhesion, and a significant reduction in the ability to form biofilms.[3]
These characteristics make A22 hydrochloride a valuable tool for investigating the fundamental processes of biofilm development and for exploring novel anti-biofilm strategies. It can be used as a standalone agent to study the impact of cell shape on biofilm architecture or in combination with conventional antibiotics to assess synergistic effects.[4]
Mechanism of Action in Biofilm Inhibition
The anti-biofilm activity of A22 hydrochloride is directly linked to its inhibition of the MreB protein. The proposed signaling pathway and its consequences are illustrated below.
Quantitative Data on A22 Hydrochloride Activity
The following tables summarize the minimum inhibitory concentrations (MICs) of A22 hydrochloride against P. aeruginosa and its synergistic activity with conventional antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of A22 Hydrochloride against Pseudomonas aeruginosa
| Bacterial Strain | MIC Range (µg/mL) | Reference |
| Pseudomonas aeruginosa (clinical isolates) | 2 - 64 | [1][4] |
Table 2: Synergistic Activity of A22 Hydrochloride with Antibiotics against Pseudomonas aeruginosa
| Antibiotic | Fractional Inhibitory Concentration Index (FICI) | Interpretation | Reference |
| Ceftazidime | ≤ 0.5 | Synergy | [1][4] |
| Meropenem | ≤ 0.5 | Synergy | [1][4] |
Note: The FICI is calculated as (MIC of A22 in combination / MIC of A22 alone) + (MIC of antibiotic in combination / MIC of antibiotic alone). A FICI of ≤ 0.5 is indicative of a synergistic interaction.[1]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study the effects of A22 hydrochloride on biofilm formation.
Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol utilizes the broth microdilution method to determine the lowest concentration of A22 hydrochloride that inhibits the visible growth of P. aeruginosa.
Materials:
-
A22 hydrochloride
-
Pseudomonas aeruginosa strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of P. aeruginosa into 5 mL of CAMHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
-
Prepare A22 Hydrochloride Dilutions:
-
Prepare a stock solution of A22 hydrochloride in an appropriate solvent (e.g., sterile deionized water).
-
Perform a two-fold serial dilution of the A22 hydrochloride stock solution in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the A22 hydrochloride dilutions.
-
Include a positive control (bacteria without A22) and a negative control (broth without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of A22 hydrochloride at which no visible bacterial growth is observed.
-
Protocol for Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the total biofilm biomass after treatment with A22 hydrochloride.
Materials:
-
A22 hydrochloride
-
Pseudomonas aeruginosa strain
-
Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
-
Sterile 96-well flat-bottom microtiter plates
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid or 95% Ethanol
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Prepare a bacterial suspension as described in the MIC protocol.
-
In a 96-well plate, add 100 µL of bacterial suspension to each well.
-
Add 100 µL of medium containing various sub-inhibitory concentrations of A22 hydrochloride (e.g., 1/2, 1/4, 1/8 MIC). Include a positive control (bacteria without A22).
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
-
Staining:
-
Gently aspirate the medium and planktonic cells from each well.
-
Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.
-
-
Quantification:
-
Air dry the plate.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Protocol for Assessing Biofilm Viability (MTT Assay)
This assay measures the metabolic activity of the cells within the biofilm as an indicator of viability.
Materials:
-
A22 hydrochloride
-
Pseudomonas aeruginosa strain
-
Biofilm-promoting medium
-
Sterile 96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or isopropanol with 0.04 M HCl
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Grow biofilms in a 96-well plate with and without sub-inhibitory concentrations of A22 hydrochloride as described in the crystal violet assay.
-
-
MTT Assay:
-
After the incubation period, carefully remove the medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3-4 hours in the dark.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Quantification:
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Protocol for Visualization of Biofilm Architecture (Confocal Laser Scanning Microscopy - CLSM)
CLSM allows for the three-dimensional visualization of biofilm structure and the viability of embedded cells.
Materials:
-
A22 hydrochloride
-
Pseudomonas aeruginosa strain expressing a fluorescent protein (e.g., GFP) or fluorescent stains (e.g., SYTO 9 and propidium iodide for live/dead staining).
-
Glass-bottom dishes or chamber slides
-
Confocal microscope
Procedure:
-
Biofilm Growth for Microscopy:
-
Grow biofilms on glass-bottom dishes or in chamber slides in the presence and absence of sub-inhibitory concentrations of A22 hydrochloride for 24-48 hours at 37°C.
-
-
Staining (if not using a fluorescently tagged strain):
-
Carefully remove the medium and gently wash the biofilm with PBS.
-
Add a solution of fluorescent stains (e.g., a commercial live/dead staining kit) according to the manufacturer's instructions.
-
Incubate in the dark for 15-30 minutes.
-
Gently wash with PBS to remove excess stain.
-
-
Imaging:
-
Mount the sample on the confocal microscope.
-
Acquire z-stack images of the biofilm using appropriate laser excitation and emission filters for the fluorophores used.
-
-
Image Analysis:
-
Reconstruct 3D images from the z-stacks using imaging software (e.g., ImageJ/Fiji with plugins like COMSTAT).
-
Quantify biofilm parameters such as total biomass, average thickness, and surface coverage to assess the architectural changes induced by A22 hydrochloride.
-
Conclusion
A22 hydrochloride is a powerful research tool for elucidating the mechanisms of biofilm formation and for evaluating novel anti-biofilm strategies. By disrupting the bacterial cytoskeleton and altering cell morphology, it provides a unique approach to inhibit biofilm development. The protocols provided here offer a robust framework for researchers to investigate the effects of A22 hydrochloride on Pseudomonas aeruginosa and other biofilm-forming bacteria.
References
- 1. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-biofilm activity of A22 ((S-3,4-dichlorobenzyl) isothiourea hydrochloride) against Pseudomonas aeruginosa: Influence on biofilm formation, motility and bioadhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of A22 Hydrochloride in Antibiotic Synergy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In an era marked by the escalating threat of antibiotic resistance, innovative strategies to enhance the efficacy of existing antibiotics are of paramount importance. One promising approach is the use of adjuvants that target novel bacterial pathways. A22 hydrochloride, a small molecule inhibitor of the bacterial cytoskeletal protein MreB, has emerged as a potent sensitizing agent that can act synergistically with conventional antibiotics.[1][2][3] By disrupting the MreB-mediated cell wall synthesis, cell shape maintenance, and chromosome segregation, A22 hydrochloride renders bacteria more susceptible to the action of other antimicrobial agents.[1][4][5] These application notes provide a comprehensive overview and detailed protocols for studying the synergistic effects of A22 hydrochloride in combination with various antibiotics.
Mechanism of Action: Targeting the Bacterial Cytoskeleton
A22 hydrochloride, chemically known as S-(3,4-dichlorobenzyl)-isothiourea hydrochloride, is a reversible inhibitor of the MreB protein.[1] MreB is a prokaryotic homolog of actin and is crucial for maintaining the rod shape of many bacteria.[6][7] It forms filamentous structures that direct the synthesis of the peptidoglycan cell wall.
The inhibitory action of A22 is believed to occur through its interaction with the ATP-binding pocket of MreB, preventing its polymerization into functional filaments.[1][8] This disruption leads to a cascade of downstream effects, including:
-
Loss of Cell Shape: Bacteria lose their characteristic rod shape and become spherical.[1]
-
Defects in Cell Wall Integrity: The disorganized cell wall synthesis results in a weakened cell envelope.
-
Impaired Chromosome Segregation: Proper division and partitioning of genetic material are hindered.[1]
This multifaceted disruption of essential cellular processes ultimately weakens the bacterium, making it more vulnerable to the effects of other antibiotics that may target different pathways, such as cell wall synthesis (e.g., β-lactams) or protein synthesis.
Quantitative Data Summary
The synergistic potential of A22 hydrochloride has been demonstrated against various Gram-negative bacteria, including clinical isolates of Pseudomonas aeruginosa and Escherichia coli.[1] The following tables summarize the minimum inhibitory concentrations (MICs) of A22 hydrochloride and its synergistic interactions with conventional antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of A22 Hydrochloride [1]
| Bacterial Species | MIC Range (µg/mL) |
| Pseudomonas aeruginosa | 2 - 64 |
| Escherichia coli | 2 - 64 |
Table 2: Synergistic Combinations of A22 Hydrochloride with Antibiotics against P. aeruginosa Clinical Isolates (n=15) [1]
| Antibiotic Combination | Synergy (%) (FICI ≤ 0.5) | Additive (%) (0.5 < FICI ≤ 4) | Antagonism (%) (FICI > 4) |
| A22 + Ceftazidime (CAZ) | 87 | 13 | 0 |
| A22 + Meropenem (MERO) | 80 | 20 | 0 |
| A22 + Gentamicin (GEN) | 73 | 27 | 0 |
| A22 + Ciprofloxacin (CIP) | 53 | 47 | 0 |
| A22 + Amikacin (AMK) | 20 | 80 | 0 |
| A22 + Colistin (CL) | 0 | 100 | 0 |
Table 3: Synergistic Combinations of A22 Hydrochloride with Antibiotics against E. coli Clinical Isolates (n=15) [1]
| Antibiotic Combination | Synergy (%) (FICI ≤ 0.5) | Additive (%) (0.5 < FICI ≤ 4) | Antagonism (%) (FICI > 4) |
| A22 + Cefoxitin (CFX) | 100 | 0 | 0 |
| A22 + Azithromycin (AZM) | 93 | 7 | 0 |
| A22 + Meropenem (MERO) | 20 | 80 | 0 |
| A22 + Amikacin (AMK) | 7 | 93 | 0 |
| A22 + Ciprofloxacin (CIP) | 0 | 100 | 0 |
| A22 + Ampicillin/Sulbactam (A/S) | 0 | 100 | 0 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1]
Materials:
-
A22 hydrochloride
-
Conventional antibiotics
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial cultures in logarithmic growth phase
-
Spectrophotometer or McFarland standards
-
Incubator (37°C)
Procedure:
-
Prepare serial twofold dilutions of A22 hydrochloride and each antibiotic in CAMHB in 96-well plates. The concentration range should typically span from 256 µg/mL down to 0.007 µg/mL.[9]
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plates with the bacterial suspension. Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Checkerboard Synergy Assay
The checkerboard assay is a two-dimensional dilution method to assess the in vitro interaction between two antimicrobial agents.[1][10]
Materials:
-
A22 hydrochloride and antibiotic stock solutions
-
CAMHB
-
96-well microtiter plates
-
Bacterial suspension (prepared as in MIC protocol)
-
Multichannel pipette
Procedure:
-
In a 96-well plate, prepare serial twofold dilutions of A22 hydrochloride along the y-axis (columns) and the second antibiotic along the x-axis (rows).[1] The concentration range should typically be from 1/32 to 2 times the MIC of each compound.[1]
-
Each well will contain a unique combination of concentrations of the two agents.
-
Inoculate each well with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
Include appropriate controls: growth control (no antimicrobials), and wells with each agent alone to redetermine the MIC.
-
Incubate the plates at 37°C for 16-20 hours.
-
Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula:[1][11]
FICI = (MIC of A22 in combination / MIC of A22 alone) + (MIC of antibiotic in combination / MIC of antibiotic alone)
-
Interpret the FICI values as follows:[1]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Curve Assay
Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antimicrobial agents over time.[1]
Materials:
-
A22 hydrochloride and antibiotic solutions
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Shaker incubator (37°C)
-
Phosphate-buffered saline (PBS) for dilutions
-
Mueller-Hinton Agar (MHA) plates
-
Spectrophotometer
Procedure:
-
Prepare tubes with 5 mL of CAMHB containing A22 hydrochloride alone, the antibiotic alone, and the combination of both at concentrations determined from the checkerboard assay (typically synergistic concentrations). Include a drug-free growth control.
-
Inoculate the tubes with a bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.[1]
-
Incubate the tubes at 37°C with shaking (e.g., 150 rpm).[1]
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial tenfold dilutions of the aliquots in sterile PBS.
-
Plate the dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on the plates.
-
Plot the log₁₀(CFU/mL) versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point.
Conclusion
A22 hydrochloride presents a compelling case as an antibiotic adjuvant, with demonstrated synergistic activity against clinically relevant Gram-negative pathogens. The protocols outlined in these application notes provide a robust framework for researchers to investigate and quantify the synergistic potential of A22 hydrochloride with a wide range of antibiotics. Such studies are crucial for the development of novel combination therapies to combat the growing challenge of antibiotic resistance. The minimal cytotoxicity and hemolytic effects observed in some studies further support its potential for future therapeutic development.[1][12]
References
- 1. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A22 hydrochloride|CAS 22816-60-0 |DC Chemicals [dcchemicals.com]
- 3. abmole.com [abmole.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. cdn.fraserlab.com [cdn.fraserlab.com]
- 12. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for A22 Hydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
A22 hydrochloride, also known as S-(3,4-Dichlorobenzyl)isothiourea hydrochloride, is a cell-permeable isothiourea compound that acts as a potent and reversible inhibitor of the bacterial protein MreB.[1][2][3][4] MreB, a homolog of eukaryotic actin, is a crucial component of the bacterial cytoskeleton, playing a vital role in cell shape determination, cell division, and chromosome segregation in many rod-shaped bacteria.[3][5][6] By binding to the ATP-binding pocket of MreB, A22 inhibits its polymerization, leading to the disruption of the cytoskeleton.[1][4] This disruption results in a characteristic change in cell morphology from rod-shaped to spherical and ultimately inhibits bacterial growth.[1][3][7] Due to its specific mechanism of action, A22 hydrochloride is a valuable tool in microbiology and drug discovery for studying the bacterial cytoskeleton and as a potential antibacterial agent.[2][3][8]
These application notes provide detailed protocols for the preparation of A22 hydrochloride stock solutions for use in various experimental settings.
Data Presentation
Quantitative data for A22 hydrochloride is summarized in the table below for easy reference.
| Property | Value |
| Molecular Weight | 271.59 g/mol [8][9] |
| CAS Number | 22816-60-0[8][9] |
| Appearance | White to beige powder[9] |
| Solubility | |
| DMSO | ≥20 mg/mL (≥73.64 mM)[1], >200 mg/mL[7][10] |
| DMF | ≥20 mg/mL (≥73.64 mM)[1] |
| Ethanol | ≥1 mg/mL (≥3.68 mM)[1] |
| Water | 2 mg/mL (warmed)[8][9] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years[8] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (in solvent)[1][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM A22 Hydrochloride Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of A22 hydrochloride in dimethyl sulfoxide (DMSO).
Materials:
-
A22 hydrochloride powder
-
Anhydrous or newly opened Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Calculate the required mass of A22 hydrochloride:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 271.59 g/mol = 0.0027159 g = 2.72 mg
-
-
-
Weigh the A22 hydrochloride powder:
-
Carefully weigh out 2.72 mg of A22 hydrochloride powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the A22 hydrochloride powder. It is crucial to use newly opened or anhydrous DMSO as the compound is hygroscopic.[1]
-
-
Dissolve the compound:
-
Vortex the tube until the A22 hydrochloride is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
-
-
Aliquot and store:
Protocol 2: Preparation of an Aqueous Working Solution from DMSO Stock
This protocol describes the dilution of the DMSO stock solution to a final working concentration in an aqueous medium (e.g., cell culture medium or buffer).
Materials:
-
10 mM A22 hydrochloride stock solution in DMSO
-
Sterile aqueous medium (e.g., Luria-Bertani broth, M9 medium)
-
Sterile microcentrifuge tubes or culture tubes
-
Pipettes and sterile pipette tips
Procedure:
-
Determine the final desired concentration:
-
For example, to prepare 1 mL of a 10 µM working solution.
-
-
Calculate the required volume of the stock solution:
-
Use the formula: C1V1 = C2V2
-
(10 mM) x V1 = (10 µM) x (1 mL)
-
(10,000 µM) x V1 = (10 µM) x (1000 µL)
-
V1 = (10 x 1000) / 10,000 = 1 µL
-
-
-
Prepare the working solution:
-
Add 999 µL of the desired aqueous medium to a sterile tube.
-
Add 1 µL of the 10 mM A22 hydrochloride stock solution to the tube.
-
Vortex gently to mix.
-
-
Use immediately:
Mandatory Visualization
Caption: Mechanism of action of A22 hydrochloride.
Caption: Workflow for preparing A22 hydrochloride stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A22 hydrochloride|CAS 22816-60-0 |DC Chemicals [dcchemicals.com]
- 3. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A22 (antibiotic) - Wikipedia [en.wikipedia.org]
- 5. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. S-(3,4-Dichlorbenzyl)isothioharnstoff-Hydrochlorid – Wikipedia [de.wikipedia.org]
- 8. abmole.com [abmole.com]
- 9. A22 = 95 HPLC 22816-60-0 [sigmaaldrich.com]
- 10. A22 hydrochloride ≥95% (HPLC),cell-permeable isothiourea compound, solid | Sigma-Aldrich [sigmaaldrich.com]
- 11. MreB Perturbing Compound A22 [sigmaaldrich.com]
Application Notes and Protocols: A22 Hydrochloride for Studying Bacterial Cell Wall Synthesis and Morphogenesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using A22 hydrochloride, a potent inhibitor of the bacterial cytoskeletal protein MreB, for investigating cell wall synthesis and morphogenesis in bacteria. Detailed protocols for key experiments are provided, along with data presentation and visualizations to facilitate experimental design and data interpretation.
Introduction
A22 hydrochloride, also known as S-(3,4-dichlorobenzyl) isothiourea hydrochloride, is a cell-permeable small molecule that specifically, rapidly, and reversibly targets the bacterial actin homolog MreB.[1][2] MreB is a crucial protein in most rod-shaped bacteria, where it forms filamentous structures that are essential for maintaining cell shape, orchestrating cell wall synthesis, ensuring proper chromosome segregation, and establishing cell polarity.[1][3] By inhibiting MreB, A22 serves as a powerful tool to dissect these fundamental cellular processes.
The primary mechanism of action of A22 involves its interaction with the ATP-binding pocket of MreB.[2] While initially thought to be a competitive inhibitor of ATP binding, further studies have shown that A22 binds to a site adjacent to the nucleotide-binding pocket.[4] This binding event impedes the ATP-dependent polymerization of MreB into functional filaments, leading to their disassembly.[3][4] The disruption of the MreB cytoskeleton has profound consequences for the bacterial cell, most notably causing a transition from a rod shape to a spherical or coccoid morphology.[3][5] This morphological change is a direct result of the disorganization of peptidoglycan synthesis, which is normally guided by the MreB helical filaments.
Applications
-
Studying the role of MreB in bacterial cell morphogenesis: A22 allows for the temporal and reversible inhibition of MreB function, enabling researchers to study the dynamic processes of cell shape determination and maintenance.
-
Investigating the coordination of cell wall synthesis: By disrupting the MreB cytoskeleton, A22 can be used to uncouple MreB's function from the enzymatic machinery of peptidoglycan synthesis, providing insights into their regulatory relationship.
-
Screening for novel antibacterial compounds: As MreB is a validated antibacterial target, A22 can be used as a reference compound in screens for new inhibitors of the bacterial cytoskeleton.
-
Potentiating the activity of other antibiotics: The disruption of the cell envelope by A22 may increase the susceptibility of bacteria to other antimicrobial agents, offering a potential avenue for combination therapies.
Data Presentation
Table 1: In Vitro Activity of A22 Hydrochloride
| Parameter | Organism | Value | Reference(s) |
| MIC | Escherichia coli (clinical isolates) | 4–64 µg/mL | [1] |
| Escherichia coli ATCC 25922 | >256 µg/mL | [6] | |
| Escherichia coli (MG1655) | 3.1 µg/mL | [2] | |
| Pseudomonas aeruginosa (clinical isolates) | 2–64 µg/mL | [1] | |
| Pseudomonas aeruginosa ATCC 27853 | >256 µg/mL | [6] | |
| Klebsiella pneumoniae ATCC 10031 | 4 µg/mL | [7] | |
| Binding Affinity (Kd) | MreB (Thermotoga maritima) | 1.32 ± 0.14 µM | [4] |
| Effect on MreB Polymerization | Critical Concentration Increase (ATP-MreB) | From 500 nM to ~2000 nM | [4] |
Table 2: Morphological Changes Induced by A22 Hydrochloride in E. coli
| A22 Concentration | Observation | Reference(s) |
| Sub-MIC | Increased cell width, decreased cell length. | [8] |
| MIC | Transition from rod-shape to spherical cells. | [1] |
| >MIC | Formation of cell vesicles and eventual lysis. | [8] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of A22 hydrochloride.
Caption: General experimental workflow for studying A22 effects.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of A22 hydrochloride that inhibits the visible growth of a bacterial strain.
Materials:
-
A22 hydrochloride stock solution (e.g., 1 mg/mL in DMSO)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh overnight culture plate, pick a few colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[1]
-
-
Serial Dilution of A22:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of a working stock of A22 (e.g., 128 µg/mL in CAMHB) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the A22 dilutions. The final volume in each well will be 200 µL, and the A22 concentrations will be halved.
-
Include a positive control (wells with inoculum but no A22) and a negative control (wells with CAMHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.[1]
-
-
MIC Determination:
-
The MIC is the lowest concentration of A22 at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).
-
Protocol 2: Time-Kill Kinetics Assay
Objective: To assess the bactericidal or bacteriostatic activity of A22 hydrochloride over time.
Materials:
-
A22 hydrochloride
-
Log-phase bacterial culture
-
CAMHB
-
Sterile flasks or tubes
-
Shaking incubator
-
Agar plates for colony counting
Procedure:
-
Culture Preparation:
-
Grow the bacterial strain in CAMHB to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).
-
Dilute the culture in fresh, pre-warmed CAMHB to a starting density of approximately 5 x 10⁵ CFU/mL.[1]
-
-
A22 Treatment:
-
Prepare flasks containing the diluted bacterial culture and add A22 hydrochloride at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control flask without A22.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking (e.g., 150 rpm).[1]
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each A22 concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
-
Protocol 3: Analysis of Bacterial Morphology by Light Microscopy
Objective: To visualize and quantify changes in bacterial cell morphology following treatment with A22 hydrochloride.
Materials:
-
A22 hydrochloride
-
Log-phase bacterial culture
-
Growth medium
-
Microscope slides and coverslips
-
Light microscope with a high-magnification objective (e.g., 100x oil immersion)
-
Digital camera for imaging
-
Image analysis software (e.g., ImageJ or MicrobeJ)[9]
Procedure:
-
Sample Preparation:
-
Grow bacteria to mid-log phase and treat with various concentrations of A22 for a defined period (e.g., 2-4 hours).
-
Place a small drop of the bacterial culture onto a clean microscope slide and cover with a coverslip. For live-cell imaging, an agarose pad can be used to immobilize the cells.
-
Alternatively, cells can be fixed with paraformaldehyde (4% in PBS) for 15 minutes at room temperature, washed with PBS, and then mounted on a slide.
-
-
Microscopy:
-
Observe the cells under the microscope using phase-contrast or differential interference contrast (DIC) optics.
-
Capture images of multiple fields of view for each treatment condition.
-
-
Image Analysis:
-
Use ImageJ or a similar software to measure cell dimensions (length and width) of a statistically significant number of cells (e.g., >100) for each condition.[10]
-
ImageJ Workflow:
-
Open the captured image.
-
Set the scale of the image using the scale bar in the micrograph.
-
Use the "Straight Line" or "Segmented Line" tool to trace the length and width of individual cells.
-
Use the "Measure" command to obtain the dimensions in micrometers.
-
Record the data in a spreadsheet for further analysis.
-
-
-
Data Presentation:
-
Present the data as box plots or histograms showing the distribution of cell lengths and widths for each A22 concentration.
-
Perform statistical analysis to determine the significance of the observed changes.
-
Protocol 4: Whole-Cell Peptidoglycan Synthesis Assay
Objective: To measure the effect of A22 hydrochloride on the overall rate of peptidoglycan synthesis using a radiolabeled precursor.
Materials:
-
A22 hydrochloride
-
Log-phase bacterial culture
-
Growth medium
-
Radiolabeled peptidoglycan precursor (e.g., [¹⁴C]N-acetylglucosamine or [³H]diaminopimelic acid)
-
Trichloroacetic acid (TCA)
-
Filtration apparatus with glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Culture and Treatment:
-
Grow the bacterial strain to mid-log phase.
-
Aliquot the culture into tubes and add A22 at the desired concentrations. Include a no-drug control.
-
-
Radiolabeling:
-
Immediately add the radiolabeled precursor to each tube at a final concentration of, for example, 1-5 µCi/mL.
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At various time points (e.g., 0, 15, 30, 60 minutes), remove aliquots and add them to an equal volume of cold 10% TCA to precipitate macromolecules, including peptidoglycan.
-
-
Filtration and Washing:
-
After incubation on ice for at least 30 minutes, collect the precipitate by vacuum filtration through a glass fiber filter.
-
Wash the filters several times with cold 5% TCA to remove unincorporated radiolabel.
-
-
Quantification:
-
Place the dried filters in scintillation vials with scintillation fluid.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the counts per minute (CPM) against time for each A22 concentration to determine the rate of peptidoglycan synthesis. A decrease in the slope of the curve indicates inhibition.
-
Conclusion
A22 hydrochloride is an invaluable tool for probing the intricate processes of bacterial cell wall synthesis and morphogenesis. By specifically targeting MreB, it allows for the controlled disruption of the bacterial cytoskeleton, enabling detailed studies of the consequences for cell shape, division, and viability. The protocols and data provided in these application notes offer a solid foundation for researchers to effectively utilize A22 in their investigations, ultimately contributing to a deeper understanding of bacterial physiology and the development of new antimicrobial strategies.
References
- 1. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell density-dependent antibiotic tolerance to inhibition of the elongation machinery requires fully functional PBP1B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MicrobeJ, a tool for high throughput bacterial cell detection and quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: Live-Cell Staining with A22 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
A22 hydrochloride is a chemical compound that acts as a reversible inhibitor of the bacterial cytoskeletal protein MreB.[1][2] MreB, a homolog of eukaryotic actin, is crucial for maintaining the rod shape of many bacteria, and its disruption leads to the formation of spherical or irregular cells.[1][3] This property makes A22 hydrochloride a valuable tool for studying bacterial cell division, morphogenesis, and as a potential antibacterial agent.[1][3] These application notes provide detailed protocols for live-cell staining of bacteria treated with A22 hydrochloride to visualize its effects on cell morphology and peptidoglycan synthesis.
Mechanism of Action
A22 hydrochloride functions by competitively inhibiting ATP binding to MreB.[1][2] This inhibition prevents the proper polymerization of MreB filaments, leading to the disassembly of the MreB cytoskeleton.[1] The disruption of this critical cellular scaffold results in a loss of directional cell wall synthesis, causing rod-shaped bacteria to become spherical.[3] This alteration in cell shape can impact various cellular processes, including nutrient acquisition, cell division, motility, and pathogenesis.[3]
Quantitative Data Summary
The following tables summarize the quantitative effects of A22 hydrochloride on bacterial systems.
Table 1: Effect of A22 Hydrochloride on MreB Polymerization
| Parameter | Control (No A22) | With A22 Hydrochloride (300 µM) | Reference |
| Critical Concentration for MreB Assembly | 500 nM | ~2000 nM | [1][2] |
Table 2: Minimum Inhibitory Concentration (MIC) of A22 Hydrochloride
| Bacterial Species | MIC Range (µg/mL) | Reference |
| Escherichia coli | 4 - 64 | [1][4] |
| Pseudomonas aeruginosa | 2 - 64 | [1][4] |
Table 3: Effect of A22 Hydrochloride on Bacterial Cell Viability (P. aeruginosa)
| A22 Concentration | Exposure Time | Cell Viability | Reference |
| Sub-MIC (1/4 - 1/2 x MIC) | 9 hours | Initial lag in growth or reduction in viable cells | [1] |
| 1 x MIC | 6 hours | Bactericidal activity | [1] |
| 2 x MIC | 3 hours | Bactericidal activity | [1] |
Experimental Protocols
Protocol 1: Live-Cell Membrane Staining with FM4-64 after A22 Hydrochloride Treatment
This protocol details the procedure for staining the cell membrane of bacteria with FM4-64 after treatment with A22 hydrochloride to visualize changes in cell morphology.
Materials:
-
Bacterial culture (e.g., E. coli) in logarithmic growth phase
-
A22 hydrochloride stock solution (e.g., 10 mg/mL in DMSO)
-
FM4-64 dye stock solution (e.g., 1 mg/mL in DMSO)
-
Growth medium (e.g., LB broth)
-
Phosphate-buffered saline (PBS)
-
Microscope slides and coverslips
-
Agarose
-
Fluorescence microscope with appropriate filter sets for FM4-64 (e.g., excitation ~515 nm, emission ~640 nm)
Procedure:
-
Bacterial Culture Preparation: Grow a bacterial culture to the mid-logarithmic phase (OD600 ≈ 0.4-0.6) in the appropriate growth medium.
-
A22 Hydrochloride Treatment:
-
Dilute the A22 hydrochloride stock solution in fresh growth medium to the desired final concentration (e.g., 10 µg/mL).
-
Add the A22 hydrochloride solution to the bacterial culture.
-
Incubate the culture for a predetermined time to induce morphological changes (e.g., 1-3 hours). A time-course experiment is recommended to determine the optimal incubation time.
-
-
Cell Staining:
-
Take an aliquot of the A22-treated bacterial culture.
-
Add FM4-64 dye to a final concentration of 1-5 µg/mL.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
-
Washing (Optional):
-
To reduce background fluorescence, centrifuge the stained cell suspension (e.g., 5000 x g for 2 minutes).
-
Carefully remove the supernatant and resuspend the cell pellet in fresh PBS. Repeat this step twice.
-
-
Microscopy:
-
Prepare a 1% agarose pad in growth medium on a microscope slide.
-
Spot a small volume (1-2 µL) of the stained bacterial suspension onto the agarose pad.
-
Gently place a coverslip over the spot.
-
Image the cells using a fluorescence microscope with the appropriate filter set for FM4-64.
-
Protocol 2: Visualizing Peptidoglycan Synthesis with Fluorescent D-Amino Acids (FDAAs) after A22 Hydrochloride Treatment
This protocol allows for the visualization of active peptidoglycan synthesis sites in bacteria treated with A22 hydrochloride.
Materials:
-
Bacterial culture (e.g., E. coli) in logarithmic growth phase
-
A22 hydrochloride stock solution (e.g., 10 mg/mL in DMSO)
-
Fluorescent D-amino acid (FDAA) stock solution (e.g., HADA, 10 mM in DMSO)
-
Growth medium (e.g., LB broth)
-
Phosphate-buffered saline (PBS)
-
Microscope slides and coverslips
-
Agarose
-
Fluorescence microscope with appropriate filter sets for the chosen FDAA (e.g., for HADA: excitation ~405 nm, emission ~450 nm)
Procedure:
-
Bacterial Culture Preparation: Grow a bacterial culture to the mid-logarithmic phase (OD600 ≈ 0.4-0.6) in the appropriate growth medium.
-
A22 Hydrochloride Treatment:
-
Treat the bacterial culture with the desired concentration of A22 hydrochloride as described in Protocol 1, step 2.
-
-
FDAA Labeling:
-
To the A22-treated culture, add the FDAA to a final concentration of 0.1-1 mM.
-
Incubate for a short period (e.g., 1-15 minutes) to label active sites of peptidoglycan synthesis. The incubation time will depend on the bacterial growth rate and the specific FDAA used.
-
-
Washing:
-
Centrifuge the labeled cell suspension (e.g., 5000 x g for 2 minutes).
-
Resuspend the cell pellet in fresh, pre-warmed growth medium or PBS to remove unincorporated FDAA. Repeat this washing step twice.
-
-
Microscopy:
-
Prepare an agarose pad and mount the cells as described in Protocol 1, step 5.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen FDAA.
-
Visualizations
Caption: Signaling pathway of A22 hydrochloride action.
Caption: General experimental workflow.
References
- 1. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Protocol for the Incorporation of FDAA (HADA Labeling) for in situ Labeling of Peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing A22 hydrochloride concentration for bacterial growth inhibition
Welcome to the technical support center for A22 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of A22 hydrochloride for bacterial growth inhibition experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during experiments with A22 hydrochloride.
| Problem | Possible Cause | Recommended Solution |
| No or low inhibition of bacterial growth | Incorrect Concentration: The concentration of A22 may be too low for the specific bacterial strain. | Verify the Minimum Inhibitory Concentration (MIC) for your strain. MIC values for A22 can range from 2 to 64 µg/mL for P. aeruginosa and E. coli.[1][2][3][4][5] A concentration of 3.1 µg/mL has been shown to inhibit E. coli growth.[6] For some E. coli strains, MICs can be as high as >256 µg/mL.[7] |
| Compound Instability: A22 hydrochloride solutions, particularly in aqueous media, have limited stability. | Prepare fresh aqueous solutions of A22 hydrochloride just before use; they are stable for up to 12 hours. DMSO stock solutions are more stable and can be stored for up to one month at -20°C. | |
| Bacterial Resistance: The bacterial strain may have inherent or acquired resistance to A22. | Consider using A22 in combination with other antibiotics, as synergistic effects have been observed with compounds like ceftazidime, meropenem, cefoxitin, and azithromycin.[2][3] | |
| High ATP Concentration: A22 acts as a competitive inhibitor of ATP binding to MreB.[8][9] High intracellular ATP levels may counteract the inhibitory effect. | Ensure standard and consistent culture conditions, as ATP levels can vary with growth phase and media composition. | |
| Precipitation of A22 in media | Poor Solubility: A22 hydrochloride has limited solubility in water. | The solubility in water is 2 mg/mL, and warming the solution can aid dissolution.[10][11] For higher concentrations, consider using solvents like DMSO or DMF, where solubility is ≥ 20 mg/mL.[6] |
| High Concentration: Using A22 at concentrations above its solubility limit will cause precipitation. | Do not exceed the solubility limits in your experimental media. If high concentrations are required, a solvent-based stock solution should be used and diluted into the final medium. | |
| Inconsistent results between experiments | Variable Cell Density: The initial inoculum size can affect the apparent efficacy of the inhibitor. | Standardize the initial bacterial cell density for all experiments. A common starting concentration is 5 x 10^5 cfu/mL.[2] |
| Different Growth Phases: Bacteria in different growth phases may exhibit varying susceptibility. | Always use bacteria from the same growth phase (e.g., logarithmic phase) for your experiments.[2] | |
| Inaccurate Pipetting: Small errors in dispensing the compound can lead to significant concentration differences. | Calibrate your pipettes regularly and use appropriate pipetting techniques for accurate and reproducible results. | |
| Unexpected changes in cell morphology | Mechanism of Action: A22 inhibits MreB, a protein crucial for maintaining the rod shape of bacteria.[1][12][13] | This is the expected effect of A22. Rod-shaped bacteria will become spherical or coccoid.[1][12] This morphological change confirms the compound is active. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of A22 hydrochloride?
A1: A22 hydrochloride is a reversible inhibitor of the bacterial protein MreB.[2][12] MreB is a homolog of actin and is essential for maintaining the rod shape of many bacteria.[10][12] A22 binds to the ATP-binding pocket of MreB, preventing its polymerization into filaments.[8][9][12] This disruption of the MreB cytoskeleton leads to defects in cell morphology, causing rod-shaped cells to become spherical, and inhibits chromosome segregation.[8][12]
Q2: What is the recommended solvent and storage condition for A22 hydrochloride?
A2: For stock solutions, DMSO or DMF are recommended, as A22 hydrochloride is soluble at ≥ 20 mg/mL.[6] DMSO stock solutions can be stored at -20°C for up to one month. For aqueous solutions, the solubility is lower (2 mg/mL, which can be aided by warming).[10][11] Aqueous solutions should be prepared fresh before use as they are only stable for about 12 hours. The solid powder should be stored at 2-8°C.[11]
Q3: What are the typical effective concentrations of A22 hydrochloride?
A3: The effective concentration, specifically the Minimum Inhibitory Concentration (MIC), varies depending on the bacterial species and strain. For Pseudomonas aeruginosa and Escherichia coli, MIC values generally range from 2 to 64 µg/mL.[1][2][3][4][5] One study reported an MIC of 3.1 µg/mL for E. coli.[6] However, some strains of E. coli have shown much higher MICs (>256 µg/mL).[7]
Q4: Can A22 hydrochloride be used in combination with other antibiotics?
A4: Yes, A22 hydrochloride has demonstrated synergistic effects with several conventional antibiotics.[10][14] Studies have shown that combining A22 with agents like ceftazidime and meropenem against P. aeruginosa, and with cefoxitin and azithromycin against E. coli, can significantly enhance antibacterial activity.[2][3] No antagonistic effects have been observed in these combinations.[2][3]
Q5: What are the expected morphological changes in bacteria treated with A22 hydrochloride?
A5: The primary morphological change observed in rod-shaped bacteria treated with A22 is a transition to a spherical or coccoid shape.[1][12] This is a direct result of the inhibition of the MreB protein, which is responsible for maintaining the cell's rod-like structure.[1]
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentration (MIC) of A22 Hydrochloride against various bacteria.
| Bacterial Species | Strain | MIC Range (µg/mL) | Reference |
| Escherichia coli | Clinical Isolates | 4 - 64 | [2] |
| Escherichia coli | MG1655 | 3.13 | [7] |
| Escherichia coli | ATCC 25922 | > 256 | [7] |
| Pseudomonas aeruginosa | Clinical Isolates | 2 - 64 | [2] |
| Pseudomonas aeruginosa | ATCC 27853 | > 256 | [7] |
| Salmonella typhimurium | NBRC13245 | 3.13 | [7] |
| Bacillus subtilis | - | 100 | [7] |
| Staphylococcus aureus | ATCC 29213 | > 100 | [7] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]
-
Prepare A22 Stock Solution: Dissolve A22 hydrochloride in DMSO to a concentration of 10 mg/mL.
-
Prepare Bacterial Inoculum:
-
Streak the bacterial strain on an appropriate agar plate and incubate overnight.
-
Inoculate a single colony into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (e.g., an optical density at 600 nm of 0.4-0.6).
-
Dilute the bacterial culture to a final concentration of 5 x 10^5 cfu/mL in fresh broth.[2]
-
-
Prepare Serial Dilutions:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the A22 stock solution in the broth medium to achieve a range of desired final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Include a positive control (bacteria with no A22) and a negative control (broth only).
-
-
Inoculation: Add the prepared bacterial inoculum to each well, except for the negative control. The final volume in each well should be uniform (e.g., 200 µL).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[2]
-
Determine MIC: The MIC is the lowest concentration of A22 hydrochloride that completely inhibits visible bacterial growth.[2]
Visualizations
Caption: Mechanism of A22 hydrochloride inhibition of MreB polymerization.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. abmole.com [abmole.com]
- 11. ≥95% (HPLC), MreB inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 12. A22 (antibiotic) - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Status of Targeting MreB for the Development of Antibiotics [frontiersin.org]
- 14. scientificlabs.com [scientificlabs.com]
Troubleshooting A22 hydrochloride solubility issues in media
This technical support center provides essential information for researchers, scientists, and drug development professionals working with A22 hydrochloride. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly those related to solubility in experimental media.
Troubleshooting Guide: A22 Hydrochloride Solubility Issues
Precipitation of A22 hydrochloride in cell culture media is a common issue that can impact experimental outcomes. This guide provides a systematic approach to troubleshoot and prevent solubility problems.
Observed Problem: Precipitate forms immediately after adding A22 hydrochloride stock solution to the media.
This is often due to "solvent shock," where the compound rapidly precipitates upon dilution into the aqueous medium.
| Potential Cause | Recommended Solution |
| High Stock Solution Concentration | Prepare a lower concentration stock solution of A22 hydrochloride in DMSO. This will necessitate adding a larger volume to the medium, so be mindful of the final DMSO concentration to avoid cytotoxicity. |
| Rapid Dilution | Instead of adding the stock solution directly to the full volume of medium, perform a stepwise dilution. First, dilute the stock into a small, sterile volume of pre-warmed media, mix gently, and then add this intermediate dilution to the final culture volume. |
| Temperature Difference | Always pre-warm the cell culture medium to 37°C before adding the A22 hydrochloride stock solution. Adding a cold stock to warm media can decrease solubility. |
Observed Problem: Precipitate forms over time after the initial successful dissolution of A22 hydrochloride in the media.
This can occur due to instability of the compound in the media over the duration of the experiment.
| Potential Cause | Recommended Solution |
| Exceeded Solubility Limit | The final concentration of A22 hydrochloride may be too high for long-term stability in your specific cell culture medium. It is crucial to determine the empirical solubility limit. |
| Media Components Interaction | Components in the culture medium, such as salts and proteins (especially in serum-containing media), can interact with A22 hydrochloride and reduce its solubility over time. |
| pH Shift | The pH of the culture medium can change during cell growth due to metabolic activity. This shift can affect the solubility of A22 hydrochloride. |
Experimental Workflow for Troubleshooting Precipitation
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing A22 hydrochloride stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of A22 hydrochloride.[1] DMF and ethanol can also be used, but DMSO generally offers higher solubility.[1] It is crucial to use anhydrous, high-purity DMSO to ensure the stability of the compound.
Q2: How should I store A22 hydrochloride stock solutions?
A2: A22 hydrochloride stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1] Under these conditions, the stock solution is stable for up to one month at -20°C and up to six months at -80°C.[1]
Q3: What is the mechanism of action of A22 hydrochloride?
A3: A22 hydrochloride is an inhibitor of the bacterial protein MreB. MreB is an actin homolog that is essential for maintaining the rod shape of many bacteria. It plays a critical role in cell wall synthesis, chromosome segregation, and cell division.[2][3] A22 binds to the ATP-binding pocket of MreB, which inhibits its polymerization into filaments.[4] This disruption of the MreB cytoskeleton leads to defects in cell morphology, ultimately causing the cells to become spherical and inhibiting their growth.[2]
Q4: Can I sterilize my A22 hydrochloride stock solution by autoclaving?
A4: No, you should not autoclave A22 hydrochloride solutions. High temperatures can degrade the compound. Stock solutions prepared in DMSO are typically considered sterile due to the nature of the solvent. If further sterilization is required, filtration through a 0.22 µm sterile filter is recommended.
Quantitative Data Summary
The solubility of A22 hydrochloride varies depending on the solvent. The following table summarizes the reported solubility data.
| Solvent | Solubility | Reference |
| DMSO | ≥ 20 mg/mL | [1] |
| DMF | ≥ 20 mg/mL | [1] |
| Ethanol | 1 mg/mL | [1] |
| Water | 2 mg/mL (with warming) | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of A22 Hydrochloride Stock Solution
This protocol describes the preparation of a 10 mM stock solution of A22 hydrochloride in DMSO.
Materials:
-
A22 hydrochloride powder (MW: 271.59 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of A22 hydrochloride for your desired volume and concentration. For 1 mL of a 10 mM stock solution, you will need 2.716 mg of A22 hydrochloride.
-
Carefully weigh the A22 hydrochloride powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile, anhydrous DMSO to the tube.
-
Gently vortex or sonicate the tube until the A22 hydrochloride is completely dissolved. Visually inspect the solution to ensure there are no remaining solid particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Determining the Empirical Solubility Limit of A22 Hydrochloride in Cell Culture Media
This protocol helps to determine the highest concentration of A22 hydrochloride that remains soluble in your specific cell culture medium over the course of your experiment.
Materials:
-
A22 hydrochloride stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a multi-well plate
Procedure:
-
Prepare a series of dilutions of the A22 hydrochloride stock solution in your pre-warmed cell culture medium. It is recommended to perform a two-fold serial dilution to test a range of concentrations.
-
Ensure the final DMSO concentration is consistent across all dilutions and in your vehicle control (media with DMSO only). The final DMSO concentration should ideally be below 0.5% (v/v) to avoid cytotoxicity.
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
At regular intervals, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, visible particles, or crystals).
-
The highest concentration that remains clear throughout the incubation period is your empirical solubility limit for A22 hydrochloride in your specific experimental setup.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to build a bacterial cell: MreB as the foreman of E. coli construction - PMC [pmc.ncbi.nlm.nih.gov]
A22 hydrochloride stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of A22 hydrochloride. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid A22 hydrochloride?
A1: Solid A22 hydrochloride should be stored in a desiccated environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1] Some suppliers also recommend storage at 2-8°C.[2][3][4] It is crucial to protect the compound from moisture as it is hygroscopic and from light.[4]
Q2: How should I store A22 hydrochloride solutions?
A2: The storage conditions for A22 hydrochloride solutions depend on the solvent.
-
DMSO solutions: Aliquot and store at -20°C for up to 1 month or at -80°C for up to 6 months.[5] It is important to use newly opened DMSO as hygroscopic DMSO can negatively impact solubility.[5]
-
Aqueous solutions: These solutions are much less stable and should be prepared just prior to use. They are reported to be stable for up to 12 hours.[6]
-
Acidic medium: Solutions in an acidic medium are stable for up to 2 days.[6]
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the solutions into single-use volumes.[5]
Q3: What solvents can I use to dissolve A22 hydrochloride?
A3: A22 hydrochloride is soluble in several organic solvents and has limited solubility in water.
Q4: Is A22 hydrochloride sensitive to light?
A4: Yes, A22 is light-sensitive and should be protected from light during storage and handling.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological activity | Compound degradation due to improper storage. | Verify that the solid compound and its solutions have been stored at the correct temperatures and protected from light and moisture. Prepare fresh solutions from a new stock of solid A22 hydrochloride. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles. | |
| Precipitate formation in solution | Exceeded solubility in the chosen solvent. | Ensure the concentration does not exceed the solubility limit for the specific solvent. Gentle warming may be required to dissolve the compound in water.[2][3][7] |
| Storing aqueous solutions for too long. | Prepare aqueous solutions fresh before each experiment as they are only stable for a short period (up to 12 hours).[6] | |
| Inconsistent experimental results | Inconsistent concentration of stock solutions due to solvent evaporation or water absorption. | Ensure vials are tightly sealed. For DMSO stocks, use freshly opened solvent to avoid issues with water absorption.[5] |
| Degradation of the compound during the experiment. | Minimize exposure of the compound to light and harsh environmental conditions during your experimental setup. |
Data Presentation
Table 1: Recommended Storage Conditions for A22 Hydrochloride
| Form | Solvent | Storage Temperature | Duration | Key Considerations |
| Solid | N/A | 2-8°C or -20°C | 2-3 years[7] | Store desiccated and protected from light.[2][4] |
| Solution | DMSO | -20°C | 1 month[5] | Aliquot to avoid freeze-thaw cycles. Use dry DMSO.[5] |
| DMSO | -80°C | 6 months[5] | Aliquot to avoid freeze-thaw cycles. Use dry DMSO.[5] | |
| Water | Room Temperature | Up to 12 hours[6] | Prepare fresh before use. | |
| Acidic Medium | Room Temperature | Up to 2 days[6] |
Table 2: Solubility of A22 Hydrochloride
| Solvent | Solubility |
| DMSO | ≥ 20 mg/mL (73.64 mM)[5] |
| DMF | ≥ 20 mg/mL (73.64 mM)[5] |
| Ethanol | ≥ 1 mg/mL (3.68 mM)[5] |
| Water | 2 mg/mL (with warming)[2][3][7] |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products. As there are no specific published forced degradation studies for A22 hydrochloride, a general protocol is provided below, which can be adapted as needed.
Objective: To evaluate the stability of A22 hydrochloride under various stress conditions (hydrolytic, oxidative, and photolytic) and to facilitate the development of a stability-indicating analytical method.
Materials:
-
A22 hydrochloride
-
HPLC grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC with a suitable column (e.g., C18) and a UV detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of A22 hydrochloride in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Incubate the mixture at room temperature for a defined period (e.g., 30, 60, 120 minutes).
-
At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature and protect it from light for a defined period (e.g., 2, 6, 24 hours).
-
At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of A22 hydrochloride to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
After the exposure period, analyze the sample by HPLC.
-
-
Thermal Degradation (Solid State):
-
Keep a sample of solid A22 hydrochloride in an oven at a high temperature (e.g., 70°C) for a specified period.
-
At various time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.
-
-
HPLC Analysis:
-
Analyze all samples using a validated HPLC method. The method should be able to separate the parent A22 hydrochloride peak from any degradation products.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for A22 hydrochloride experiments.
Caption: A22 hydrochloride's inhibitory effect on the MreB signaling pathway.
References
- 1. A22 hydrochloride|CAS 22816-60-0|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 2. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A22 (antibiotic) - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MreB Perturbing Compound A22 [sigmaaldrich.com]
- 7. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A22 Hydrochloride in Bacterial Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing A22 hydrochloride in their experiments. The information is tailored for scientists and drug development professionals to anticipate and address potential challenges, particularly concerning off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of A22 hydrochloride in bacteria?
A22 hydrochloride is a cell-permeable isothiourea compound that functions as a specific, rapid, and reversible inhibitor of the bacterial protein MreB.[1][2] MreB is a homolog of eukaryotic actin and is crucial for maintaining cell shape, facilitating cell division, and ensuring proper chromosome segregation in many rod-shaped bacteria.[1][3] By binding to the ATP-binding pocket of MreB, A22 competitively inhibits ATP binding, which in turn disrupts the formation of MreB filaments.[4][5][6] This disruption of the MreB cytoskeleton leads to the characteristic change in bacterial morphology from a rod shape to a spherical or coccoid form.[1][7]
Q2: What are the known on-target effects of A22 hydrochloride in bacteria?
The primary, on-target effects of A22 hydrochloride stem directly from the inhibition of MreB and include:
-
Alteration of Cell Shape: Rod-shaped bacteria lose their characteristic morphology and become spherical.[1][7]
-
Defects in Cell Division: Inhibition of MreB interferes with the proper formation of the division septum, leading to errors in cell division.[1]
-
Irregular Chromosome Segregation: A22 treatment can result in faulty chromosome partitioning, leading to the formation of anucleate cells.[8][9][10]
-
Inhibition of Biofilm Formation: By altering cell shape and potentially other surface properties, A22 can inhibit the formation of biofilms in bacteria such as Pseudomonas aeruginosa.[1][11][12]
-
Reduced Motility: A22 has been shown to significantly alter the swarming and twitching motilities of P. aeruginosa.[11][12]
Q3: Are there any known or potential off-target effects of A22 hydrochloride in bacteria?
While A22 is considered a specific inhibitor of MreB, some effects observed, particularly at high concentrations, may be independent of MreB or represent downstream consequences of MreB inhibition that could be considered off-target.
-
Inhibition of Natural Transformation: In Legionella pneumophila, high concentrations of A22 were found to inhibit natural transformation through a mechanism that appeared to be independent of MreB.
-
Increased Cell Permeability: The synergistic effects observed when A22 is combined with other antibiotics suggest that it may increase the permeability of the bacterial cell membrane.[2] This could be a secondary effect of cytoskeleton disruption leading to a less stable cell envelope.
-
Potential for Binding to Eukaryotic Actin: Computational and experimental studies have suggested that A22 may also be capable of binding to eukaryotic actin, which is an important consideration for cytotoxicity studies in eukaryotic cells.[13]
Q4: What are the typical working concentrations and observed MIC values for A22 hydrochloride?
The effective concentration of A22 hydrochloride can vary depending on the bacterial species and strain. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Quantitative Data Summary
| Parameter | Organism/Target | Value | Reference(s) |
| MIC | Escherichia coli (various clinical isolates) | 4 - 64 µg/mL | [14] |
| MIC | Escherichia coli (MG1655) | 3.1 µg/mL | [9] |
| MIC | Pseudomonas aeruginosa (various clinical isolates) | 2 - 64 µg/mL | [14][15] |
| MIC | Pseudomonas aeruginosa (PAO1) | 4 µg/mL | [8] |
| Kd | MreB protein | 1.32 ± 0.14 µM | [4] |
| IC50 | Escherichia coli | ~71 µg/mL | [13] |
Troubleshooting Guides
Issue 1: No observable change in bacterial cell shape after A22 treatment.
-
Possible Cause: A22 concentration is too low.
-
Troubleshooting Step: Perform a dose-response experiment (e.g., broth microdilution) to determine the Minimum Inhibitory Concentration (MIC) for your specific bacterial strain. Start with a concentration range guided by published MIC values (see table above).
-
-
Possible Cause: The bacterial species is not susceptible to A22.
-
Troubleshooting Step: Confirm that your bacterial species of interest has an MreB homolog and is known to be susceptible to A22. A22 is generally more effective against Gram-negative bacteria.[11]
-
-
Possible Cause: A22 hydrochloride has degraded.
-
Troubleshooting Step: Prepare fresh stock solutions of A22 hydrochloride. Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Issue 2: High levels of cytotoxicity observed in eukaryotic cell controls.
-
Possible Cause: A22 may have off-target effects on eukaryotic cells.
-
Troubleshooting Step: As research suggests A22 can bind to eukaryotic actin, it is crucial to perform cytotoxicity assays (e.g., MTT or LDH release assays) on your eukaryotic cell line to determine the cytotoxic concentration.[13]
-
-
Possible Cause: The concentration of A22 used is too high.
-
Troubleshooting Step: Reduce the concentration of A22 to the lowest effective level for your bacterial experiment to minimize effects on any co-cultured eukaryotic cells.
-
Issue 3: Inconsistent results in biofilm inhibition assays.
-
Possible Cause: The sub-inhibitory concentration of A22 is not optimized.
-
Troubleshooting Step: Carefully determine the MIC of A22 for your bacterial strain. For biofilm inhibition studies, use a range of sub-inhibitory concentrations (e.g., 1/2, 1/4, 1/8 x MIC) to find the optimal concentration that inhibits biofilm formation without significantly impacting planktonic growth.
-
-
Possible Cause: The timing of A22 addition is critical.
-
Troubleshooting Step: For preventing biofilm formation, add A22 at the beginning of the incubation period. To test disruption of existing biofilms, add A22 to pre-formed biofilms and optimize the treatment duration.
-
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
A22 hydrochloride stock solution
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of A22 hydrochloride in the broth medium directly in the 96-well plate.
-
Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL in the same broth medium.
-
Inoculate each well containing the A22 dilution with the bacterial suspension.
-
Include a positive control (bacteria with no A22) and a negative control (broth medium only).
-
Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
The MIC is defined as the lowest concentration of A22 that completely inhibits visible growth of the bacteria.
Protocol 2: Bacterial Cell Shape Analysis using Microscopy
Materials:
-
Bacterial culture
-
A22 hydrochloride
-
Microscope slides and coverslips
-
Microscope with phase-contrast or DIC optics and a camera
-
Image analysis software
Procedure:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Treat the culture with A22 hydrochloride at the desired concentration (e.g., 1x or 2x MIC).
-
Incubate the treated culture for a defined period (e.g., 2-4 hours).
-
Take a small aliquot of the culture and place it on a microscope slide.
-
Cover with a coverslip and observe under the microscope.
-
Capture images of the bacteria.
-
Use image analysis software to quantify cell morphology parameters such as cell length, width, and circularity to assess the change from rod to spherical shape.[16]
Protocol 3: Cytotoxicity Assessment using MTT Assay
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Eukaryotic cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
A22 hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed eukaryotic cells into a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of A22 hydrochloride in the cell culture medium.
-
Remove the old medium from the cells and add the A22 dilutions. Include untreated cells as a control.
-
Incubate for the desired exposure time (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Visualizations
Caption: On-target signaling pathway of A22 hydrochloride in bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. ≥95% (HPLC), MreB inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antibacterial, cyto and genotoxic activities of A22 compound ((S-3, 4 -dichlorobenzyl) isothiourea hydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anti-biofilm activity of A22 ((S-3,4-dichlorobenzyl) isothiourea hydrochloride) against Pseudomonas aeruginosa: Influence on biofilm formation, motility and bioadhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Guidelines for a Morphometric Analysis of Prokaryotic and Eukaryotic Cells by Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent A22 hydrochloride degradation during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of A22 hydrochloride during experiments.
Troubleshooting Guides
Visual Inspection of A22 Hydrochloride Solutions
| Observation | Potential Cause of Degradation | Recommended Action |
| Color Change (e.g., yellowing) | Photodegradation or oxidative degradation. | Prepare fresh solutions and protect from light. Use amber vials or wrap containers in aluminum foil. Consider purging solutions with an inert gas (e.g., nitrogen or argon). |
| Precipitation | Poor solubility, solvent evaporation, or formation of insoluble degradation products. | Ensure the concentration is within the solubility limits for the chosen solvent. Store solutions in tightly sealed containers to prevent solvent evaporation. If precipitation occurs after storage, the solution may have degraded and should be discarded. |
| Haze or Cloudiness | Hydrolysis in aqueous solutions or contamination. | Prepare aqueous solutions fresh before use. Filter the solution through a 0.22 µm syringe filter if particulate matter is suspected, but be aware that soluble degradation products may still be present. |
Unexpected Experimental Results
| Issue | Potential A22 Hydrochloride Degradation Factor | Troubleshooting Steps |
| Loss of biological activity (e.g., reduced inhibition of MreB) | Degradation of the active A22 molecule. | 1. Prepare Fresh Stock Solutions: Use freshly prepared A22 hydrochloride solutions for your experiments. 2. Verify Storage Conditions: Ensure that stock solutions are stored at the recommended temperatures (-20°C for short-term, -80°C for long-term) and protected from light and moisture. 3. Assess Solution Stability: If using aqueous buffers, be aware that A22 hydrochloride has limited stability. Prepare these solutions immediately before use. For longer experiments, consider the stability of A22 in your specific buffer system. |
| Inconsistent results between experiments | Variable degradation of A22 hydrochloride due to differences in handling or storage. | 1. Standardize Solution Preparation: Follow a consistent protocol for preparing and handling A22 hydrochloride solutions. 2. Aliquot Stock Solutions: To avoid multiple freeze-thaw cycles, aliquot stock solutions into single-use volumes.[1] 3. Control Environmental Factors: Minimize exposure of solutions to light and elevated temperatures during experimental setup. |
| Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS) | Formation of degradation products. | 1. Perform Forced Degradation Studies: To identify potential degradation products, subject A22 hydrochloride to stress conditions (acid, base, oxidation, heat, light). 2. Use a Stability-Indicating Method: Employ an analytical method (e.g., HPLC) that can separate the intact A22 hydrochloride from its degradation products. |
Frequently Asked Questions (FAQs)
1. What are the primary factors that cause A22 hydrochloride degradation?
A22 hydrochloride, an S-(3,4-dichlorobenzyl)isothiourea compound, is susceptible to degradation through several pathways:
-
Hydrolysis: The isothiourea group can be hydrolyzed, especially in aqueous solutions at neutral to basic pH.
-
Oxidation: The sulfur atom in the isothiourea moiety is prone to oxidation.
-
Photodegradation: A22 hydrochloride is known to be light-sensitive.[2] Exposure to UV or even ambient light can lead to degradation.
-
Thermal Degradation: Elevated temperatures can accelerate the degradation process.
2. How should I prepare and store A22 hydrochloride stock solutions?
-
Solvent Selection: A22 hydrochloride is soluble in DMSO (≥ 20 mg/mL), DMF (≥ 20 mg/mL), and to a lesser extent in ethanol (≥ 1 mg/mL) and water (2 mg/mL with warming).[3][4] For stock solutions, DMSO is commonly used. Use newly opened, anhydrous DMSO as A22 is hygroscopic.
-
Storage of Stock Solutions:
-
Handling:
-
Always store solutions in tightly sealed containers to protect from moisture.
-
Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Protect solutions from light by using amber vials or by wrapping the container with aluminum foil.
-
3. How stable is A22 hydrochloride in aqueous solutions?
A22 hydrochloride has limited stability in aqueous solutions. It is recommended to prepare aqueous dilutions from a DMSO stock solution immediately before use. Some sources suggest that aqueous stock solutions are stable for up to only 12 hours. The stability is also pH-dependent, with greater stability observed in acidic conditions (stable for up to 2 days in acidic medium).
4. Can I use A22 hydrochloride that has changed color or has precipitate?
No. A change in color (e.g., yellowing) or the formation of a precipitate is an indication of degradation or insolubility. Using such a solution can lead to inaccurate and unreliable experimental results. It is always best to discard the solution and prepare a fresh one.
5. How can I monitor the stability of my A22 hydrochloride solution?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most reliable way to assess the purity and degradation of A22 hydrochloride. This method should be able to separate the parent A22 peak from any potential degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study of A22 Hydrochloride
This protocol is a general guideline for inducing degradation to identify potential degradation products and to validate a stability-indicating analytical method.
1. Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of A22 hydrochloride in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid A22 hydrochloride powder at 70°C for 48 hours. Dissolve the powder in the solvent to the desired concentration before analysis.
-
Photodegradation: Expose the stock solution in a transparent vial to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
This is a general protocol for developing an HPLC method to separate A22 hydrochloride from its potential degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program (example):
- 0-5 min: 5% B
- 5-25 min: 5% to 95% B
- 25-30 min: 95% B
- 30.1-35 min: 5% B (re-equilibration)
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the optimal wavelength using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. A wavelength around 230 nm is a reasonable starting point.
3. Method Validation: Inject the stressed samples from the forced degradation study (Protocol 1) to ensure that the degradation product peaks are well-resolved from the main A22 hydrochloride peak. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Factors contributing to A22 hydrochloride degradation.
Caption: Workflow for a forced degradation study of A22-HCl.
Caption: Troubleshooting inconsistent results with A22-HCl.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro activity of S-(3,4-dichlorobenzyl)isothiourea hydrochloride and novel structurally related compounds against multidrug-resistant bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant-accelerated oxidative degradation: a case study of transition metal ion catalyzed oxidation in formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Addressing cytotoxic effects of A22 on eukaryotic cells in co-culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing A22 (S-dodecyl-L-cysteine) in co-culture systems with eukaryotic cells. Our aim is to help you mitigate the cytotoxic effects of A22 on your eukaryotic cell lines while effectively targeting bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of A22?
A22 is an inhibitor of the bacterial protein MreB, which is a homolog of eukaryotic actin.[1][2][3][4] MreB is essential for maintaining cell shape in many rod-shaped bacteria. By inhibiting MreB, A22 disrupts the bacterial cytoskeleton, leading to altered cell morphology and inhibition of growth.[4][5]
Q2: Why is A22 cytotoxic to eukaryotic cells in my co-culture?
Although A22 is designed to target bacterial MreB, it has been shown to have off-target effects on eukaryotic cells.[1][2][5][6] This is because MreB shares structural similarities with eukaryotic actin.[2][6] A22 can bind to and disrupt the eukaryotic actin cytoskeleton, leading to cytotoxicity.[2][6] The extent of this cytotoxicity can vary significantly between different eukaryotic cell lines.
Q3: Is there a concentration of A22 that is effective against bacteria but not toxic to eukaryotic cells?
Achieving a therapeutic window where A22 is effective against bacteria with minimal toxicity to eukaryotic cells is challenging but may be possible depending on the specific cell lines used in your co-culture. Different eukaryotic cell lines exhibit varying sensitivities to A22. For instance, the IC50 for U-87 MG human glioblastoma cells has been reported to be approximately 25 µg/mL, while human peripheral blood mononuclear cells (PBMCs) have shown maintained viability at concentrations up to 32 µg/mL.[1][3] It is crucial to determine the optimal concentration for your specific experimental setup.
Q4: How can I determine the optimal A22 concentration for my co-culture experiment?
To determine the optimal A22 concentration, you should perform a dose-response experiment. This involves treating your eukaryotic cells and bacteria separately with a range of A22 concentrations. The goal is to identify a concentration that effectively inhibits bacterial growth while having the least impact on eukaryotic cell viability.
Q5: What are the visible effects of A22-induced cytotoxicity on eukaryotic cells?
A22-induced cytotoxicity can manifest as changes in cell morphology, detachment from the culture surface, reduced proliferation, and ultimately, cell death.[2][6] Microscopy analysis of human glioblastoma cells has revealed profound effects of A22 on actin organization.[2][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Eukaryotic Cell Death in Co-culture | A22 concentration is too high for the specific eukaryotic cell line. | Perform a dose-response curve to determine the IC50 of A22 for your eukaryotic cells. Start with a lower concentration of A22 and titrate up to find a balance between antibacterial activity and eukaryotic cell viability. |
| The eukaryotic cell line is particularly sensitive to actin disruption. | Consider using a more robust eukaryotic cell line if your experimental design allows. | |
| Ineffective Bacterial Inhibition | A22 concentration is too low. | Determine the Minimum Inhibitory Concentration (MIC) of A22 for your bacterial strain. Ensure the concentration used in the co-culture is at or above the MIC. |
| The bacterial strain is resistant to A22. | Confirm the sensitivity of your bacterial strain to A22 using a standard susceptibility test. | |
| Inconsistent Results Between Experiments | Variability in cell seeding density. | Ensure consistent seeding densities for both eukaryotic cells and bacteria in all experiments. |
| A22 solution instability. | Prepare fresh A22 solutions for each experiment. Avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Reported Cytotoxic Concentrations of A22 on Eukaryotic Cell Lines
| Cell Line | Organism | Concentration | Effect | Reference |
| U-87 MG | Human (Glioblastoma) | ~25 µg/mL | IC50 | [3] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Human | 32 µg/mL | Maintained cell viability | [1] |
| Yeast (Saccharomyces cerevisiae) | Fungus | Various | Growth defects observed | [3][6] |
Experimental Protocols
Protocol for Determining the IC50 of A22 on Eukaryotic Cells
-
Cell Seeding: Seed your eukaryotic cells in a 96-well plate at a predetermined optimal density.
-
A22 Dilution Series: Prepare a serial dilution of A22 in your cell culture medium. A typical starting range could be from 0.1 µg/mL to 100 µg/mL.
-
Treatment: Remove the existing medium from the cells and add the A22 dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve A22, e.g., DMSO).
-
Incubation: Incubate the plate for a period relevant to your co-culture experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay.
-
Data Analysis: Plot the cell viability against the log of the A22 concentration and use a non-linear regression to calculate the IC50 value.
Protocol for Assessing A22 Efficacy in Co-culture
-
Eukaryotic Cell Seeding: Seed your eukaryotic cells in a multi-well plate and allow them to adhere.
-
Bacterial Inoculation: Prepare a bacterial suspension of a known concentration (CFU/mL).
-
Co-culture Setup: Add the bacterial suspension to the wells containing the eukaryotic cells at a specific multiplicity of infection (MOI).
-
A22 Treatment: Immediately add A22 at the predetermined optimal concentration (below the IC50 for eukaryotic cells and at or above the MIC for the bacteria). Include appropriate controls (eukaryotic cells alone, bacteria alone, co-culture without A22).
-
Incubation: Incubate the co-culture for the desired experimental duration.
-
Endpoint Analysis:
-
Eukaryotic Cell Viability: Assess eukaryotic cell viability using a method that is not affected by the presence of bacteria (e.g., microscopy with a viability stain like trypan blue, or a reporter cell line).
-
Bacterial Viability: Determine the number of viable bacteria by lysing the eukaryotic cells (if the bacteria are intracellular) and plating the lysate on appropriate agar plates for colony counting.
-
Visualizations
Caption: Mechanism of A22 action on bacterial and eukaryotic cells.
Caption: Troubleshooting workflow for A22-induced cytotoxicity.
References
- 1. Antibacterial, cyto and genotoxic activities of A22 compound ((S-3, 4 -dichlorobenzyl) isothiourea hydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Improving the efficacy of A22 hydrochloride in different bacterial strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of A22 hydrochloride in various bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is A22 hydrochloride and what is its mechanism of action?
A22 hydrochloride, also known as S-(3,4-Dichlorobenzyl) isothiourea hydrochloride, is a chemical compound that functions as a reversible inhibitor of the bacterial protein MreB. MreB is a homolog of the eukaryotic protein actin and is a crucial component of the bacterial cytoskeleton. It plays a vital role in maintaining the rod shape of many bacteria, chromosome segregation, and cell division. A22 hydrochloride exerts its effect by binding to the ATP-binding pocket of MreB, which prevents the protein from polymerizing into filaments. This disruption of the MreB cytoskeleton leads to a loss of cell shape, causing rod-shaped bacteria to become spherical, and ultimately inhibits bacterial growth.[1][2][3][4][5]
Q2: Why does the efficacy of A22 hydrochloride vary between different bacterial strains?
The effectiveness of A22 hydrochloride can differ significantly between bacterial species, with generally higher potency observed against Gram-negative bacteria compared to Gram-positive bacteria.[1][2] Several factors contribute to this variability:
-
Variations in the MreB protein: The primary reason for the disparity in efficacy is thought to be variations in the amino acid sequence of the A22 binding pocket on the MreB protein among different bacterial species.[1]
-
Efflux pumps: Some bacteria possess efflux pumps that can actively transport A22 out of the cell, thereby reducing its intracellular concentration and diminishing its inhibitory effect.
-
Cell wall structure: The difference in cell wall composition between Gram-positive and Gram-negative bacteria may also influence the uptake of the compound.
Q3: Are there known resistance mechanisms to A22 hydrochloride?
Yes, bacteria can develop resistance to A22 hydrochloride. The known mechanisms include:
-
Target modification: Mutations in the mreB gene can alter the structure of the MreB protein, preventing A22 from binding effectively.
-
Efflux pumps: Overexpression or modification of efflux pumps can lead to increased removal of A22 from the bacterial cell.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low antibacterial activity observed | 1. Bacterial strain is not susceptible: The target bacterium may have an MreB variant that is not inhibited by A22 or possesses efficient efflux pumps. 2. Incorrect concentration of A22: The concentration used may be below the Minimum Inhibitory Concentration (MIC) for the specific strain. 3. Degradation of A22: Improper storage or handling of A22 or its solutions may lead to degradation. | 1. Verify the susceptibility of your bacterial strain by checking literature for reported MIC values or by performing a dose-response experiment. Consider using a different MreB inhibitor if the strain is known to be resistant. 2. Determine the MIC of A22 for your specific bacterial strain using the protocol provided below. 3. Ensure A22 hydrochloride powder is stored in a dry, dark place at 2-8°C. Prepare fresh stock solutions and use them within the recommended time frame. |
| Precipitation of A22 in culture medium | 1. Low solubility in aqueous solutions: A22 hydrochloride has limited solubility in water. 2. High concentration of A22: Exceeding the solubility limit of A22 in the final culture medium. | 1. Prepare a high-concentration stock solution in DMSO. 2. When diluting the DMSO stock into the aqueous culture medium, ensure the final DMSO concentration does not exceed a level that is toxic to the bacteria (typically ≤1%). Ensure the final A22 concentration is below its solubility limit in the medium. |
| Inconsistent results between experiments | 1. Variability in inoculum preparation: Inconsistent bacterial cell density in the initial culture. 2. Inaccurate pipetting: Errors in preparing serial dilutions of A22. 3. Instability of A22 solution: Using old or improperly stored A22 stock solutions. | 1. Standardize your inoculum preparation by measuring the optical density (OD) of the bacterial culture and diluting it to a consistent starting concentration for each experiment. 2. Use calibrated pipettes and ensure proper mixing at each dilution step. 3. Prepare fresh A22 stock solutions for each set of experiments or use aliquots that have been stored correctly. |
Quantitative Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of A22 hydrochloride against various bacterial strains, highlighting its differential efficacy.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference(s) |
| Escherichia coli (MG1655) | Negative | 3.13 | [2] |
| Escherichia coli (clinical isolates) | Negative | 4 - 64 | [4] |
| Pseudomonas aeruginosa (clinical isolates) | Negative | 2 - 64 | [4] |
| Salmonella typhimurium (NBRC13245) | Negative | 3.13 | [2] |
| Bacillus subtilis | Positive | 100 | [2] |
| Staphylococcus aureus (ATCC 29213) | Positive | >100 | [2] |
Experimental Protocols
Preparation of A22 Hydrochloride Stock Solution
Materials:
-
A22 hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of A22 hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Vortex the tube until the A22 hydrochloride is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
A22 hydrochloride stock solution (in DMSO)
-
Bacterial strain of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and pipettes
-
Incubator
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube of sterile broth. b. Incubate the broth culture at the optimal temperature for the bacterium until it reaches the mid-logarithmic phase of growth. c. Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute the adjusted bacterial suspension 1:150 in sterile broth to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
Preparation of A22 Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column. b. In the first well of each row to be tested, add 200 µL of the A22 stock solution diluted in broth to twice the highest desired final concentration. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. d. The eleventh well in each row should contain only broth and inoculum (positive control), and the twelfth well should contain only broth (negative control for sterility).
-
Inoculation and Incubation: a. Add 10 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 110 µL and the final bacterial density to approximately 5 x 10⁵ CFU/mL. b. Cover the plate and incubate at the appropriate temperature for 16-20 hours.
-
Reading the MIC: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of A22 hydrochloride that completely inhibits visible growth.
Visualizations
Caption: Mechanism of A22 hydrochloride action in bacteria.
Caption: Workflow for MIC determination of A22 hydrochloride.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Overcoming resistance to A22 hydrochloride in bacterial mutants
Welcome to the technical support center for A22 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals encountering and aiming to overcome bacterial resistance to A22, a potent inhibitor of the MreB protein.
Frequently Asked Questions (FAQs)
Q1: What is A22 hydrochloride and what is its mechanism of action?
A22 hydrochloride, also known as S-(3,4-dichlorobenzyl) isothiourea, is an inhibitor of the bacterial protein MreB. MreB is a homolog of eukaryotic actin and is crucial for maintaining the rod shape of many bacteria, as well as playing key roles in cell division, chromosome segregation, and cell wall synthesis.[1][2][3][4] A22 acts by binding to the ATP-binding pocket of MreB, which competitively inhibits ATP binding and destabilizes MreB filaments.[2][5] This disruption of the MreB cytoskeleton leads to the formation of spherical cells and ultimately inhibits bacterial growth.[6]
Q2: My bacterial cultures are showing resistance to A22. What is the likely cause?
The most common mechanism of acquired resistance to A22 is the emergence of point mutations in the mreB gene.[7] These mutations typically occur in the region of the gene that codes for the nucleotide-binding pocket of the MreB protein.[7][8] Such mutations can reduce the binding affinity of A22 to MreB, rendering the compound less effective.
Q3: Are there other factors that can contribute to A22 resistance?
Yes, other factors can influence the apparent resistance or tolerance to A22. For instance, some studies have shown that cell density can affect susceptibility to A22. Additionally, alterations in central metabolism, such as mutations in the tricarboxylic acid (TCA) cycle, can lead to increased tolerance to A22.[4] Efflux pumps, which are cellular transporters that can expel antimicrobial compounds from the bacterial cell, may also play a role in reducing the intracellular concentration of A22.
Troubleshooting Guide
Issue: Bacterial cultures are growing in the presence of A22 hydrochloride at concentrations that were previously inhibitory.
This is a common indication of the development of resistance. The following steps will guide you through the process of confirming, characterizing, and potentially overcoming this resistance.
Step 1: Confirm Resistance with a Minimum Inhibitory Concentration (MIC) Assay
Your first step should be to quantify the level of resistance. This is achieved by determining the Minimum Inhibitory Concentration (MIC) of A22 for your suspected resistant strain and comparing it to the MIC for the parent (susceptible) strain.
-
Expected Outcome: A significant increase in the MIC for the resistant strain compared to the parent strain.
Step 2: Identify the Genetic Basis of Resistance
If you have confirmed resistance, the next step is to determine if it is due to mutations in the mreB gene. This is typically done by PCR amplifying and sequencing the mreB gene from the resistant mutant.
-
Expected Outcome: Identification of one or more point mutations in the mreB gene. The table below lists some mutations in Caulobacter crescentus known to confer A22 resistance.
Table 1: Reported mreB Mutations Conferring Resistance to A22 Hydrochloride in Caulobacter crescentus
| Amino Acid Substitution | Location in Protein Structure |
|---|---|
| T167A | Near nucleotide-binding site |
| Q26P | Near nucleotide-binding site |
Data sourced from Gitai et al., 2005 and Aaron et al., 2007 as cited in[7].
The following diagram illustrates the mechanism of A22 inhibition and how mutations in MreB can lead to resistance.
Step 3: Overcoming A22 Resistance
If you have a confirmed A22-resistant mutant, there are several strategies you can employ to overcome this resistance.
A22 has been shown to have synergistic effects with a number of conventional antibiotics. This means that the combination of A22 and another antibiotic is more effective than either agent alone. This can be a powerful strategy to overcome resistance. A checkerboard assay can be used to determine the Fractional Inhibitory Concentration Index (FICI) to quantify the level of synergy.
-
Expected Outcome: An FICI of ≤ 0.5 indicates synergy.
Table 2: Synergistic Combinations of A22 Hydrochloride with Conventional Antibiotics
| Bacterial Species | Antibiotic | FICI Value | Interpretation |
|---|---|---|---|
| Pseudomonas aeruginosa | Ceftazidime | ≤ 0.5 | Synergy |
| Pseudomonas aeruginosa | Meropenem | ≤ 0.5 | Synergy |
| Pseudomonas aeruginosa | Gentamicin | ≤ 0.5 | Synergy |
| Pseudomonas aeruginosa | Ciprofloxacin | ≤ 0.5 | Synergy |
| Escherichia coli | Cefoxitin | ≤ 0.5 | Synergy |
| Escherichia coli | Azithromycin | ≤ 0.5 | Synergy |
Data is illustrative of findings presented in[9].
If resistance to A22 is persistent, consider exploring alternative strategies that are being investigated to combat antimicrobial resistance in general. These include:
-
Phage Therapy: The use of bacteriophages (viruses that infect bacteria) to specifically target and kill resistant strains.[10][11]
-
Antimicrobial Peptides (AMPs): These are naturally occurring or synthetic peptides that have broad-spectrum antimicrobial activity and can disrupt bacterial membranes.[11][12]
-
Targeting Virulence Factors: Instead of directly killing the bacteria, this approach aims to disarm them by inhibiting the production of toxins or other factors that contribute to disease.
-
Efflux Pump Inhibitors: If efflux is contributing to resistance, co-administration of an efflux pump inhibitor could restore A22 activity.[11]
The following diagram outlines a general workflow for troubleshooting A22 resistance.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
A22 hydrochloride stock solution
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
Procedure:
-
Prepare serial twofold dilutions of A22 hydrochloride in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should span the expected MIC.
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a growth control well (bacteria in CAMHB without A22) and a sterility control well (CAMHB only).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of A22 that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Assay for Synergy Testing
Materials:
-
96-well microtiter plates
-
CAMHB
-
Stock solutions of A22 hydrochloride and the second antibiotic
-
Standardized bacterial inoculum
Procedure:
-
In a 96-well plate, prepare serial twofold dilutions of A22 along the y-axis (rows) and the second antibiotic along the x-axis (columns).
-
The final plate should contain a range of concentrations of each drug alone and in combination.
-
Inoculate each well with a bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Include growth and sterility controls.
-
Incubate at 37°C for 16-20 hours.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the FICI as follows: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Additive/Indifference; > 4.0 = Antagonism.[9]
Protocol 3: Identification of mreB Mutations
1. PCR Amplification of the mreB Gene:
-
Design primers that flank the entire coding sequence of the mreB gene from your bacterial species of interest.
-
Extract genomic DNA from both the parent (susceptible) and the A22-resistant strains.
-
Perform a standard PCR reaction using a high-fidelity DNA polymerase to amplify the mreB gene.
-
Run the PCR product on an agarose gel to confirm the amplification of a single product of the correct size.[13]
2. PCR Product Purification:
-
Purify the PCR product from the agarose gel or directly from the PCR reaction using a commercially available kit. This is crucial to remove primers and dNTPs that can interfere with the sequencing reaction.
3. Sanger Sequencing:
-
Send the purified PCR product for Sanger sequencing.[13][14] It is recommended to sequence both the forward and reverse strands for accuracy.
-
Provide the sequencing facility with both the forward and reverse primers used for the initial PCR amplification.
4. Sequence Analysis:
-
Align the sequencing results from the resistant strain with the sequence from the parent strain using sequence alignment software (e.g., BLAST, Clustal Omega).
-
Identify any nucleotide differences, and if they are non-synonymous, determine the resulting amino acid change in the MreB protein.
References
- 1. Disruption of the MreB Elongasome Is Overcome by Mutations in the Tricarboxylic Acid Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Status of Targeting MreB for the Development of Antibiotics [frontiersin.org]
- 4. Frontiers | Disruption of the MreB Elongasome Is Overcome by Mutations in the Tricarboxylic Acid Cycle [frontiersin.org]
- 5. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial, cyto and genotoxic activities of A22 compound ((S-3, 4 -dichlorobenzyl) isothiourea hydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutations in the nucleotide binding pocket of MreB can alter cell curvature and polar morphology in Caulobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alternatives to overcoming bacterial resistances: State-of-the-art [bdigital.ufp.pt]
- 11. Combating Antimicrobial Resistance: Innovative Strategies Using Peptides, Nanotechnology, Phages, Quorum Sensing Interference, and CRISPR-Cas Systems [mdpi.com]
- 12. Harnessing Non-Antibiotic Strategies to Counter Multidrug-Resistant Clinical Pathogens with Special Reference to Antimicrobial Peptides and Their Coatings [mdpi.com]
- 13. Guidelines for Sanger sequencing and molecular assay monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
A22 hydrochloride solvent selection for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of A22 hydrochloride in in vitro assays. Here you will find information on solvent selection, detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure the successful application of this MreB inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is A22 hydrochloride and what is its mechanism of action?
A22 hydrochloride, also known as S-(3,4-dichlorobenzyl) isothiourea hydrochloride, is a cell-permeable compound that acts as a reversible inhibitor of the bacterial protein MreB.[1][2] MreB is a homolog of eukaryotic actin and is crucial for maintaining the rod shape of bacteria, cell wall synthesis, and chromosome segregation.[3][4] A22 is thought to interact with the ATP-binding site of MreB, preventing its polymerization into filaments.[1] This disruption of the MreB cytoskeleton leads to the formation of spherical cells and inhibits bacterial growth.[1]
Q2: Which solvents are recommended for preparing A22 hydrochloride stock solutions?
A22 hydrochloride exhibits good solubility in several organic solvents. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the most effective, dissolving the compound at concentrations of ≥20 mg/mL.[1] It is also soluble in ethanol at ≥1 mg/mL and in water at 2 mg/mL, although warming may be required for aqueous solutions.[1][2][5] For cell-based assays, preparing a concentrated stock solution in high-quality, anhydrous DMSO is the standard recommendation.[1]
Q3: My A22 hydrochloride solution precipitated after dilution in my cell culture medium. What should I do?
Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Optimize the dilution method: Perform a serial dilution of the stock solution in your cell culture medium rather than a single large dilution step. This gradual decrease in solvent concentration can prevent the compound from crashing out of solution.
-
Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the A22 hydrochloride stock solution. Adding a cold solution to a warmer one can induce precipitation.
-
Ensure rapid mixing: Add the stock solution to the pre-warmed medium while gently vortexing or swirling to promote rapid and uniform dispersion.
-
Lower the final concentration: The final concentration of A22 hydrochloride in your assay may be exceeding its solubility limit in the aqueous environment of the cell culture medium. Perform a solubility test by preparing a range of concentrations in your medium to determine the maximum achievable concentration without precipitation.
-
Control the final DMSO concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity and precipitation.[6]
Q4: What is the stability of A22 hydrochloride solutions?
A22 hydrochloride powder is stable for extended periods when stored correctly. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[5] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[1] Aqueous stock solutions are less stable and should be prepared fresh just before use; they are reported to be stable for up to 12 hours.[5]
Q5: Is A22 hydrochloride toxic to mammalian cells?
While A22 hydrochloride's primary target is the bacterial MreB protein, it can exhibit cytotoxic effects on eukaryotic cells at higher concentrations. One study on human peripheral blood mononuclear cells (PBMCs) showed that A22 maintained cell viability at the concentrations tested, with genotoxic effects only observed at the highest concentration of 32 µg/mL.[7] It is always recommended to perform a dose-response experiment with your specific cell line to determine the optimal concentration range that inhibits bacterial growth without significantly affecting the viability of your experimental host cells. Additionally, the solvent used to dissolve A22, typically DMSO, can be toxic to cells at concentrations above 0.5%-1%.[6] Therefore, it is important to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Data Presentation
Table 1: Solubility of A22 Hydrochloride in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 20 | ≥ 73.64 | Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[1] |
| DMF | ≥ 20 | ≥ 73.64 | |
| Ethanol | ≥ 1 | ≥ 3.68 | |
| Water | 2 | ~7.36 | Warming the solution may be necessary.[2][5] |
Experimental Protocols
Protocol 1: Preparation of A22 Hydrochloride Stock Solution
-
Materials:
-
A22 hydrochloride powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the A22 hydrochloride powder vial to room temperature before opening to prevent moisture condensation.
-
In a sterile environment (e.g., a laminar flow hood), add the appropriate volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Materials:
-
A22 hydrochloride stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) sterile cell culture medium or appropriate assay buffer
-
-
Procedure:
-
Thaw a single aliquot of the A22 hydrochloride stock solution at room temperature.
-
To minimize precipitation, perform a serial dilution. For example, to achieve a final concentration of 10 µM from a 10 mM stock, first prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed medium.
-
Add the stock or intermediate dilution to the pre-warmed cell culture medium while gently swirling to ensure rapid and even mixing. Important: Add the compound solution to the medium, not the other way around.
-
Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Prepare fresh working solutions for each experiment and use them immediately.
-
Mandatory Visualizations
Caption: A22 hydrochloride inhibits MreB polymerization, disrupting downstream processes.
Caption: General experimental workflow for using A22 hydrochloride in cell-based assays.
References
- 1. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Membrane Binding by Bacterial Actin MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial, cyto and genotoxic activities of A22 compound ((S-3, 4 -dichlorobenzyl) isothiourea hydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Filament organization of the bacterial actin MreB is dependent on the nucleotide state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of A22 Hydrochloride and Other MreB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of A22 hydrochloride with other notable inhibitors of the bacterial cytoskeletal protein MreB. The objective is to offer a comprehensive resource for researchers investigating bacterial cell shape determination, cell division, and the development of novel antimicrobial agents. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to MreB Inhibition
MreB, a prokaryotic homolog of actin, is a crucial protein in many rod-shaped bacteria, where it forms filamentous structures essential for maintaining cell shape, chromosome segregation, and guiding cell wall synthesis.[1][2] Its vital role in bacterial physiology makes it an attractive target for the development of new antibiotics.[2][3] A22 hydrochloride is a well-characterized S-benzylisothiourea derivative that reversibly inhibits MreB, leading to the formation of spherical cells and growth inhibition.[4][5] This guide compares the effects of A22 with other MreB inhibitors, including its less toxic analog MP265 and the indole-based compound CBR-4830.[3][6]
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for A22 hydrochloride and other MreB inhibitors, focusing on their antibacterial activity and inhibitory effects on MreB's ATPase function.
Table 1: Minimum Inhibitory Concentration (MIC) of MreB Inhibitors against Gram-Negative Bacteria
| Compound | Escherichia coli (ATCC 25922) | Klebsiella pneumoniae (ATCC 13883) | Acinetobacter baumannii (ATCC 19606) | Pseudomonas aeruginosa (ATCC 27853) |
| A22 Hydrochloride | 32 µg/mL | 128 µg/mL | 128 µg/mL | >256 µg/mL |
| CBR-4830 | 16 µg/mL | 32 µg/mL | 32 µg/mL | 32 µg/mL |
| TXH11106 * | 4 µg/mL | 8 µg/mL | 8 µg/mL | 8 µg/mL |
*TXH11106 is a third-generation MreB inhibitor included for comparative purposes.[7][8] Data is compiled from a study by Hussein et al., 2022.[7][8]
Table 2: Minimal Bactericidal Concentration (MBC) of MreB Inhibitors against Gram-Negative Bacteria
| Compound | Escherichia coli (ATCC 25922) | Klebsiella pneumoniae (ATCC 13883) | Acinetobacter baumannii (ATCC 19606) | Pseudomonas aeruginosa (ATCC 27853) |
| A22 Hydrochloride | 32 µg/mL | >256 µg/mL | >256 µg/mL | >256 µg/mL |
| CBR-4830 | 32 µg/mL | 128 µg/mL | 128 µg/mL | 128 µg/mL |
| TXH11106 * | 4 µg/mL | 8 µg/mL | 16 µg/mL | 32 µg/mL |
*TXH11106 is a third-generation MreB inhibitor included for comparative purposes.[7][8] Data is compiled from a study by Hussein et al., 2022.[7][8]
Table 3: IC50 Values for Inhibition of E. coli MreB ATPase Activity
| Compound | IC50 (µM) |
| A22 Hydrochloride | 447 ± 87 |
| CBR-4830 | 49 ± 8 |
| TXH11106 * | 14 ± 2 |
*TXH11106 is a third-generation MreB inhibitor included for comparative purposes.[8] Data is compiled from a study by Hussein et al., 2022.[8]
Mechanism of Action
A22 and its analogs, like MP265, function by binding to MreB, though not directly at the ATP-binding site. Instead, A22 is thought to bind to a pocket adjacent to the nucleotide-binding site, which interferes with ATP hydrolysis and destabilizes MreB filaments.[3][10][11] This disruption of MreB polymerization leads to a loss of cell shape, defects in chromosome segregation, and ultimately, inhibition of bacterial growth.[3][4] CBR-4830 also targets MreB, with resistance mutations mapping to the putative ATP-binding pocket, suggesting a direct interaction with this critical site.[12]
Mandatory Visualizations
Signaling Pathway
Caption: MreB's role in guiding peptidoglycan synthesis.
Experimental Workflow
Caption: Workflow for evaluating MreB inhibitors.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the broth microdilution method as described in multiple studies.[8][13]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
MreB inhibitor stock solution (e.g., A22 hydrochloride in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer or plate reader
Procedure:
-
Prepare two-fold serial dilutions of the MreB inhibitor in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after adding 50 µL of the bacterial suspension.
-
Include a positive control (no inhibitor) and a negative control (no bacteria) for each plate.
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the inhibitor that results in no visible bacterial growth, which can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).[8]
Analysis of Bacterial Cell Morphology
This protocol outlines a general method for observing changes in bacterial cell shape following treatment with an MreB inhibitor.
Materials:
-
Bacterial culture in logarithmic growth phase
-
MreB inhibitor
-
Microscope slides and coverslips
-
Fixative (e.g., methanol or paraformaldehyde)
-
Stain (e.g., DAPI for DNA, FM4-64 for membrane)
-
Phase-contrast or fluorescence microscope with a high-resolution camera
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Add the MreB inhibitor at a concentration known to affect growth (e.g., at or above the MIC).
-
Incubate the culture for a duration sufficient to observe morphological changes (this can range from minutes to a few hours).
-
At desired time points, withdraw a small aliquot of the culture.
-
Fix the cells by adding a suitable fixative and incubating for a short period.
-
Wash the cells to remove the fixative.
-
If using fluorescence microscopy, stain the cells with appropriate dyes.
-
Mount the cells on a microscope slide and cover with a coverslip.
-
Image the cells using phase-contrast microscopy to observe overall cell shape or fluorescence microscopy to visualize specific cellular components.
-
Analyze the images to quantify changes in cell dimensions (length, width) and shape, noting the transition from a rod to a spherical or ovoid morphology.[9]
In Vitro MreB Polymerization Assay (Light Scattering)
This protocol is based on methods used to monitor the polymerization of purified MreB protein in vitro.[14][15]
Materials:
-
Purified MreB protein
-
Polymerization buffer (e.g., 10 mM Imidazole pH 7.0, 50 mM KCl, 1 mM MgCl2)
-
ATP solution
-
MreB inhibitor
-
Fluorometer or a dedicated light scattering instrument
Procedure:
-
Keep the purified MreB protein on ice to prevent premature polymerization.
-
In a cuvette, combine the polymerization buffer and the desired concentration of the MreB inhibitor.
-
Add the purified MreB protein to the cuvette to a final concentration above its critical concentration for polymerization (e.g., 5 µM).[16]
-
Initiate the polymerization reaction by adding ATP to a final concentration of approximately 200 µM.[16]
-
Immediately place the cuvette in the instrument and begin monitoring the increase in right-angle light scattering at a wavelength of 400 nm over time.[16]
-
Record the data until the scattering signal reaches a plateau, indicating the polymerization has reached equilibrium.
-
Compare the polymerization kinetics (lag phase, rate, and final extent) of MreB in the presence and absence of the inhibitor to determine its effect on MreB assembly.[16]
Conclusion
A22 hydrochloride remains a valuable tool for studying the bacterial cytoskeleton due to its well-characterized inhibitory effect on MreB. However, its utility in clinical applications may be limited by its toxicity and modest activity against certain Gram-negative pathogens.[4] Analogs such as MP265 offer a less toxic alternative for in vitro and cell-based studies.[6] Other classes of MreB inhibitors, like CBR-4830 and the more recent TXH11106, demonstrate improved potency and a broader spectrum of activity, highlighting the continued potential of MreB as a target for novel antibiotic development.[7][8][12] The experimental protocols and comparative data presented in this guide are intended to facilitate further research in this promising area.
References
- 1. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Status of Targeting MreB for the Development of Antibiotics [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. MreB Forms Subdiffraction Nanofilaments during Active Growth in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MreB drives de novo rod morphogenesis in Caulobacter crescentus via remodeling of the cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. TXH11106: A Third-Generation MreB Inhibitor with Enhanced Activity against a Broad Range of Gram-Negative Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of inhibition of host MreB on the infection of thermophilic phage GVE2 in high temperature environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of A22 on the Conformation of Bacterial Actin MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Novel Indole Compound That Inhibits Pseudomonas aeruginosa Growth by Targeting MreB Is a Substrate for MexAB-OprM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification and Characterization of Escherichia coli MreB Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. POLYMERIZATION PROPERTIES OF THE T. MARITIMA ACTIN, MreB: ROLES OF TEMPERATURE, NUCLEOTIDES AND IONS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Validating the Specificity of A22 Hydrochloride for the MreB Protein
Introduction
In the quest for novel antibiotics to combat rising antimicrobial resistance, the bacterial cytoskeleton has emerged as a promising target. A key component of this cytoskeleton in most rod-shaped bacteria is the MreB protein, an actin homolog essential for maintaining cell shape, chromosome segregation, and cell wall synthesis.[1][2] A22 hydrochloride, or S-(3,4-dichlorobenzyl)isothiourea, is a small molecule inhibitor widely used to study MreB function.[3] Its primary mode of action involves the disruption of MreB polymerization, leading to a characteristic change in bacterial morphology from rod-shaped to spherical and ultimately inhibiting bacterial growth.[4][5]
This guide provides a detailed comparison of A22 hydrochloride with other MreB inhibitors, focusing on experimental data that validates its specificity for the MreB protein. We will delve into the experimental protocols used for this validation and present quantitative data to offer a clear performance comparison for researchers in microbiology and drug development.
Mechanism of Action: How A22 Targets MreB
However, subsequent X-ray crystallography studies provided a more nuanced view, revealing that A22 binds to a pocket adjacent to the nucleotide-binding site.[4] This suggests a non-competitive or allosteric mode of inhibition. According to this model, A22 and ATP can bind to MreB simultaneously at distinct sites.[4] The binding of A22 is thought to induce a conformational change in MreB that impedes the release of inorganic phosphate (Pi) after ATP hydrolysis or antagonizes the structural changes required for stable filament formation, ultimately leading to filament instability.[4][9]
Despite the differing models, the functional outcome remains consistent: A22 disrupts the formation of functional MreB polymers, which are crucial for guiding the machinery of cell wall synthesis.[3]
Figure 1: Competing models for the mechanism of A22 inhibition of MreB.
Comparative Analysis of MreB Inhibitors
While A22 is a foundational tool for studying MreB, several other compounds have been developed, offering varying potency and properties. The following tables summarize the quantitative data comparing A22 with its alternatives.
Table 1: Inhibition of E. coli MreB (EcMreB) ATPase Activity
| Compound | Generation | IC₅₀ (µM) | Reference |
| A22 | First | 447 ± 87 | [10] |
| CBR-4830 | Second | 49 ± 8 | [10][11] |
| TXH11106 | Third | 14 ± 2 | [10] |
Lower IC₅₀ values indicate greater potency in inhibiting MreB's enzymatic activity.
Table 2: Minimum Inhibitory Concentration (MIC) Against Gram-Negative Pathogens
| Compound | E. coli (µg/mL) | K. pneumoniae (µg/mL) | A. baumannii (µg/mL) | P. aeruginosa (µg/mL) | Reference |
| A22 | 32 | >256 | >256 | >256 | [10] |
| CBR-4830 | 8 | 64 | 128 | 128 | [10] |
| TXH11106 | 4 | 8 | 16 | 32 | [10] |
MIC values represent the lowest concentration of the compound that prevents visible bacterial growth. Lower values indicate higher antibacterial efficacy.
Validating Specificity: Experimental Approaches
Confirming that the effects of A22 are due to its specific interaction with MreB is crucial. A multi-faceted approach involving in vitro and in vivo experiments is typically employed.
Figure 2: Experimental workflow for validating the specificity of an MreB inhibitor.
Potential Off-Target Effects
While A22 is a powerful tool for studying MreB, it is important to consider potential off-target effects. Some studies suggest that A22 can exhibit MreB-independent cytotoxicity, with effects varying based on drug concentration and bacterial species.[2] Furthermore, due to the structural homology between bacterial MreB and eukaryotic actin, there is evidence that A22 can bind to and disrupt eukaryotic actin organization, leading to toxicity in yeast and human cells at certain concentrations.[12] This underscores the importance of using appropriate controls and validating findings with complementary methods, such as genetic depletion of MreB.
Experimental Protocols
MreB ATPase Activity Assay
This assay quantifies the enzymatic activity of MreB by measuring the rate of ATP hydrolysis. Inhibition of this activity is a key indicator of target engagement.
-
Objective: To determine the IC₅₀ value of an inhibitor for MreB ATPase activity.
-
Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is measured using a malachite green-based colorimetric assay.
-
Methodology:
-
Purified MreB protein is incubated in a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT).
-
The inhibitor (e.g., A22, CBR-4830) is added at various concentrations.
-
The reaction is initiated by adding a defined concentration of ATP (e.g., 1 mM).
-
The mixture is incubated at a constant temperature (e.g., 37°C) for a set time (e.g., 30 minutes).
-
The reaction is stopped, and a malachite green reagent is added.
-
After color development, the absorbance is measured at ~650 nm.
-
The amount of Pi released is calculated from a standard curve.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10][11]
-
In Vitro MreB Polymerization Assay
This assay visually confirms the effect of an inhibitor on the assembly of MreB filaments.
-
Objective: To assess the ability of an inhibitor to prevent MreB polymerization.
-
Principle: MreB polymerization into filaments can be monitored by techniques such as fluorescence microscopy (using labeled MreB) or light scattering.
-
Methodology:
-
Purified, fluorescently-labeled MreB (e.g., N-terminally labeled with a fluorophore) is prepared in a polymerization buffer.
-
The inhibitor (A22) or a vehicle control (e.g., DMSO) is added to the MreB solution.
-
Polymerization is induced by adding ATP and MgCl₂.
-
The solution is incubated to allow for filament formation.
-
Aliquots are taken at different time points, placed on a microscope slide, and visualized using fluorescence microscopy.
-
The extent of polymerization is assessed by observing the formation and length of filaments. A22 treatment is expected to show diffuse fluorescence or short, aberrant polymers compared to the long filaments in the control group.[6][7]
-
Cell Morphology Analysis
This in vivo assay confirms the phenotypic consequence of MreB inhibition in live bacteria.
-
Objective: To observe the effect of the inhibitor on bacterial cell shape.
-
Principle: Inhibition of MreB function disrupts the maintenance of a rod shape, causing cells to become spherical or ovoid.
-
Methodology:
-
A mid-logarithmic phase culture of rod-shaped bacteria (e.g., E. coli) is treated with the inhibitor at a concentration near its MIC. A vehicle control is run in parallel.
-
The culture is incubated for a period sufficient to affect cell shape (e.g., 2-3 generations).
-
Aliquots of the treated and control cultures are immobilized on an agarose pad on a microscope slide.
-
Cells are visualized using phase-contrast or differential interference contrast (DIC) microscopy.
-
Images are captured, and changes in cell morphology (e.g., cell length, width, and circularity) are quantified using image analysis software.[5][10]
-
Conclusion
A22 hydrochloride remains a cornerstone for probing the function of the bacterial cytoskeletal protein MreB. Experimental data from direct binding, ATPase inhibition, and polymerization assays robustly validate its specificity for MreB. While newer generation inhibitors like CBR-4830 and TXH11106 demonstrate enhanced potency and a broader spectrum of activity, A22's well-characterized mechanism provides a critical baseline for comparison. Researchers should, however, remain cognizant of potential off-target effects, particularly at higher concentrations, and employ orthogonal validation strategies. The protocols and comparative data presented in this guide offer a framework for the rigorous evaluation of A22 and other MreB-targeting compounds, aiding in the development of the next generation of cytoskeletal antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Status of Targeting MreB for the Development of Antibiotics [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. TXH11106: A Third-Generation MreB Inhibitor with Enhanced Activity against a Broad Range of Gram-Negative Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel MreB inhibitors with antibacterial activity against Gram (−) bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Genetic Validation of A22 Hydrochloride's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of A22 hydrochloride, a well-characterized inhibitor of the bacterial cytoskeletal protein MreB, with its alternatives. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate the mechanism of action and the genetic basis of resistance.
Introduction to MreB Inhibition
MreB, a prokaryotic homolog of actin, is a crucial protein for maintaining the rod shape of many bacteria, playing vital roles in cell wall synthesis, chromosome segregation, and cell polarity.[1][2] Its essential nature and conservation across many pathogenic bacterial species make it an attractive target for novel antibiotic development.[2] A22 hydrochloride is a benzylisothiourea compound that was one of the first identified inhibitors of MreB.[3] It functions by interacting with the ATP-binding pocket of MreB, disrupting its polymerization into filaments.[4][5] This disruption leads to a cascade of effects, ultimately causing the bacterial cells to lose their rod shape and become spherical, which impairs their growth and viability.[3][5]
Comparative Analysis of MreB Inhibitors
Several other compounds targeting MreB have been developed and characterized. This section compares the performance of A22 hydrochloride with key alternatives: CBR-4830 and the third-generation inhibitor, TXH11106.
Inhibition of MreB ATPase Activity
The inhibitory effect of these compounds on the ATPase activity of purified E. coli MreB (EcMreB) provides a direct measure of their target engagement. The half-maximal inhibitory concentration (IC50) is a standard metric for this comparison.
| Compound | IC50 (µM) for EcMreB ATPase Inhibition | Reference |
| A22 Hydrochloride | 447 ± 87 | [6][7] |
| CBR-4830 | 49 ± 8 | [6][7] |
| TXH11106 | 14 ± 2 | [6][7] |
As the data indicates, TXH11106 is the most potent inhibitor of MreB ATPase activity, followed by CBR-4830, with A22 hydrochloride being the least potent among the three.
Antibacterial Activity
The ultimate measure of an antibiotic's efficacy is its ability to inhibit bacterial growth (Minimum Inhibitory Concentration, MIC) and to kill bacteria (Minimum Bactericidal Concentration, MBC). The following table summarizes the in vitro activity of A22 hydrochloride and its alternatives against a panel of clinically relevant Gram-negative pathogens.
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| A22 Hydrochloride | E. coli ATCC 25922 | 16 | 32 | [6] |
| K. pneumoniae ATCC 13883 | 32 | 64 | [6] | |
| A. baumannii ATCC 19606 | 128 | 256 | [6] | |
| P. aeruginosa ATCC 27853 | >256 | >256 | [6] | |
| CBR-4830 | E. coli ATCC 25922 | 8 | 16 | [6] |
| K. pneumoniae ATCC 13883 | 16 | 64 | [6] | |
| A. baumannii ATCC 19606 | 32 | 128 | [6] | |
| P. aeruginosa ATCC 27853 | 64 | 128 | [6] | |
| TXH11106 | E. coli ATCC 25922 | 4 | 4 | [6] |
| K. pneumoniae ATCC 13883 | 8 | 8 | [6] | |
| A. baumannii ATCC 19606 | 8 | 16 | [6] | |
| P. aeruginosa ATCC 27853 | 8 | 32 | [6] |
The trend in antibacterial activity mirrors the MreB ATPase inhibition data, with TXH11106 demonstrating the most potent antibacterial effects across all tested strains.
Genetic Validation of A22's Mechanism of Action
The most compelling evidence for a drug's mechanism of action comes from genetic studies that link mutations in the target protein to drug resistance. In the case of A22, spontaneous resistant mutants consistently harbor mutations in the mreB gene.
A22-Resistant MreB Mutations
Studies in Caulobacter crescentus have identified numerous single amino acid substitutions in MreB that confer resistance to A22.[8] These mutations predominantly cluster near the nucleotide-binding pocket of the MreB protein.[8] This provides strong genetic evidence that A22 directly targets MreB.
Some of the identified mutations include:
-
T167A: This was the most frequently isolated mutation in one study.[8]
-
L17Q, D83Y, A125V, G329C: These mutations have also been shown to confer A22 resistance.[9]
The mechanism of resistance conferred by these mutations is thought to be a reduction in the binding affinity of A22 to the MreB protein, thereby preventing the drug from exerting its inhibitory effect.[1]
Experimental Protocols
MreB ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by purified MreB in the presence and absence of inhibitors.
Materials:
-
Purified MreB protein
-
Assay buffer: 50 mM Tris-HCl (pH 7.0), 50 mM KCl, 2 mM MgCl₂, 5 mM DTT, 10% glycerol
-
ATP solution
-
MreB inhibitor (A22, CBR-4830, TXH11106) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
Procedure:
-
Prepare reaction mixtures containing the assay buffer, a fixed concentration of MreB, and varying concentrations of the inhibitor.
-
Initiate the reaction by adding ATP to the mixture.
-
Incubate the reactions at a constant temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Measure the amount of inorganic phosphate released using a phosphate detection reagent and a spectrophotometer.
-
Plot the rate of phosphate release as a function of inhibitor concentration to determine the IC50 value.[10][11]
In Vitro MreB Polymerization Assay
This assay visually or quantitatively assesses the effect of inhibitors on the polymerization of MreB into filaments.
Materials:
-
Purified MreB protein
-
Polymerization buffer: 10 mM imidazole (pH 7.0), 20 mM KCl, 1 mM MgCl₂
-
ATP solution
-
MreB inhibitor
-
Fluorescence microscope (for visualization with fluorescently labeled MreB) or a spectrophotometer (for light scattering measurements)
Procedure (Light Scattering):
-
Prepare reaction mixtures containing the polymerization buffer, a fixed concentration of MreB, and varying concentrations of the inhibitor.
-
Initiate polymerization by adding ATP.
-
Monitor the increase in light scattering at a 90° angle over time using a spectrophotometer. An increase in light scattering indicates filament formation.
-
Compare the polymerization kinetics in the presence and absence of the inhibitor.[1]
Bacterial Cell Shape Analysis
This experiment evaluates the morphological changes in bacteria upon treatment with MreB inhibitors.
Materials:
-
Bacterial culture (e.g., E. coli)
-
Growth medium (e.g., LB broth)
-
MreB inhibitor
-
Microscope slides and coverslips
-
Phase-contrast or differential interference contrast (DIC) microscope
-
Image analysis software
Procedure:
-
Grow a bacterial culture to the exponential phase.
-
Treat the culture with a sub-lethal concentration of the MreB inhibitor.
-
Incubate the culture for a specific duration.
-
Take samples at different time points and prepare wet mounts on microscope slides.
-
Observe the cells under the microscope and capture images.
-
Use image analysis software to quantify changes in cell length, width, and overall shape.[12]
Visualizing the Mechanism and Experimental Workflow
Signaling Pathway of MreB Inhibition
Caption: A22 hydrochloride inhibits MreB polymerization, disrupting cell shape.
Experimental Workflow for Genetic Validation
Caption: Workflow for identifying A22-resistant mutations in the mreB gene.
Logical Relationship of MreB Function and Inhibition
Caption: Logical flow of MreB function and its inhibition by A22 hydrochloride.
References
- 1. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel MreB inhibitors with antibacterial activity against Gram (−) bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A22 (antibiotic) - Wikipedia [en.wikipedia.org]
- 6. TXH11106: A Third-Generation MreB Inhibitor with Enhanced Activity against a Broad Range of Gram-Negative Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mutations in the nucleotide binding pocket of MreB can alter cell curvature and polar morphology in Caulobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutations in cell elongation genes mreB, mrdA and mrdB suppress the shape defect of RodZ-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. Purification and Characterization of Escherichia coli MreB Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell shape affects bacterial colony growth under physical confinement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MreB Inhibitors: A22 and its Analog MP265
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of A22 and its structural analog, MP265, two potent inhibitors of the bacterial cytoskeletal protein MreB. MreB is a crucial protein for maintaining cell shape in many rod-shaped bacteria, making it an attractive target for novel antibiotic development.[1] This analysis is supported by experimental data to aid researchers in selecting the appropriate tool for their specific research needs.
Introduction to A22 and MP265
A22, or S-(3,4-dichlorobenzyl) isothiourea, is a well-characterized inhibitor of MreB that disrupts the bacterial actin cytoskeleton, leading to defects in cell morphology and chromosome segregation.[2] MP265 is a structural analog of A22, developed to improve upon the toxicological profile of the parent compound. Both compounds are valuable research tools for studying the bacterial cytoskeleton and hold potential as leads for new antibacterial agents.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for A22 and MP265, providing a direct comparison of their biological activity and target engagement.
| Parameter | A22 | MP265 | Bacterial Strain(s) | Reference |
| Binding Free Energy (to MreB) | -35.9 ± 2 kBT | -45.5 ± 2.5 kBT | Not Applicable | [3] |
| Minimum Inhibitory Concentration (MIC) | 4–64 µg/mL | Growth inhibition observed at similar concentrations to A22 | Escherichia coli | [4][5] |
| Minimum Inhibitory Concentration (MIC) | 2–64 µg/mL | Not explicitly reported | Pseudomonas aeruginosa | [5] |
| Cytotoxicity | More Toxic | Less Toxic | Caulobacter crescentus |
Note: While direct, side-by-side MIC values for MP265 from a single study were not available in a tabular format, graphical data indicates that it inhibits the growth of E. coli at concentrations comparable to A22.[4]
Mechanism of Action and Cellular Effects
Both A22 and MP265 function by inhibiting the polymerization of MreB.[1] A22 has been shown to be a competitive inhibitor of ATP binding to MreB, which induces a state in the protein that has a greatly reduced affinity for polymerization.[2][6] This disruption of the MreB cytoskeleton leads to a characteristic change in bacterial morphology from a rod shape to a spherical or coccoid form.
Experimental Methodologies
MreB Polymerization Assay (Light Scattering)
This protocol is adapted from a method used to characterize the effect of A22 on MreB polymerization.[6]
Objective: To monitor the polymerization of MreB in the presence and absence of inhibitors by measuring changes in light scattering over time.
Materials:
-
Purified MreB protein
-
Polymerization Buffer (10 mM imidazole, pH 7.0, 50 mM KCl, 1 mM MgCl2, 1 mM DTT)
-
ATP solution
-
A22 and/or MP265 dissolved in a suitable solvent (e.g., DMSO)
-
Spectrofluorometer capable of 90° light scattering measurements
Procedure:
-
Prepare a solution of MreB in Polymerization Buffer to the desired final concentration (e.g., 5 µM).
-
Add the inhibitor (A22 or MP265) or an equivalent volume of solvent (for control) to the MreB solution and incubate for a short period.
-
Initiate polymerization by adding ATP to a final concentration of 1 mM.
-
Immediately place the sample in the spectrofluorometer and begin recording the light scattering intensity at a 90° angle (excitation and emission wavelengths set to 360 nm) over time.
-
Monitor the change in light scattering, which corresponds to the formation of MreB polymers. A typical polymerization curve will show a lag phase, a polymerization phase (increasing scatter), and a steady-state phase (plateau).
-
Compare the polymerization curves of the control and inhibitor-treated samples to determine the effect of the compounds on the rate and extent of MreB polymerization.
Visualizing the Impact: Signaling Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Inhibition of MreB polymerization by A22 and MP265.
Caption: Workflow for the MreB polymerization light scattering assay.
References
- 1. researchgate.net [researchgate.net]
- 2. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of A22 hydrochloride results with genetic knockouts of MreB
Introduction
MreB, a prokaryotic homolog of actin, is a crucial protein for maintaining the rod shape of many bacteria.[1][2] It forms filamentous structures beneath the cell membrane, guiding the synthesis of the cell wall to ensure proper elongation and maintenance of cell morphology.[3][4] Given its essential role in bacterial physiology, MreB has emerged as a promising target for novel antibiotics.[3]
A22 hydrochloride is a well-characterized small molecule inhibitor of MreB.[2] It disrupts the MreB cytoskeleton, leading to defects in cell shape, chromosome segregation, and ultimately, cell death.[5][6] The phenotypic effects of A22 treatment often mirror those observed in genetic knockouts of the mreB gene. This guide provides a detailed comparison of the results obtained from using A22 hydrochloride and from genetic knockouts of MreB, offering researchers a comprehensive understanding of these two key approaches to studying MreB function.
Mechanism of Action
A22 Hydrochloride: A22, or S-(3,4-dichlorobenzyl) isothiourea, acts as a reversible inhibitor of MreB.[6][7][8] While initially thought to be a competitive inhibitor of ATP binding, more recent crystallographic studies have shown that A22 and ATP bind to distinct sites on MreB.[9] A22 binding is proposed to impede an ATP-induced conformational change necessary for MreB to polymerize into stable filaments.[9] This disruption of MreB polymerization leads to the disassembly of the cytoskeletal structures that are essential for maintaining a rod shape.[5][10]
MreB Genetic Knockouts: A genetic knockout of the mreB gene involves deleting or disrupting the gene at the chromosomal level. This complete removal of the MreB protein results in a total loss of its function.[11] Consequently, the cell is unable to form the MreB filaments required for directed cell wall synthesis.
Comparative Analysis of Phenotypes
The functional disruption of MreB, whether by chemical inhibition with A22 or by genetic knockout, leads to a range of similar phenotypic consequences. The primary and most evident effect is a change in cell morphology.
| Phenotypic Trait | A22 Hydrochloride Treatment | MreB Genetic Knockout | References |
| Cell Shape | Induces a transition from a rod shape to a spherical or coccoid form. | Results in spherical or lemon-shaped cells. | [1][6][7][11][12] |
| Cell Viability | Leads to cell death, with a reported Minimum Inhibitory Concentration (MIC) of 3.1 µg/ml in E. coli. | MreB is essential for viability under normal growth conditions; knockouts are often lethal. | [13][14] |
| Chromosome Segregation | Causes defects in chromosome partitioning. | Leads to irregular chromosome segregation. | [5][9][13] |
| Cell Wall Synthesis | Disrupts the organized insertion of new peptidoglycan, leading to diffuse cell wall synthesis. | Results in disorganized cell wall synthesis. | [2][15] |
| Biofilm Formation | Can inhibit biofilm formation. | Not explicitly detailed, but impaired motility and adhesion would likely affect biofilm formation. | [9] |
Experimental Protocols
A22 Hydrochloride Treatment
Objective: To observe the phenotypic effects of MreB inhibition using A22 hydrochloride.
Materials:
-
Bacterial culture (e.g., E. coli)
-
A22 hydrochloride solution (stock solution typically prepared in DMSO)
-
Growth medium (e.g., Luria-Bertani broth)
-
Microscope with imaging capabilities
Procedure:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Add A22 hydrochloride to the culture at a desired final concentration (e.g., a sublethal concentration of 1 µg/ml or a higher concentration of 10 µg/ml).[14]
-
Incubate the treated culture under appropriate growth conditions.
-
At various time points, take aliquots of the culture for microscopic analysis.
-
Observe and record changes in cell morphology, comparing treated cells to an untreated control.
MreB Genetic Knockout
Objective: To generate a bacterial strain lacking a functional mreB gene to study its role.
Materials:
-
Wild-type bacterial strain (e.g., E. coli)
-
Plasmids and reagents for gene knockout (e.g., using lambda red recombineering)
-
Antibiotics for selection
-
PCR reagents for verification
Procedure (Example using Lambda Red Recombineering):
-
Design PCR primers to amplify an antibiotic resistance cassette flanked by sequences homologous to the regions upstream and downstream of the mreB gene.
-
Transform the wild-type strain with a plasmid expressing the lambda red recombinase enzymes.
-
Induce the expression of the recombinase.
-
Electroporate the amplified antibiotic resistance cassette into the induced cells.
-
Plate the cells on a selective medium containing the appropriate antibiotic to select for successful recombinants.
-
Verify the gene knockout by PCR using primers that flank the mreB gene.
Visualizing the Comparison
To illustrate the cross-validation logic and the experimental workflow, the following diagrams are provided.
Caption: Logical diagram illustrating the cross-validation of MreB's function.
References
- 1. MreB - Wikipedia [en.wikipedia.org]
- 2. What are Rod shape-determining protein mreB modulators and how do they work? [synapse.patsnap.com]
- 3. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A22 (antibiotic) - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial, cyto and genotoxic activities of A22 compound ((S-3, 4 -dichlorobenzyl) isothiourea hydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Status of Targeting MreB for the Development of Antibiotics [frontiersin.org]
- 10. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mutations in the nucleotide binding pocket of MreB can alter cell curvature and polar morphology in Caulobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Disruption of the MreB Elongasome Is Overcome by Mutations in the Tricarboxylic Acid Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to build a bacterial cell: MreB as the foreman of E. coli construction - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Interaction: A Guide to Biochemical Assays for Confirming A22's Binding to MreB
For researchers, scientists, and drug development professionals, confirming the direct interaction between a small molecule and its target protein is a critical step in the validation process. This guide provides a comparative overview of key biochemical assays used to validate the binding of the bacterial cell shape inhibitor A22 to its target, the cytoskeletal protein MreB. We present supporting experimental data for A22 and its alternatives, detailed methodologies for cornerstone experiments, and visual workflows to elucidate the experimental process.
The compound A22, S-(3,4-dichlorobenzyl)isothiourea, has been identified as an inhibitor of MreB, a prokaryotic homolog of actin.[1] MreB is essential for maintaining the rod shape of many bacteria, making it a promising target for novel antibiotics.[1] A22 disrupts the bacterial actin cytoskeleton, leading to defects in cell morphology and chromosome segregation.[2] Understanding the direct binding of A22 to MreB is crucial for elucidating its mechanism of action and for the development of more potent derivatives.
Comparative Analysis of MreB Inhibitors
Several compounds have been identified as MreB inhibitors. This section provides a quantitative comparison of A22 with other notable inhibitors, CBR-4830 and TXH11106. The data presented below is sourced from studies on various Gram-negative pathogens.
| Inhibitor | Target | Organism(s) | Assay Type | Metric | Value | Reference |
| A22 | MreB | E. coli, K. pneumoniae, A. baumannii, P. aeruginosa | Antibacterial Activity | MIC | 4 - >256 µg/mL | [3] |
| E. coli, K. pneumoniae, A. baumannii, P. aeruginosa | Antibacterial Activity | MBC | 32 - >256 µg/mL | [3] | ||
| E. coli | ATPase Inhibition | IC50 | Not specified, but 32-fold higher than TXH11106 | [3] | ||
| MreB (nucleotide-free) | Thermotoga maritima | Saturation Transfer Difference NMR | Kd | ≤ 1.3 µM | ||
| CBR-4830 | MreB | E. coli, K. pneumoniae, A. baumannii, P. aeruginosa | Antibacterial Activity | MIC | 2 - 4 fold lower than A22 | [3] |
| E. coli, K. pneumoniae, A. baumannii, P. aeruginosa | Antibacterial Activity | MBC | 2 - 8 fold lower than A22 | [3] | ||
| E. coli | ATPase Inhibition | IC50 | Not specified, but 3.5-fold higher than TXH11106 | [3] | ||
| TXH11106 | MreB | E. coli, K. pneumoniae, A. baumannii, P. aeruginosa | Antibacterial Activity | MIC | 4 - 64 fold lower than A22 | [3] |
| E. coli, K. pneumoniae, A. baumannii, P. aeruginosa | Antibacterial Activity | MBC | 4 - >8 fold lower than A22 | [3] | ||
| E. coli | ATPase Inhibition | IC50 | 32-fold lower than A22 | [3] |
Experimental Workflow for Validating A22-MreB Binding
The following diagram illustrates a comprehensive workflow employing a suite of biochemical and biophysical assays to robustly confirm and characterize the binding of A22 to MreB.
Caption: A workflow of biochemical assays to confirm and characterize the binding of A22 to MreB.
Detailed Experimental Protocols
Saturation Transfer Difference (STD) NMR Spectroscopy
Objective: To directly observe the binding of A22 to MreB and identify the parts of the A22 molecule that are in close proximity to the protein.
Principle: This technique relies on the transfer of saturation from the protein to a bound ligand. Protons on the small molecule that are close to the protein will receive saturation, resulting in a decrease in their NMR signal intensity. By subtracting a spectrum with protein saturation from a reference spectrum without, a difference spectrum is obtained which only shows signals from the binding ligand.[4]
Methodology:
-
Sample Preparation: Prepare a solution of purified, nucleotide-free MreB protein in an appropriate deuterated buffer (e.g., phosphate buffer in D₂O). The protein concentration should be in the low micromolar range. A stock solution of A22 in a compatible deuterated solvent (e.g., DMSO-d₆) is also prepared.
-
NMR Data Acquisition:
-
Acquire a reference ¹H NMR spectrum of a sample containing MreB and A22.
-
Acquire a second spectrum with selective saturation of a region of the MreB proton spectrum where A22 does not have signals (e.g., the aliphatic region). This is the "on-resonance" spectrum.
-
Acquire a third spectrum with the saturation frequency set to a region where neither the protein nor the ligand has signals. This is the "off-resonance" spectrum.
-
-
Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Analysis: Protons on A22 that show signals in the STD spectrum are in close contact with MreB. The intensity of the STD signals can provide information about the proximity of each part of the A22 molecule to the protein surface.
Light Scattering Assay
Objective: To monitor the effect of A22 on the kinetics of MreB polymerization.
Principle: The polymerization of MreB into filaments causes an increase in light scattering. This can be monitored over time using a spectrophotometer or a dedicated light scattering instrument.
Methodology:
-
Reaction Setup: Prepare reaction mixtures containing purified MreB in a polymerization buffer (e.g., 50 mM Tris-HCl pH 7.0, 50 mM KCl, 2 mM MgCl₂, 2 mM ATP).[5]
-
Initiation of Polymerization: Add ATP to the reaction mixture to initiate polymerization.
-
Light Scattering Measurement: Immediately place the reaction mixture in a cuvette and measure the light scattering at a 90° angle over time.[5]
-
Inhibitor Assay: Repeat the experiment with increasing concentrations of A22 to observe its effect on the rate and extent of MreB polymerization. A reduction in the rate and final intensity of light scattering indicates inhibition of polymerization.[2]
Sedimentation Assay
Objective: To determine the critical concentration of MreB polymerization and how it is affected by A22.
Principle: MreB monomers will remain in the supernatant after ultracentrifugation, while MreB polymers will pellet. By measuring the amount of MreB in the supernatant at different total protein concentrations, the critical concentration for polymerization can be determined.
Methodology:
-
Polymerization: Incubate different concentrations of purified MreB in polymerization buffer with or without A22 to allow polymerization to reach steady state.
-
Ultracentrifugation: Centrifuge the samples at high speed (e.g., 100,000 x g) to pellet the MreB filaments.
-
Supernatant Analysis: Carefully collect the supernatant and determine the concentration of MreB using a protein quantification method like SDS-PAGE with densitometry or a Bradford assay.
-
Data Analysis: Plot the concentration of MreB in the supernatant versus the total MreB concentration. The x-intercept of the linear portion of the graph represents the critical concentration. An increase in the critical concentration in the presence of A22 indicates that it inhibits MreB polymerization.[6]
ATPase Activity Assay
Objective: To measure the effect of A22 on the ATP hydrolysis activity of MreB.
Principle: MreB exhibits ATPase activity that is coupled to its polymerization. This activity can be measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing purified MreB in a suitable buffer with ATP and MgCl₂.
-
Inhibitor Addition: Add varying concentrations of A22 to the reaction mixtures.
-
Enzymatic Reaction: Incubate the reactions at a constant temperature (e.g., 37°C) for a defined period.
-
Phosphate Detection: Stop the reaction and measure the amount of released Pi using a colorimetric method, such as the malachite green assay.[7]
-
Data Analysis: Plot the rate of Pi release as a function of the A22 concentration to determine the IC50 value, which is the concentration of A22 required to inhibit 50% of the MreB ATPase activity.
Fluorescence Microscopy
Objective: To visualize the effect of A22 on the formation of MreB filaments.
Principle: MreB can be fluorescently labeled (e.g., with GFP) and its polymerization into filaments can be visualized using fluorescence microscopy techniques such as Total Internal Reflection Fluorescence (TIRF) microscopy or super-resolution microscopy.[8][9]
Methodology:
-
Sample Preparation: Use either purified, fluorescently labeled MreB for in vitro reconstitution assays on a supported lipid bilayer or live bacterial cells expressing a fluorescently tagged MreB.
-
A22 Treatment: For in vitro assays, add A22 to the polymerization buffer. For live-cell imaging, treat the bacterial culture with A22.
-
Imaging: Acquire images using a fluorescence microscope. TIRF microscopy is particularly useful for visualizing filaments near the coverslip surface with high contrast.[8]
-
Analysis: Compare the morphology and dynamics of MreB filaments in the presence and absence of A22. Disruption of the filamentous structures and the appearance of aggregates or diffuse fluorescence in the presence of A22 provide visual confirmation of its inhibitory effect.
References
- 1. Frontiers | Status of Targeting MreB for the Development of Antibiotics [frontiersin.org]
- 2. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TXH11106: A Third-Generation MreB Inhibitor with Enhanced Activity against a Broad Range of Gram-Negative Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saturation transfer difference spectroscopy - NMR Wiki [nmrwiki.org]
- 5. Purification and Characterization of Escherichia coli MreB Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. POLYMERIZATION PROPERTIES OF THE T. MARITIMA ACTIN, MreB: ROLES OF TEMPERATURE, NUCLEOTIDES AND IONS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Superresolution Imaging of Dynamic MreB Filaments in B. subtilis—A Multiple-Motor-Driven Transport? - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of A22 and Alternative MreB Inhibitors: A Structural and Functional Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the well-characterized MreB inhibitor, A22, with its alternatives. The bacterial cytoskeletal protein MreB, a homolog of eukaryotic actin, is a crucial determinant of cell shape in many rod-shaped bacteria and a promising target for novel antibiotics. This document summarizes key structural and functional data, presents detailed experimental methodologies for studying MreB-inhibitor interactions, and visualizes the underlying molecular pathways and experimental workflows.
Performance Comparison of MreB Inhibitors
The following table summarizes the quantitative data for A22 and its key alternatives, offering a direct comparison of their efficacy and binding characteristics.
| Inhibitor | Target | Organism(s) | Binding Affinity (Kd) | IC50/MIC | Mechanism of Action | Structural Data (PDB ID) |
| A22 | MreB | E. coli, C. crescentus, P. aeruginosa | ≤ 1.3 µM (for nucleotide-free MreB)[1] | MIC: 3.1 µg/mL (E. coli)[2] | Initially proposed as a competitive inhibitor of ATP binding[1][3][4]; later shown to bind to a site adjacent to the nucleotide-binding pocket, impeding ATP hydrolysis and destabilizing protofilaments.[5][6] | 4CZG (with C. crescentus MreB and ADP)[7] |
| MP265 | MreB | C. crescentus | Not explicitly reported, but described as a structural analogue of A22. | Less toxic than A22 with comparable MreB disruption efficiency.[8] | Similar to A22, disrupts the MreB cytoskeleton.[2] | Not available |
| CBR-4830 | MreB | P. aeruginosa, E. coli | Not explicitly reported. | MIC: 4-8 µg/mL against various Gram-negative pathogens.[4] | Believed to compete with ATP for binding to the nucleotide-binding pocket.[5] | Not available |
| TXH11106 | MreB | E. coli, K. pneumoniae, A. baumannii, P. aeruginosa | Not explicitly reported. | MIC: 4-8 µg/mL against various Gram-negative pathogens.[4] | Enhanced bactericidal activity compared to A22 and CBR-4830.[4] | Not available |
| CbtA (protein) | MreB, FtsZ | E. coli | Not applicable (protein inhibitor). | Not applicable. | Competes with MreB monomers for the inter-protofilament interface, interfering with double protofilament formation.[9] | Model predicted[9] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the structural and functional studies of MreB inhibitors.
MreB Protein Purification
A common protocol for obtaining purified MreB protein for in vitro assays is as follows:
-
Expression: The mreB gene is cloned into an expression vector (e.g., pET series) and transformed into a suitable E. coli expression strain (e.g., C41(λDE3)).[10]
-
Cell Culture: The transformed cells are grown in a large volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C. Protein expression is often induced at a lower temperature (e.g., 20°C) for several hours.[10]
-
Cell Lysis: Harvested cells are resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% sucrose, 50 mM KCl, 20 mM EDTA, 5 mM DTT, and 0.1% Triton X-100) and lysed, for example, by sonication or high-pressure homogenization.[10]
-
Clarification: The cell lysate is centrifuged at high speed to pellet cell debris.
-
Purification: The soluble fraction containing MreB is subjected to a series of chromatography steps. A typical scheme involves affinity chromatography (if the protein is tagged, e.g., with a His-tag), followed by ion-exchange chromatography (e.g., Heparin column) and size-exclusion chromatography to obtain highly pure and monomeric MreB.[10]
In Vitro MreB Polymerization Assay
This assay is used to assess the effect of inhibitors on MreB filament formation.
-
Reaction Setup: Purified MreB is diluted to the desired concentration in a polymerization buffer (e.g., 10 mM imidazole pH 7.0, 20 mM KCl, 1 mM MgCl2).[11]
-
Initiation of Polymerization: Polymerization is initiated by the addition of ATP (e.g., 200 µM).[11]
-
Monitoring Polymerization: The extent of MreB polymerization can be monitored by several methods:
-
Light Scattering: An increase in light scattering at a specific wavelength (e.g., 400 nm) indicates filament formation.[11]
-
Sedimentation Assay: After incubation, the reaction mixture is centrifuged at high speed to separate polymerized MreB (pellet) from monomers (supernatant). The amount of protein in each fraction is quantified by SDS-PAGE and Coomassie blue staining.[11]
-
Fluorescence Microscopy: If fluorescently labeled MreB is used, the formation of filaments can be directly visualized.
-
Isothermal Titration Calorimetry (ITC)
ITC is employed to determine the thermodynamic parameters of the inhibitor-MreB interaction.
-
Sample Preparation: Purified MreB is placed in the sample cell of the calorimeter, and the inhibitor (ligand) is loaded into the injection syringe. Both samples must be in the same buffer to minimize heats of dilution.
-
Titration: A series of small, precise injections of the inhibitor are made into the MreB solution.
-
Data Acquisition: The heat change associated with each injection is measured. The binding isotherm is generated by plotting the heat change per injection against the molar ratio of inhibitor to protein.
-
Data Analysis: The binding constant (Ka), dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH) are determined by fitting the binding isotherm to a suitable binding model. The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.
X-ray Crystallography
This technique provides high-resolution structural information of the MreB-inhibitor complex.
-
Crystallization: The purified MreB protein, in complex with the inhibitor and often a nucleotide analog (e.g., ADP or AMPPNP), is screened against a wide range of crystallization conditions (precipitants, buffers, and additives).
-
Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to produce larger, well-diffracting crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination: The diffraction data is processed to determine the electron density map of the protein-inhibitor complex. A molecular model is then built into the electron density map and refined to yield the final atomic structure.
Visualizing Molecular Mechanisms and Experimental Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows discussed in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MP265 | TargetMol [targetmol.com]
- 3. biorxiv.org [biorxiv.org]
- 4. TXH11106: A Third-Generation MreB Inhibitor with Enhanced Activity against a Broad Range of Gram-Negative Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Status of Targeting MreB for the Development of Antibiotics [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MreB drives de novo rod morphogenesis in Caulobacter crescentus via remodeling of the cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating the MreB-Binding Prospects of Proposed Antibacterial Peptides through Molecular Modeling and Simulations | CoLab [colab.ws]
- 10. Purification and Characterization of Escherichia coli MreB Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
A Synergistic Breakthrough: A22 Hydrochloride Augments the Efficacy of Beta-Lactam Antibiotics Against Gram-Negative Pathogens
For Immediate Release
In the ongoing battle against antibiotic resistance, a promising strategy has emerged from the synergistic pairing of A22 hydrochloride, an inhibitor of the bacterial cytoskeletal protein MreB, and traditional beta-lactam antibiotics. This combination has demonstrated significant potential in overcoming resistance in Gram-negative bacteria, including notorious pathogens like Pseudomonas aeruginosa and Escherichia coli. This guide provides a comprehensive evaluation of the synergistic effects, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
The core of this synergy lies in the distinct yet complementary mechanisms of action of the two compounds. Beta-lactam antibiotics, a cornerstone of antibacterial therapy, function by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the protective peptidoglycan layer of the bacterial cell wall[1][2][3]. In contrast, A22 hydrochloride targets MreB, a protein crucial for maintaining the rod shape of bacteria and organizing the machinery for cell wall synthesis[4][5]. By disrupting the MreB cytoskeleton, A22 hydrochloride compromises the integrity and proper formation of the cell wall, rendering the bacteria more susceptible to the effects of beta-lactam antibiotics[5].
Quantitative Analysis of Synergism
The synergistic relationship between A22 hydrochloride and beta-lactam antibiotics has been quantified in several studies, primarily through checkerboard assays and time-kill curve analyses. The Fractional Inhibitory Concentration Index (FICI) is a key metric derived from checkerboard assays, where a FICI of ≤ 0.5 indicates synergy.
A pivotal study by Kotzialampou et al. (2021) provides extensive data on this synergy against clinical isolates of P. aeruginosa and E. coli. The tables below summarize their findings, showcasing the reduction in the Minimum Inhibitory Concentration (MIC) of beta-lactams when used in combination with A22 hydrochloride.
| Pseudomonas aeruginosa | MIC Alone (µg/mL) | MIC in Combination with A22 (µg/mL) | FICI * | Synergy Rate |
| A22 Hydrochloride | 2 - 64 | - | ||
| Ceftazidime | 4 - >1024 | 0.5 - 256 | ≤ 0.5 | 87% |
| Meropenem | 0.5 - >1024 | 0.06 - 128 | ≤ 0.5 | 80% |
| Escherichia coli | MIC Alone (µg/mL) | MIC in Combination with A22 (µg/mL) | FICI * | Synergy Rate |
| A22 Hydrochloride | 4 - 64 | - | ||
| Cefoxitin | 8 - >1024 | 0.5 - 128 | ≤ 0.5 | 100% |
FICI values were calculated for each combination against multiple isolates, with synergy (FICI ≤ 0.5) being observed in a high percentage of cases.
These results demonstrate a significant potentiation of the beta-lactam's activity in the presence of A22 hydrochloride, often restoring susceptibility in resistant strains[1].
Bactericidal Activity Enhancement
Time-kill curve assays further corroborate the synergistic interaction, revealing that the combination of A22 hydrochloride and beta-lactam antibiotics leads to a more rapid and pronounced bactericidal effect compared to either agent alone. For instance, in the aforementioned study, combinations of A22 with ceftazidime and meropenem against P. aeruginosa showed a significant decrease in bacterial viability over 24 hours[1]. Similarly, the combination of A22 with cefoxitin was highly effective against E. coli[1].
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are crucial.
Checkerboard Assay
The checkerboard assay is a standard method to assess antibiotic synergy in vitro[6][7].
-
Preparation of Antibiotics: Stock solutions of A22 hydrochloride and the beta-lactam antibiotic are prepared and serially diluted in a 96-well microtiter plate. A22 is typically diluted along the y-axis, and the beta-lactam along the x-axis.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, then diluted to the final desired concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading and FICI Calculation: The wells are visually inspected for turbidity to determine the MIC of each drug alone and in combination. The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Time-Kill Curve Assay
This assay provides a dynamic view of the bactericidal or bacteriostatic effects of antibiotics over time[8].
-
Bacterial Culture: A logarithmic-phase bacterial culture is prepared and diluted to a starting concentration of approximately 10^5 - 10^6 CFU/mL in a suitable broth medium.
-
Antibiotic Addition: The antibiotics are added to the bacterial cultures at specific concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC), both individually and in combination. A growth control without any antibiotic is also included.
-
Incubation and Sampling: The cultures are incubated with shaking at 37°C. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Viable Cell Counting: The samples are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The log10 CFU/mL is plotted against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Visualizing the Molecular Synergy and Experimental Process
To better understand the underlying mechanisms and experimental design, the following diagrams have been generated.
Conclusion
The synergistic combination of A22 hydrochloride and beta-lactam antibiotics represents a compelling avenue for the development of novel therapeutic strategies against multidrug-resistant Gram-negative bacteria. The disruption of the MreB cytoskeleton by A22 hydrochloride appears to be a key factor in sensitizing these pathogens to the action of beta-lactams. The presented data and methodologies provide a solid foundation for further research in this area, with the ultimate goal of translating these promising in vitro findings into effective clinical applications. Further studies are warranted to explore the full spectrum of this synergy against a wider range of pathogens and to evaluate its efficacy and safety in vivo.
References
- 1. From the regulation of peptidoglycan synthesis to bacterial growth and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Verification Required - Princeton University Library [oar.princeton.edu]
- 4. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coupled, Circumferential Motions of the Cell Wall Synthesis Machinery and MreB Filaments in B. subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of MreB Perturbing Compound A22 Hydrochloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of MreB Perturbing Compound A22 hydrochloride, a cell-permeable isothiourea compound that acts as a specific and reversible inhibitor of MreB function.
Key Safety and Handling Information
A22 hydrochloride is a combustible solid and should be handled with care.[1][2] It is crucial to prevent the accumulation of dust and to keep the compound away from ignition sources. When handling the solid or its solutions, appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety eyewear, should always be worn. The compound is hygroscopic and should be stored in a desiccated environment, protected from light.[1] For solutions, it is recommended to aliquot and freeze them to maintain stability and prevent degradation from repeated freeze-thaw cycles.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for A22 hydrochloride, which can inform its handling and disposal.
| Property | Value | Source |
| Molecular Weight | 271.59 g/mol | |
| Solubility | H₂O: 2 mg/mL (clear solution, warmed) | [2] |
| DMSO: ≥ 20 mg/mL | [3] | |
| DMF: ≥ 20 mg/mL | [3] | |
| Ethanol: ≥ 1 mg/mL | [3] | |
| Storage Temperature | 2-8°C | [1][2] |
| Minimum Inhibitory | 3.1 µg/ml for E. coli | [3] |
| Concentration (MIC) | 2 and 64 μg/mL for Pseudomonas aeruginosa and Escherichia coli clinical isolates | [4] |
| Storage Class Code | 11 - Combustible Solids | [1][2] |
| WGK (Water Hazard Class) | 3 (highly hazardous to water) | [1][2] |
Experimental Protocol for Disposal
The disposal of A22 hydrochloride must comply with federal, state, and local regulations for hazardous waste.[5][6][7] The following protocol provides a general guideline for its disposal. Always consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.
Materials:
-
Appropriate Personal Protective Equipment (PPE): lab coat, chemical-resistant gloves (e.g., nitrile), safety goggles or face shield.
-
Hazardous waste container, properly labeled.
-
Chemical fume hood.
-
Spill kit for chemical spills.
Procedure:
-
Waste Identification and Segregation:
-
Determine if the A22 hydrochloride waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA).[5][7][8][9] Given its properties as a combustible solid and its water hazard classification, it should be treated as hazardous waste.
-
Segregate A22 hydrochloride waste from other waste streams. This includes unused solid compound, contaminated labware (e.g., pipette tips, tubes), and solutions.
-
-
Solid Waste Disposal:
-
Carefully collect any unused or waste A22 hydrochloride powder in a clearly labeled, sealed container.
-
Minimize dust generation during transfer.
-
The container should be labeled as "Hazardous Waste" and include the chemical name: "A22 hydrochloride, (S-(3,4-Dichlorobenzyl)isothiourea hydrochloride)".
-
Store the sealed container in a designated hazardous waste accumulation area until collection by a licensed disposal service.
-
-
Liquid Waste Disposal:
-
Collect all aqueous and solvent-based solutions containing A22 hydrochloride in a dedicated, leak-proof hazardous waste container.
-
Do not dispose of A22 hydrochloride solutions down the drain.[10] The high water hazard class (WGK 3) indicates a significant risk to aquatic environments.
-
The liquid waste container must be clearly labeled as "Hazardous Waste" with the full chemical name and the approximate concentration of A22 hydrochloride and any solvents used.
-
Keep the container sealed when not in use and store it in a secondary containment bin within a designated hazardous waste accumulation area.
-
-
Contaminated Labware and PPE Disposal:
-
Disposable items such as gloves, weigh boats, and pipette tips that have come into direct contact with A22 hydrochloride should be collected in a separate, sealed bag or container labeled as "Hazardous Waste - A22 hydrochloride contaminated debris".
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or DMSO), and the rinsate collected as hazardous liquid waste.
-
-
Arranging for Pickup and Disposal:
-
Follow your institution's procedures for requesting a hazardous waste pickup.
-
Ensure all waste containers are properly labeled and sealed before collection.
-
A hazardous waste manifest will be required for off-site transportation and disposal, which will be handled by your institution's EHS and the licensed waste management company.[8]
-
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of A22 hydrochloride.
By adhering to these guidelines and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. A22 hydrochloride ≥95% (HPLC),cell-permeable isothiourea compound, solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. ≥95% (HPLC), MreB inhibitor, powder | Sigma-Aldrich [sigmaaldrich.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 7. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. nems.nih.gov [nems.nih.gov]
Essential Safety and Logistical Information for Handling MreB Perturbing Compound A22 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety, handling, and logistical information for MreB Perturbing Compound A22 hydrochloride. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment. As a potent inhibitor of the bacterial cytoskeletal protein MreB, this compound is a valuable tool in microbiological research and drug development.[1][2][3][4]
Hazard Identification and Safety Precautions
General Precautions:
-
Engineering Controls: All work with solid A22 hydrochloride and concentrated stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): The following PPE is mandatory when handling A22 hydrochloride:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile gloves. For prolonged handling or when working with larger quantities, consider double-gloving.
-
Body Protection: A fully fastened laboratory coat.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Physical and Chemical Properties
A summary of the key physical and chemical properties of A22 hydrochloride is provided below for easy reference.
| Property | Value | Source |
| Chemical Formula | C₈H₈Cl₂N₂S · HCl | [2][6] |
| Molecular Weight | 271.59 g/mol | [2][5][6] |
| Appearance | White to beige solid/powder | [6] |
| CAS Number | 22816-60-0 | [2][6] |
Solubility and Solution Preparation
Proper dissolution is critical for experimental accuracy. The following table outlines the solubility of A22 hydrochloride in various solvents.
| Solvent | Solubility | Source |
| Water | 2 mg/mL (requires warming) | [2][6] |
| DMSO | ≥ 20 mg/mL | [1] |
| Ethanol | ≥ 1 mg/mL | [1] |
Preparation of Stock Solutions:
-
For aqueous solutions, warm gently to facilitate dissolution.[6]
-
When preparing stock solutions in DMSO, use freshly opened solvent as it is hygroscopic.[1]
-
It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound.
| Condition | Duration | Source |
| Powder (Short Term) | Dry, dark, and at 0 - 4°C (days to weeks) | [7] |
| Powder (Long Term) | -20°C (months to years) | [7] |
| In Solvent (-20°C) | 1 month | [1] |
| In Solvent (-80°C) | 6 months | [1] |
Spill and Disposal Management
In the event of a spill, follow these procedures:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills of the solid, gently cover with a damp paper towel to avoid raising dust. For liquid spills, use an inert absorbent material.
-
Clean: Wearing appropriate PPE, carefully clean the spill area.
-
Dispose: All cleanup materials and contaminated PPE must be collected in a sealed, labeled container and disposed of as hazardous chemical waste according to your institution's guidelines.
Waste Disposal:
-
Unused A22 hydrochloride and any solutions containing the compound should be disposed of as hazardous chemical waste.
-
Do not dispose of A22 hydrochloride down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The following is a detailed methodology for determining the MIC of A22 hydrochloride using the broth microdilution method, a common application for this compound.[8]
Materials:
-
A22 hydrochloride
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare A22 Stock Solution: Prepare a stock solution of A22 hydrochloride in an appropriate solvent (e.g., ethanol or DMSO) at a concentration significantly higher than the expected MIC.
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight in CAMHB.
-
Dilute the overnight culture in fresh CAMHB to achieve a standardized cell density, typically corresponding to a specific optical density (e.g., OD₆₀₀ of 0.1).
-
Further dilute the standardized culture to the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Serial Dilutions:
-
Perform serial two-fold dilutions of the A22 hydrochloride stock solution in CAMHB directly in the 96-well microtiter plate.
-
-
Inoculation:
-
Inoculate each well containing the diluted A22 hydrochloride with the prepared bacterial inoculum.
-
Include a positive control well (bacteria and broth, no A22) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of A22 hydrochloride that completely inhibits visible bacterial growth.[8]
-
Mechanism of Action: MreB Signaling Pathway
A22 hydrochloride functions by directly inhibiting the bacterial actin homolog, MreB.[9][10] MreB is a crucial protein that forms filamentous structures essential for maintaining the rod shape of many bacteria.[10] It does this by guiding the enzymes responsible for peptidoglycan synthesis in the cell wall.[9][11] The perturbation of MreB function by A22 leads to a disorganized cell wall synthesis, causing the bacteria to lose their characteristic shape and ultimately leading to cell death.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. A22 hydrochloride|CAS 22816-60-0 |DC Chemicals [dcchemicals.com]
- 4. A22 (antibiotic) - Wikipedia [en.wikipedia.org]
- 5. 2-(3,4-Dichloro-benzyl)-isothiourea hydrochloride | C8H9Cl3N2S | CID 2830968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A22 = 95 HPLC 22816-60-0 [sigmaaldrich.com]
- 7. A22 hydrochloride|CAS 22816-60-0|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 8. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to build a bacterial cell: MreB as the foreman of E. coli construction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The bacterial actin MreB rotates, and rotation depends on cell-wall assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
